Product packaging for 3,4-Diethyl-2,5-dimethyl-1H-pyrrole(Cat. No.:)

3,4-Diethyl-2,5-dimethyl-1H-pyrrole

Cat. No.: B8361161
M. Wt: 151.25 g/mol
InChI Key: HBEAJORQBYUSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diethyl-2,5-dimethyl-1H-pyrrole is a specialty pyrrole derivative offered for chemical and materials science research. Pyrrole units are fundamental building blocks in organic chemistry, and alkylated pyrroles like this one serve as key precursors for synthesizing more complex heterocyclic systems . Researchers utilize such compounds in the development of advanced materials, including ligands for metal-organic frameworks (MOFs) and organic semiconductors, where the substitution pattern on the pyrrole ring can fine-tune electronic properties and molecular assembly . The specific alkyl (ethyl and methyl) substituents on this pyrrole core are designed to influence the compound's solubility, crystallinity, and steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies and exploratory synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Note on Product Information: This product description is based on the known applications of structurally similar pyrrole compounds . Specific analytical data for this exact compound was not readily available in the searched public databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N B8361161 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3,4-diethyl-2,5-dimethyl-1H-pyrrole

InChI

InChI=1S/C10H17N/c1-5-9-7(3)11-8(4)10(9)6-2/h11H,5-6H2,1-4H3

InChI Key

HBEAJORQBYUSHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1CC)C)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 3,4-Diethyl-2,5-dimethyl-1H-pyrrole (Kryptopyrrole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-2,5-dimethyl-1H-pyrrole, commonly known as Kryptopyrrole, is a substituted pyrrole that has garnered significant interest in the biomedical field. Its chemical structure, characterized by a central pyrrole ring with ethyl and methyl substituents at the 3,4- and 2,5-positions respectively, contributes to its unique physicochemical and biological properties. This document provides a comprehensive overview of Kryptopyrrole, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its biological significance, particularly its association with the clinical condition known as Pyroluria.

Chemical and Physical Properties

Kryptopyrrole is a heterocyclic aromatic compound. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 517-22-6
Molecular Formula C₁₀H₁₇N
Molecular Weight 151.25 g/mol
Boiling Point 197 °C (at 710 mmHg)
Density 0.913 g/mL
Refractive Index 1.496
Melting Point Not available
Synonyms Kryptopyrrole, 2,5-Dimethyl-3,4-diethyl-1H-pyrrole

Synthesis of this compound (Kryptopyrrole)

The synthesis of Kryptopyrrole can be achieved through the Knorr pyrrole synthesis. A detailed experimental protocol, adapted from Organic Syntheses, is provided below. The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.

Experimental Protocol: Knorr Synthesis of Kryptopyrrole

Materials:

  • 3-Aminopentan-2-one

  • Ethyl 3-oxopentanoate (Ethyl propionylacetate)

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

Procedure:

  • Preparation of the β-ketoester enamine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate in glacial acetic acid. Add an equimolar amount of 3-aminopentan-2-one to the solution.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

Biological Role and Signaling Pathway Involvement

Kryptopyrrole has been implicated in the pathobiology of a condition known as Pyroluria , or Kryptopyrroluria. This condition is characterized by the elevated urinary excretion of Kryptopyrrole. The proposed mechanism suggests that Kryptopyrrole, a byproduct of heme synthesis, binds to and promotes the excretion of pyridoxal 5'-phosphate (the active form of vitamin B6) and zinc.[1] This leads to a functional deficiency of these two essential micronutrients.

Vitamin B6 and zinc are cofactors for numerous enzymes involved in various metabolic pathways, including neurotransmitter synthesis. A deficiency in these nutrients can, therefore, have significant physiological and neurological consequences.

Below is a diagram illustrating the proposed mechanism of Kryptopyrrole in inducing vitamin B6 and zinc deficiency.

Kryptopyrrole_Pathway cluster_Heme Heme Synthesis cluster_Kryptopyrrole Aberrant Pathway in Pyroluria cluster_Excretion Nutrient Depletion cluster_Consequences Physiological Consequences Heme_precursors Heme Precursors Heme Heme Heme_precursors->Heme Normal Pathway Kryptopyrrole This compound (Kryptopyrrole) Heme_precursors->Kryptopyrrole Side Reaction Complex Kryptopyrrole-B6-Zinc Complex Kryptopyrrole->Complex B6 Vitamin B6 (Pyridoxal 5'-phosphate) B6->Complex Zinc Zinc (Zn²⁺) Zinc->Complex Urine Urinary Excretion Complex->Urine Increased Excretion B6_deficiency Vitamin B6 Deficiency Urine->B6_deficiency Leads to Zinc_deficiency Zinc Deficiency Urine->Zinc_deficiency Leads to Neurotransmitter Impaired Neurotransmitter Synthesis B6_deficiency->Neurotransmitter Enzyme Reduced Enzyme Activity Zinc_deficiency->Enzyme

References

Spectroscopic Data and Characterization of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, or Infrared Spectroscopy) for the target compound, 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. This suggests that while the compound is structurally straightforward, it may not have been synthesized or fully characterized in published literature.

This guide, therefore, provides a foundational framework for researchers aiming to synthesize and characterize this pyrrole derivative. It outlines established synthetic methodologies for similar polysubstituted pyrroles, general experimental protocols for spectroscopic analysis, and a logical workflow for such a project.

Predicted Spectroscopic Data

While experimental data is unavailable, computational methods can provide predicted spectroscopic values. These predictions are useful for guiding the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
NH~ 7.5 - 8.5 (broad s)C2, C5 (C-CH₃)~ 125 - 130
CH₂ (ethyl)~ 2.3 - 2.6 (q)C3, C4 (C-CH₂CH₃)~ 120 - 125
CH₃ (methyl)~ 2.0 - 2.3 (s)CH₂ (ethyl)~ 18 - 22
CH₃ (ethyl)~ 1.0 - 1.3 (t)CH₃ (methyl)~ 12 - 15
CH₃ (ethyl)~ 14 - 17

Note: Predicted shifts are estimates and can vary based on the solvent and prediction software used.

Synthetic Approaches for Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles is well-established in organic chemistry. The following methods are commonly employed and could be adapted for the synthesis of this compound.

Knorr Pyrrole Synthesis

The Knorr synthesis and its variations are powerful methods for constructing pyrroles from α-amino ketones and β-ketoesters. For the target molecule, a plausible approach would involve the condensation of an appropriate α-aminoketone with a β-diketone.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize this compound, one would require 3,4-diethylhexane-2,5-dione as the starting material, which would be cyclized in the presence of an ammonia source.

Experimental Protocols for Spectroscopic Characterization

Once synthesized, the structure of this compound would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrrole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard proton experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine proton ratios and measure coupling constants (J-values) for multiplicity analysis.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.

    • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment than ¹H NMR, so an increased number of scans will be necessary.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS), or Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in ESI). For HRMS, the exact mass can be used to confirm the elemental composition. The fragmentation pattern in EI-MS can provide structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between salt plates (NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For a pyrrole, key stretches include the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and C=C/C-N ring vibrations.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target molecule like this compound.

Synthesis_and_Characterization_Workflow cluster_analysis Spectroscopic Analysis start Define Target Molecule: This compound lit_review Literature Review: Synthetic Routes & Precedents start->lit_review synthesis_design Design Synthetic Pathway (e.g., Paal-Knorr or Knorr) lit_review->synthesis_design synthesis Chemical Synthesis synthesis_design->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS, GC-MS) purification->ms ir Infrared Spectroscopy purification->ir structure_elucidation Structure Elucidation & Data Interpretation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation final_report Final Report & Data Archiving structure_elucidation->final_report

Caption: Workflow for the synthesis and characterization of a target organic compound.

An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted pyrroles. It includes detailed experimental protocols, data on substituent chemical shifts, and visual representations of key concepts to aid in the analysis and interpretation of NMR spectra for this important class of heterocyclic compounds. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products, pharmaceuticals, and functional materials, making their unambiguous characterization essential.[1]

Core Principles of NMR Spectroscopy of Pyrroles

The pyrrole ring is an aromatic, five-membered heterocycle. The electron-rich nature of the ring and the influence of the nitrogen heteroatom significantly affect the chemical shifts of the ring protons and carbons. In the unsubstituted pyrrole molecule, there are three distinct sets of signals: one for the N-H proton, one for the α-protons (H2/H5), and one for the β-protons (H3/H4). Similarly, the ¹³C NMR spectrum displays two signals for the aromatic carbons, C2/C5 and C3/C4, in addition to any substituent signals.

The chemical shifts are highly sensitive to the nature and position of substituents on the pyrrole ring. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm) of the ring proton and carbon signals, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm).

Experimental Protocols for NMR Analysis of Substituted Pyrroles

Obtaining high-quality NMR spectra requires careful sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Use high-purity deuterated solvents to avoid strong solvent signals in the ¹H NMR spectrum.[2] The choice of solvent can influence the chemical shifts, particularly of the N-H proton due to hydrogen bonding effects. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient.[3][4]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration is recommended. Aim for a saturated solution if possible, or at least 50-100 mg in 0.5-0.7 mL of solvent.[5]

  • NMR Tubes: Use clean, high-quality 5 mm NMR tubes. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3][4] The sample height in the tube should be approximately 4-5 cm.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, the residual solvent peak can often be used as a secondary reference.[2]

NMR Data Acquisition

The following are recommended starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

For ¹H NMR Spectroscopy:

ParameterRecommended ValuePurpose
Pulse Angle30-45°To excite the protons. A 45° pulse provides good signal intensity.[6]
Acquisition Time (AQ)2-4 secondsThe time for which the signal is detected. Longer times improve resolution.[6]
Relaxation Delay (D1)1-2 secondsThe time between pulses to allow for spin-lattice relaxation.
Number of Scans (NS)8-16The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio.
Spectral Width12-16 ppmThe range of chemical shifts to be observed.

For ¹³C NMR Spectroscopy:

ParameterRecommended ValuePurpose
Pulse Angle30°A smaller pulse angle is used to avoid saturation of signals with long relaxation times.[6]
Acquisition Time (AQ)1-2 secondsThe time for which the signal is detected.
Relaxation Delay (D1)2 secondsTo allow for the typically longer relaxation of carbon nuclei.
Number of Scans (NS)128 or moreA higher number of scans is required due to the low natural abundance and sensitivity of ¹³C.[7]
Spectral Width200-240 ppmThe typical range for carbon chemical shifts in organic molecules.[8]
DecouplingProton broadband decouplingTo simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Substituted Pyrroles

The chemical shifts in pyrrole are influenced by the electronic effects of substituents. The following tables summarize the typical chemical shift ranges for the parent pyrrole and the substituent chemical shifts (SCS) for predicting the ¹³C chemical shifts of substituted pyrroles.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole.

NucleusPositionChemical Shift (ppm)Solvent
¹HN-H~8.0 (broad)CDCl₃
¹HH-2, H-5~6.7CDCl₃
¹HH-3, H-4~6.2CDCl₃
¹³CC-2, C-5~118CDCl₃[9]
¹³CC-3, C-4~108CDCl₃[9]

Note: Chemical shifts, especially for the N-H proton, are sensitive to solvent and concentration.

Table 2: Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm).

SubstituentC-2C-3C-4C-5
CH₃10.6-0.70.2-2.8
CHO10.111.23.58.8
COCH₃9.48.52.56.7
CO₂CH₃4.37.92.55.8
CN-15.410.93.67.0
NO₂21.03.05.08.0

Data adapted from foundational studies on the ¹³C NMR spectra of substituted pyrroles. The chemical shift of a specific carbon can be estimated by adding the SCS value for the substituent to the chemical shift of the corresponding carbon in unsubstituted pyrrole.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the NMR analysis of substituted pyrroles.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Select Deuterated Solvent B Weigh 5-25 mg (1H) or 50-100 mg (13C) of Pyrrole Derivative A->B C Dissolve Sample in 0.5-0.7 mL of Solvent B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Set Acquisition Parameters (Pulse, AQ, D1, NS) E->F G Acquire 1H and 13C NMR Spectra F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectra (TMS or Solvent) I->J K Integrate 1H Signals & Analyze Multiplicity J->K L Assign Signals to Protons and Carbons K->L M Structural Elucidation L->M substituent_effects cluster_pyrrole Substituted Pyrrole Ring cluster_effects Influence on Chemical Shift (δ) pyrrole Pyrrole Ring downfield Downfield Shift (Higher δ) pyrrole->downfield Deshielding of Nuclei upfield Upfield Shift (Lower δ) pyrrole->upfield Shielding of Nuclei EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CHO, -COR) EWG->pyrrole Decreases electron density EDG Electron-Donating Group (EDG) (e.g., -CH₃, -NH₂, -OR) EDG->pyrrole Increases electron density

References

Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of alkylated pyrrole derivatives. Pyrrole and its alkylated analogs are significant structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in complex matrices. This document details common ionization techniques, fragmentation patterns, experimental protocols, and relevant biological signaling pathways.

Core Concepts in Mass Spectrometry of Alkylated Pyrroles

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The general workflow involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. For alkylated pyrrole derivatives, the choice of ionization method and the analysis of fragmentation patterns are key to obtaining detailed structural information.

Ionization Techniques

The selection of an appropriate ionization technique is critical and depends on the volatility and thermal stability of the alkylated pyrrole derivative.

  • Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). This method is well-suited for volatile and thermally stable compounds and results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is useful for structural elucidation and library matching. EI is commonly coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile and thermally labile molecules. ESI generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, which is useful for determining the molecular weight of the parent compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS).

  • Chemical Ionization (CI): A softer ionization technique than EI that uses a reagent gas to produce ions. It results in less fragmentation than EI and often produces a prominent protonated molecule peak, which can be useful for confirming the molecular weight of the analyte.

Fragmentation Patterns

The fragmentation of alkylated pyrrole derivatives in the mass spectrometer provides valuable structural information. The patterns observed are highly dependent on the position and nature of the alkyl substituents on the pyrrole ring.

Under Electron Ionization (EI) , alkylated pyrroles typically exhibit a stable molecular ion peak. Common fragmentation pathways include:

  • Loss of Alkyl Groups: Cleavage of the C-N or C-C bonds of the alkyl substituents is a common fragmentation pathway. For N-alkylpyrroles, the loss of the alkyl group as a radical is frequently observed.

  • Ring Cleavage: The pyrrole ring itself can undergo fragmentation, leading to characteristic ions.

  • Rearrangements: Hydrogen rearrangements can occur, leading to the formation of stable fragment ions.

In Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), the fragmentation of the protonated molecule [M+H]+ is analyzed. For 2-substituted pyrrole derivatives, the fragmentation is significantly influenced by the side-chain.[1]

  • Aromatic Substituents: Typical losses include water (H₂O), aldehydes, and the pyrrole moiety itself.[1]

  • Non-aromatic Substituents: The main cleavage pathways involve the loss of water (H₂O), alcohols, and propene (C₃H₆).[1]

Data Presentation: Quantitative Mass Spectral Data

The following tables summarize the mass spectral data for representative alkylated pyrrole derivatives, showcasing the prominent fragment ions and their relative intensities.

Table 1: Electron Ionization (EI) Mass Spectral Data of 2,5-Dimethylpyrrole

m/zRelative Intensity (%)Proposed Fragment
95100.0[M]⁺ (Molecular Ion)
9455.0[M-H]⁺
8045.0[M-CH₃]⁺
6615.0[M-C₂H₅]⁺ or Ring fragment
5320.0Ring fragment
3925.0C₃H₃⁺

Data sourced from NIST WebBook.

Table 2: Electron Ionization (EI) Mass Spectral Data of N-Phenyl-2,5-dimethylpyrrole

m/zRelative Intensity (%)Proposed Fragment
171100.0[M]⁺ (Molecular Ion)
17045.0[M-H]⁺
15630.0[M-CH₃]⁺
9415.0[M-C₆H₅]⁺
7720.0[C₆H₅]⁺

Data sourced from NIST WebBook.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkylated pyrrole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable alkylated pyrroles.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

    • If necessary, perform derivatization to increase volatility and thermal stability.

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of less volatile, thermally labile, or polar alkylated pyrrole derivatives.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • For biological samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

    • Filter the sample through a 0.2 µm syringe filter.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Injection Volume: 5 µL.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 5% B.

      • 1-10 min: 5% to 95% B.

      • 10-12 min: 95% B.

      • 12-12.1 min: 95% to 5% B.

      • 12.1-15 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • IonSpray Voltage: 5500 V.

    • Source Temperature: 500 °C.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.

Mandatory Visualizations

Signaling Pathways

Certain pyrrole derivatives have been shown to exhibit significant biological activity, including antitumor effects by inducing apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis pyrrole_derivative Pyrrole Derivative pyrrole_derivative->dna_damage pyrrole_derivative->caspase9 vegfr2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k raf Raf dimerization->raf migration Cell Migration plc->migration permeability Vascular Permeability plc->permeability akt Akt pi3k->akt mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt->proliferation pyrrole_inhibitor Pyrrole-based VEGFR-2 Inhibitor pyrrole_inhibitor->dimerization Inhibition gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Volatile Solvent sample->dissolve filter Filter (0.2 µm) dissolve->filter gc_injection GC Injection filter->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Chromatogram Generation data_acquisition->chromatogram mass_spectra Mass Spectra Extraction data_acquisition->mass_spectra library_search Library Search & Interpretation mass_spectra->library_search lcmsms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Biological Matrix) extraction Extraction/ Protein Precipitation sample->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution filter Filter (0.2 µm) reconstitution->filter lc_injection LC Injection filter->lc_injection lc_separation Chromatographic Separation (RP-HPLC) lc_injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation fragment_analysis Fragment Ion Analysis (Q3) fragmentation->fragment_analysis detection Detection fragment_analysis->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Extracted Ion Chromatogram (XIC) data_acquisition->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

References

In-Depth Technical Guide to the Physical and Chemical Properties of Tetra-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of tetra-substituted pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] This document details their synthesis, structural characteristics, electrochemical behavior, and their emerging role in targeting critical signaling pathways in drug development.

Physicochemical Properties

Tetra-substituted pyrroles exhibit a wide range of physical properties that are highly dependent on the nature and position of their substituents. These properties are crucial for their application in various scientific fields, influencing factors such as solubility, bioavailability, and material processability.

Tabulated Physical Properties

The following table summarizes key physical properties for a selection of tetra-substituted pyrrole derivatives. The diversity of substituents leads to a broad spectrum of melting points and solubilities, highlighting the tunability of this molecular scaffold.

Compound/Substituent PatternMelting Point (°C)Boiling Point (°C)SolubilitypKaReference
1H-Pyrrole (unsubstituted)-23129-131Soluble in alcohol, ether, dilute acids17.5 (N-H acidity)[2][3]
TetramethylpyrroleNot specifiedNot specifiedNot specified+3.7 (conjugate acid)[3]
4-Benzoyl-1-[2-(methylamino)phenyl]-2-cyanopyrrole144–145Not specifiedSoluble in ethanolNot specified[4]
Methyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-4-carboxylate140–142Not specifiedSoluble in ethanolNot specified[4]
Ethyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-4-carboxylate145–148Not specifiedSoluble in 2-propanolNot specified[4]
Isopropyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-4-carboxylate154–156Not specifiedSoluble in 2-propanolNot specified[4]
Dimethyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-3,4-dicarboxylate185–187Not specifiedSoluble in ethanolNot specified[4]

Chemical Properties and Reactivity

The chemical reactivity of tetra-substituted pyrroles is governed by the electron-rich nature of the pyrrole ring and the influence of the four substituents. The absence of protons on the pyrrole ring prevents typical electrophilic substitution reactions seen in unsubstituted pyrrole, making the substituents the primary sites of reactivity.

Key Synthetic Methodologies

Several classical and modern synthetic methods are employed to construct the tetra-substituted pyrrole core. The choice of method depends on the desired substitution pattern and the available starting materials.

Paal-Knorr Pyrrole Synthesis: This is a widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[6][7][8]

Paal_Knorr_Synthesis start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal cyclized 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclized Intramolecular Attack product Tetra-substituted Pyrrole cyclized->product - 2H2O (Dehydration)

Paal-Knorr Pyrrole Synthesis Mechanism

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][9] The mechanism initiates with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile.[9]

Hantzsch_Pyrrole_Synthesis ketoester β-Ketoester enamine Enamine Intermediate ketoester->enamine amine Amine amine->enamine haloketone α-Haloketone imine Imine Intermediate haloketone->imine enamine->imine + α-Haloketone ring 5-Membered Ring Intermediate imine->ring Intramolecular Attack product Substituted Pyrrole ring->product Elimination

Hantzsch Pyrrole Synthesis Mechanism

Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an activated alkene (Michael acceptor) in the presence of a base to form the pyrrole ring.[10][11] This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles.[10]

Van_Leusen_Pyrrole_Synthesis tosmic TosMIC carbanion TosMIC Carbanion tosmic->carbanion alkene Activated Alkene (Michael Acceptor) michael_adduct Michael Adduct alkene->michael_adduct base Base base->carbanion carbanion->michael_adduct cycloadduct [3+2] Cycloaddition Intermediate michael_adduct->cycloadduct Intramolecular Cycloaddition product Substituted Pyrrole cycloadduct->product - Tosyl group (Aromatization)

Van Leusen Pyrrole Synthesis Mechanism

Experimental Protocols for Characterization

Accurate characterization of tetra-substituted pyrroles is essential for confirming their structure and purity. The following sections outline detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tetra-substituted pyrroles.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified tetra-substituted pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule. For complex structures, 2D NMR techniques such as COSY and HSQC may be necessary.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the electrochemical properties of tetra-substituted pyrroles, providing information on their oxidation and reduction potentials.

Protocol:

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution: Dissolve the tetra-substituted pyrrole in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup:

    • Use a three-electrode system: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[12][13]

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan a relevant range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram for several cycles until a stable response is obtained.

  • Data Analysis: Determine the oxidation and reduction peak potentials from the voltammogram. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the anodic and cathodic peak currents.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure of tetra-substituted pyrroles.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14][15]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Role in Drug Development and Signaling Pathways

Tetra-substituted pyrroles are emerging as a promising class of compounds in drug discovery, with demonstrated activity against various biological targets. Their rigid core allows for the precise spatial orientation of substituents, enabling them to mimic key interactions in protein-protein interfaces.

Targeting the p53-MDM2 Pathway in Cancer

A significant area of research involves the development of tetra-substituted pyrrole derivatives as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology.[16][17] In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2.[16] Small molecules that can disrupt this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

Certain tetra-substituted pyrrole derivatives have been shown to act as potent activators of p53 in melanoma cells.[16] These compounds can reduce the interaction between p53 and MDM2 and may also induce the formation of a p53-HSP90 complex, which can enhance the transcriptional activity of p53.[16]

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Tetra-substituted Pyrrole p53 p53 MDM2 MDM2 p53->MDM2 Binding p53_active Active p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Activation MDM2_inhibited MDM2 TSP Tetra-substituted Pyrrole TSP->MDM2_inhibited Inhibition

Targeting the p53-MDM2 Pathway with Tetra-substituted Pyrroles

This guide serves as a foundational resource for researchers and professionals working with tetra-substituted pyrroles. The versatility of their synthesis and the tunability of their properties make them a highly attractive scaffold for the development of new therapeutics and functional materials. Further exploration into their diverse biological activities and material applications is warranted.

References

Biological activity of polysubstituted pyrrole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Polysubstituted Pyrrole Compounds

Executive Summary: The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Polysubstituted pyrrole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Marketed drugs such as Atorvastatin (cholesterol-lowering), Sunitinib (anticancer), and Ketorolac (anti-inflammatory) feature this versatile scaffold, highlighting its therapeutic significance.[7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of polysubstituted pyrrole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals.

Synthesis Strategies for Polysubstituted Pyrroles

The synthesis of the pyrrole core is well-established, with classical methods including the Paal-Knorr, Hantzsch, and Piloty-Robinson syntheses.[9][10] Modern advancements have introduced more efficient and versatile strategies, such as isocyanide-based multicomponent reactions (I-MCRs), which allow for the one-pot construction of complex, polysubstituted pyrroles from simple precursors.[1] Metal-catalyzed reactions, particularly those using copper, palladium, and ruthenium, have also become prominent, enabling novel cycloadditions and annulations under mild conditions.[11][12][13]

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product A 1,4-Dicarbonyls M1 Paal-Knorr / Hantzsch (Classical) A->M1 B Amines / Ammonia B->M1 C Alkynes / Azides M2 [3+2] Cycloaddition (e.g., Huisgen) C->M2 D Isocyanides M3 Multicomponent Reactions (I-MCR) D->M3 Product Polysubstituted Pyrrole Core M1->Product M2->Product M3->Product

Caption: Generalized synthetic workflows for polysubstituted pyrroles.

Anticancer Activity

Polysubstituted pyrroles are a significant class of anticancer agents, with their mechanism of action often involving the inhibition of protein kinases crucial for tumor growth and proliferation.[7] For instance, sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor.[7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyrrole derivatives exert their anticancer effects by targeting specific signaling pathways. Pyrrolo[2,3-d]pyrimidines, for example, have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] Inhibition of VEGFR-2 blocks downstream signaling, preventing the formation of new blood vessels that supply tumors. Other mechanisms include the induction of cell cycle arrest and apoptosis.[14] Compound 12l from a series of alkynylated pyrrole derivatives was found to arrest A549 lung cancer cells in the G0/G1 phase and trigger programmed cell death.[14]

G Ligand VEGF (Ligand) Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Activates PLC PLCγ Receptor->PLC Phosphorylates Pyrrole Polysubstituted Pyrrole (Inhibitor) Pyrrole->Receptor Inhibits PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyrrole compounds.
Quantitative Anticancer Data

Compound/SeriesCell LineActivity MetricValueReference
4a LoVo (Colon)IC50Not specified, but highest activity[7][15]
4d LoVo (Colon)IC50Not specified, but highest activity[7][15]
13a VEGFR-2IC5011.9 nM[4]
13b VEGFR-2IC5013.6 nM[4]
12l U251 (Glioma)IC502.29 ± 0.18 µM[14]
12l A549 (Lung)IC503.49 ± 0.30 µM[14]
Pyrrolo[2,3-b]pyrrole 2 MCF-7 (Breast)IC503.81x more active than Erlotinib[16]
Pyrrolo[2,3-b]pyrrole 2 HCT-116 (Colon)IC502.90x more active than Erlotinib[16]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[17] Polysubstituted pyrroles have demonstrated significant potential, with both naturally occurring (e.g., Pyrrolnitrin) and synthetic derivatives showing potent antibacterial and antifungal activities.[17][18][19]

Mechanism of Action: Enzyme Inhibition

A key strategy for overcoming bacterial resistance is the inhibition of enzymes that confer resistance, such as metallo-β-lactamases (MBLs). These enzymes degrade β-lactam antibiotics, rendering them ineffective. Certain 2-aminopyrrole-3-carbonitrile derivatives have been identified as broad-spectrum MBL inhibitors, capable of restoring the efficacy of antibiotics like meropenem.[20] Other pyrrole-based compounds are believed to target different essential bacterial processes.[21]

Quantitative Antimicrobial Data
Compound/SeriesOrganismActivity MetricValueReference
N-Arylpyrrole Vc MRSAMIC4 µg/mL[21]
N-Arylpyrrole Ve MRSAMIC4 µg/mL[21]
N-Arylpyrrole Vc E. coliMIC16 µg/mL[21]
N-Arylpyrrole Vc M. phleiMIC8 µg/mL[21]
Tetrasubstituted pyrrole 4 S. aureusZone of Inhibition> Tetracycline[22]
Tetrasubstituted pyrrole 11 B. cereusZone of Inhibition> Tetracycline[22]
N-benzoyl derivative of 5a MBLs (IMP-1, CphA, AIM-1)K_iLow µM range[20]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery and development. Below are standardized methodologies for the synthesis of a polysubstituted pyrrole and the evaluation of its biological activity.

Synthesis Protocol: Huisgen [3+2] Cycloaddition

This protocol describes a common method for synthesizing polysubstituted pyrroles from benzimidazolium salts and alkynes.[7][15][23]

  • Salt Formation: React the appropriate benzimidazole derivative with an alkylating agent (e.g., bromoacetonitrile) in a suitable solvent to form the intermediate benzimidazolium salt.

  • Ylide Generation: In a reaction vessel, suspend the benzimidazolium salt in a solvent such as 1,2-epoxybutane. The solvent also acts as a base to generate the benzimidazolium N-ylide intermediate in situ.

  • Cycloaddition: Add the desired dipolarophile alkyne (e.g., dimethyl acetylenedicarboxylate) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the target polysubstituted pyrrole.

  • Characterization: Confirm the structure of the final compound using spectral techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][15]

Biological Assay Protocol: MTS Cytotoxicity Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.[7]

G Start Start: Seed Cells Seed Seed cells into 96-well plate (~60% confluence) Start->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat cells with varying concentrations of pyrrole compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTS Add MTS reagent to each well Incubate2->AddMTS Viable cells convert MTS to formazan Incubate3 Incubate for 1-4h AddMTS->Incubate3 Measure Measure absorbance at 490 nm (Plate Reader) Incubate3->Measure End End: Calculate IC50 Measure->End

Caption: Standard experimental workflow for an MTS cytotoxicity assay.
  • Cell Seeding: Culture human cancer cell lines (e.g., LoVo, MCF-7) until they reach approximately 60% confluence. Detach the cells, wash them, and seed them into a 96-well plate at a predetermined density.[7]

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the synthesized pyrrole compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • MTS Addition: Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.[7]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Biological Assay Protocol: Antibacterial Disc Diffusion Method

This method is widely used to screen compounds for antimicrobial activity.[22]

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a sterile broth to match a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Prepare sterile paper discs impregnated with a known concentration of the test pyrrole compound. Place the discs onto the surface of the inoculated agar.

  • Controls: Place a standard antibiotic disc (e.g., Tetracycline) as a positive control and a disc with the solvent (e.g., DMSO) as a negative control on the same plate.[22]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).[22] A larger zone diameter indicates greater antibacterial activity.

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is crucial for optimizing lead compounds. For polysubstituted pyrroles, SAR studies have revealed several key insights.

In a series of MBL inhibitors, a 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold was analyzed.[20] It was determined that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all important for inhibitory potency against different MBL subclasses. Acylation of the 2-amino group led to potent inhibitors, but with varied selectivity, indicating that modifications at this position can fine-tune the activity spectrum.[20]

G Core Pyrrole Scaffold (2-amino-3-carbonitrile) Potency Potent MBL Inhibition Core->Potency Contributes to R1 N-Benzyl Group R1->Potency Important for R2 4,5-Diphenyl Groups R2->Potency Important for R3 2-Amino Group (Modification Site) R3->Potency Can be modified Selectivity Altered Target Selectivity R3->Selectivity Acylation alters

Caption: Logical diagram of key SAR findings for a pyrrole-based MBL inhibitor.

Conclusion and Future Perspectives

Polysubstituted pyrroles represent a privileged scaffold in drug discovery, consistently yielding compounds with potent and diverse biological activities.[3][24] Their synthetic tractability allows for the creation of large chemical libraries, facilitating the exploration of chemical space for novel therapeutic agents.[1][9] Future research will likely focus on developing derivatives with enhanced target selectivity and improved pharmacokinetic profiles, leveraging computational tools and advanced synthetic methodologies. The continued investigation into pyrrole-based compounds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.[4][5]

References

An In-depth Technical Guide to the Electron Density and Reactivity of the 3,4-Diethyl-2,5-dimethyl-1H-pyrrole Ring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties. This technical guide provides a detailed examination of the 3,4-Diethyl-2,5-dimethyl-1H-pyrrole ring, a fully substituted, electron-rich heterocyclic system. Due to the limited direct experimental literature on this specific molecule, this document extrapolates from the well-established principles of pyrrole chemistry and comparative data from analogous tetra-substituted structures. We will explore its electron density distribution through theoretical principles, predict its reactivity pathways, and provide generalized experimental protocols for its functionalization. The analysis underscores how complete substitution on the carbon framework redirects the molecule's reactivity from classical electrophilic aromatic substitution towards N-H functionalization, side-chain modification, and oxidative transformations.

Introduction to the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Its structure is a cornerstone of numerous natural products, including heme, chlorophyll, and vitamin B12, highlighting its biological significance. In drug development, the pyrrole motif is a privileged structure, appearing in blockbuster drugs such as atorvastatin. The aromaticity of the pyrrole ring, combined with the electron-donating capacity of the nitrogen heteroatom, endows it with a high electron density, making it exceptionally reactive towards electrophiles.

This guide focuses on the specific derivative, This compound . As a fully C-alkylated pyrrole, its electronic properties and reactivity are significantly amplified and altered compared to the parent ring. Understanding these characteristics is crucial for leveraging this compound as a building block in the synthesis of complex molecules, novel materials, and potential therapeutic agents.

Electron Density and Distribution

The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, several factors contribute to an exceptionally high electron density within the aromatic ring.

Aromaticity and the Role of Nitrogen

The pyrrole ring is aromatic, satisfying Hückel's rule with a cyclic, planar system of 6 π-electrons. The nitrogen atom contributes its lone pair to the aromatic sextet, leading to delocalization of these electrons over the five atoms of the ring. This delocalization results in a net flow of electron density from the nitrogen to the carbon atoms, making the ring "π-excessive" and inherently nucleophilic. The resonance structures of the parent pyrrole ring illustrate this distribution, with a partial negative charge accumulating on the carbon atoms.

Caption: Resonance delocalization in the pyrrole ring.

The Inductive and Hyperconjugative Effect of Alkyl Substituents

In this compound, the four carbon positions are substituted with electron-donating alkyl groups. These groups further enhance the ring's electron density through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the pyrrole ring and therefore donate electron density through the σ-bond framework.

  • Hyperconjugation: The C-H σ-bonds of the alkyl groups can overlap with the π-system of the ring, further delocalizing electron density into the ring.

The cumulative effect of two methyl and two ethyl groups makes the this compound ring one of the most electron-rich and nucleophilic pyrrole derivatives possible. Computational studies on substituted pyrroles confirm that electron-donating groups significantly increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to reaction with electrophiles.[1][2][3]

Caption: Activating effects of alkyl groups on the pyrrole core.

Reactivity and Predicted Reaction Pathways

The extreme electron density of this compound dictates its reactivity. However, the complete substitution of the ring carbons (C2, C3, C4, C5) fundamentally alters its reaction pathways compared to simpler pyrroles.

The Challenge of Steric Hindrance and Lack of Reaction Sites

Classical electrophilic aromatic substitution (EAS) reactions such as Vilsmeier-Haack formylation, nitration, halogenation, and Friedel-Crafts acylation require an available C-H bond on the aromatic ring to be replaced. In this compound, no such positions exist. Therefore, this molecule is unreactive towards classical EAS reactions on the ring itself . Attempts to force such reactions would likely lead to decomposition or side-chain reactions.

Predicted Reactive Pathways

Reactivity is redirected to three main pathways:

  • N-H Deprotonation: The N-H proton is acidic (pKa ≈ 17 in DMSO for pyrrole) and can be readily removed by a strong base (e.g., NaH, BuLi) to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can react with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) to form N-substituted products.

  • Side-Chain Functionalization: The α-hydrogens on the ethyl and methyl substituents are analogous to benzylic protons and are susceptible to radical abstraction. This allows for free-radical reactions, such as halogenation with N-bromosuccinimide (NBS), to occur on the alkyl side chains.

  • Oxidation and Ring Opening: Highly electron-rich aromatic systems are often sensitive to oxidation. Exposure to oxidizing agents (e.g., m-CPBA, O₂, light) can lead to the loss of aromaticity and potential ring-opening to form dicarbonyl compounds, a known reactivity pattern for fully substituted pyrroles.[4][5]

G cluster_paths Predicted Reactivity Pathways Start This compound Path1 N-H Deprotonation (Base) Start->Path1 Path2 Side-Chain Reaction (Radical Initiator) Start->Path2 Path3 Oxidation (Oxidizing Agent) Start->Path3 Prod1 N-Substituted Pyrrole Path1->Prod1 + Electrophile (E+) Prod2 Side-Chain Halogenated Pyrrole Path2->Prod2 + NBS, AIBN Prod3 Ring-Opened Products Path3->Prod3

Caption: Primary reaction pathways for a fully C-substituted pyrrole.

Quantitative Data (Comparative Analysis)

Table 1: Physical Properties of Selected Tetra-alkylated Pyrroles
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Reference
2,3,4,5-Tetramethyl-1H-pyrroleC₈H₁₃N123.2085-87 (15 mmHg)112[6]
3,4-Diethyl-1H-pyrroleC₈H₁₃N123.20183.713[7]
This compound C₁₀H₁₇N 151.25 Predicted > 200N/A-

Note: Data for the target compound is predicted based on structural similarity and increased molecular weight.

Table 2: Representative Reactions on Substituted Pyrroles
Starting MaterialReactionReagentsProductYield (%)Reference
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateSide-Chain BrominationN-Bromosuccinimide, AIBN, CCl₄Diethyl 4-(bromomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylateHigh[8]
Tetra-aryl-pyrroleOxidation/Ring-OpeningAir/LightDicarbonyl compound-[5]
N-Boc-pyrrole derivativeAcylation (on ring)Acyl Chloride, In(OTf)₃3-Acyl-N-Boc-pyrroleGood[9]

Note: The acylation example is on a tri-substituted pyrrole with an open C3 position and is included to show typical conditions for pyrrole acylation, though it would not apply directly to the C-framework of the target molecule.

Experimental Protocols (Generalized)

The following protocols are generalized procedures for the predicted reaction pathways of this compound. Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: N-Alkylation via Deprotonation

This procedure describes the formation of the pyrrolide anion followed by quenching with an alkyl halide.

  • Reagents: this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Alkyl Halide (e.g., Iodomethane).

  • Methodology:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add NaH (1.1 eq).

    • Wash the NaH with anhydrous hexane and decant to remove mineral oil.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Cool the resulting pyrrolide solution back to 0 °C.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Stir at room temperature overnight and monitor by TLC.

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography.

G Start Start Prep Prepare NaH in Anhydrous THF (0°C, N2 atm) Start->Prep AddPyrrole Add Pyrrole Solution Dropwise Prep->AddPyrrole Stir Stir 1h at RT (Formation of Anion) AddPyrrole->Stir AddE Cool to 0°C Add Electrophile (RX) Stir->AddE React Stir Overnight at RT AddE->React Workup Aqueous Quench & Extraction React->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for N-Alkylation of the pyrrole.

Protocol 2: Side-Chain Bromination

This procedure describes the free-radical bromination of the alkyl side chains.

  • Reagents: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄).

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the pyrrole (1.0 eq) in CCl₄.

    • Add NBS (1.05 eq per methyl/methylene group to be functionalized).

    • Add a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or heat lamp to initiate the reaction.

    • Monitor the reaction by TLC. The reaction is complete when the solid succinimide byproduct floats to the surface.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify by chromatography.

G Start Start Dissolve Dissolve Pyrrole, NBS, and AIBN in CCl4 Start->Dissolve Reflux Heat to Reflux with Light Source Dissolve->Reflux Monitor Monitor by TLC Reflux->Monitor CoolFilter Cool to RT Filter Succinimide Monitor->CoolFilter Wash Aqueous Wash (Na2S2O3, Brine) CoolFilter->Wash Purify Dry and Purify Wash->Purify End End Purify->End

Caption: Workflow for side-chain bromination.

Conclusion and Outlook

The this compound ring represents a fascinating case study in heterocyclic chemistry. Its fully substituted carbon framework, decorated with electron-donating alkyl groups, results in an extremely high electron density. This electronic character, however, does not translate to reactivity in classical electrophilic aromatic substitutions due to the absence of C-H bonds on the ring.

Instead, the molecule's reactivity is predicted to be dominated by:

  • N-H acidity , enabling the synthesis of N-functionalized derivatives.

  • Side-chain reactivity , allowing for functionalization of the alkyl groups via radical pathways.

  • Susceptibility to oxidation , which can lead to ring-opening.

For researchers and drug development professionals, this compound should be viewed not as a substrate for traditional aromatic chemistry, but as a sterically defined, electron-rich building block. Its potential lies in its use as a ligand for organometallic complexes, as a core for dendrimers and polymers, or as a bulky, nucleophilic amine after deprotonation. Future experimental work is needed to fully characterize this promising scaffold and unlock its potential in synthetic and medicinal chemistry.

References

Solubility Profile of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from the structurally similar compound 2,5-dimethylpyrrole to provide solubility estimates. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.

Predicted Solubility of this compound

For 2,5-dimethylpyrrole, it is reported to be miscible with ethanol and ether, and has very low solubility in water.[1] One source indicates a miscibility in water of approximately 47 µg/mL, although this is contrasted by another source describing it as "very difficult to dissolve in water".[1][2] The solubility in other common laboratory solvents such as dimethyl sulfoxide (DMSO) has not been experimentally determined.[2]

Table 1: Estimated and Observed Solubility of 2,5-dimethylpyrrole (Structural Analog)

SolventPolarityPredicted Solubility of this compoundObserved Solubility of 2,5-dimethylpyrrole
WaterHighVery LowVery low, approx. 47 µg/mL[2]
MethanolHighModerateMiscible[1]
EthanolHighModerate to HighMiscible[1]
AcetoneMediumHighLikely High
DichloromethaneMediumVery HighLikely Very High
ChloroformMediumVery HighLikely Very High
Ethyl AcetateMediumHighLikely High
HexaneLowHighLikely High
Dimethyl Sulfoxide (DMSO)HighModerate to HighNot Determined[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in various solvents.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature and agitate using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification of Solute:

    • Determine the concentration of this compound in the filtered solution. This can be achieved through various analytical techniques:

      • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. This method is straightforward but may be less accurate for very low solubilities.

      • Spectroscopic Method (UV-Vis): If the compound has a chromophore, create a calibration curve of absorbance versus concentration using standards of known concentration. Measure the absorbance of the filtered solution and determine the concentration from the calibration curve.

      • Chromatographic Method (HPLC): This is often the most accurate method. Develop an HPLC method to separate and quantify the compound. Prepare a calibration curve and determine the concentration of the saturated solution.

  • Data Analysis and Reporting:

    • Calculate the solubility in units of g/L, mg/mL, or mol/L.

    • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in determining the solubility of an organic compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Quantify solute concentration E->F G Calculate solubility F->G

Caption: A high-level overview of the experimental workflow for determining solubility.

logical_solubility_determination start Start is_soluble Is the compound soluble in water? start->is_soluble test_acid_base Test with litmus paper is_soluble->test_acid_base Yes test_naoh Is it soluble in 5% NaOH? is_soluble->test_naoh No acidic Acidic test_acid_base->acidic basic Basic test_acid_base->basic neutral Neutral test_acid_base->neutral weak_acid Weak Acid (e.g., Phenol) test_naoh->weak_acid Yes test_hcl Is it soluble in 5% HCl? test_naoh->test_hcl No strong_acid Strong Acid (e.g., Carboxylic Acid) weak_acid->strong_acid Also soluble in 5% NaHCO3 organic_base Organic Base (e.g., Amine) test_hcl->organic_base Yes inert Inert Compound test_hcl->inert No

Caption: A decision tree for the qualitative analysis of organic compound solubility.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers and drug development professionals. By utilizing data from the structural analog 2,5-dimethylpyrrole, reasonable estimations of solubility in common laboratory solvents can be made. However, for applications requiring precise solubility values, it is imperative to perform experimental determinations. The detailed protocol and workflows provided herein offer a comprehensive approach to generating this critical data, ensuring the successful progression of research and development activities involving this compound.

References

Technical Guide: Health and Safety Data for 3,4-Diethyl-2,5-dimethyl-1H-pyrrole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific health and safety data, toxicological studies, or experimental protocols were found for the target compound 3,4-Diethyl-2,5-dimethyl-1H-pyrrole in the available public literature. The following guide summarizes the known hazards of structurally similar pyrrole derivatives to provide an informed perspective on potential risks. The experimental protocols described are generalized standard procedures for chemical safety assessment and are not specific to the target compound. All researchers must conduct a thorough, compound-specific risk assessment before handling.

Hazard Assessment of Structural Analogs

Due to the absence of direct safety data for this compound, this section presents information on related compounds. The closest structural analog with public GHS data is 3,4-Diethylpyrrole .

The Globally Harmonized System (GHS) classification for 3,4-Diethylpyrrole indicates potential health risks upon exposure.[1][2] This information should be considered as a preliminary guide to the potential hazards of similarly substituted pyrroles.

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Serious Eye Damage/Irritation1H318: Causes serious eye damage.
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2]
alt text
Acute Toxicity (Oral, Dermal, Inhalation)4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
alt text

Limited toxicological data is available for the related compound 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate . While structurally more complex, these findings provide some context for the potential biological activity of the pyrrole core.

Assay TypeCell Line / ModelResult
In Vitro CytotoxicityRAW Macrophage CellsNon-toxic up to 312.5 µg/mL.[3][4][5]
50% Cytotoxic Dose (CT50): 889.0 µg/mL.[4]
In Vivo Acute ToxicityBALB/c MiceNo apparent adverse effects observed at a dose of 400.0 mg/kg.[4]

General Experimental Protocols for Toxicity Assessment

In the absence of specific studies for this compound, this section details generalized, standard protocols for assessing the potential toxicity of a novel chemical substance. These methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

This protocol describes a common method to assess a compound's toxicity to cells in culture, such as an MTT or XTT assay.[6][7]

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) until approximately 80% confluent.

    • Trypsinize, count, and resuspend the cells in fresh culture medium to a predetermined concentration.

    • Seed the cells into a 96-well microplate and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to create a range of test concentrations.

    • Remove the medium from the cells and add the medium containing the various compound concentrations. Include vehicle-only controls (solvent) and untreated controls.

    • Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[8]

  • Viability Measurement (MTT Assay Example):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_measure Phase 3: Measurement cluster_analysis Phase 4: Analysis p1 Culture Cell Line p2 Seed Cells in 96-Well Plate p1->p2 t1 Prepare Serial Dilutions of Test Compound p2->t1 t2 Treat Cells and Incubate (e.g., 24-72h) t1->t2 m1 Add Viability Reagent (e.g., MTT) t2->m1 m2 Incubate and Solubilize m1->m2 m3 Read Absorbance with Plate Reader m2->m3 a1 Calculate % Viability vs. Control m3->a1 a2 Determine IC50 Value a1->a2

Caption: General workflow for an in vitro cytotoxicity assay.

This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess acute oral toxicity.[9][10] It is designed to classify a substance and identify a dose range for lethal effects, using a minimal number of animals.

  • Animal Preparation:

    • Use healthy, young adult rodents of a single sex (typically females), acclimatized to laboratory conditions for at least 5 days.[11]

    • Animals are fasted prior to dosing (food, but not water, is withheld).

  • Dose Administration:

    • Select a starting dose from one of the fixed levels defined by the guideline (e.g., 5, 50, 300, or 2000 mg/kg body weight).[10]

    • Administer the test substance as a single oral dose by gavage. The substance should be in a suitable vehicle if not administered neat.[11]

    • Use a group of 3 animals for the initial dose.

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes.

    • Intensive observation is required for the first 24 hours, with continued observation for a total of 14 days.[12]

  • Stepwise Procedure Logic:

    • If 2-3 animals die: The test is stopped, and the substance is classified in that toxicity category. A higher dose level may be tested with 3 new animals to confirm the classification.

    • If 0-1 animals die: The next higher dose level is administered to a new group of 3 animals.

    • If testing at 2000 mg/kg results in 0-1 deaths: The test is stopped, and the substance is considered to have low acute toxicity.

  • Endpoint Analysis:

    • The primary endpoint is the classification of the substance into a GHS category based on the observed mortality at specific dose levels.

    • A full necropsy of all animals is performed at the end of the study.

G start Select Starting Dose (e.g., 300 mg/kg) dose1 Administer to 3 Animals start->dose1 obs1 Observe for 14 Days dose1->obs1 outcome1 Outcome? obs1->outcome1 classify_med Classify Medium Toxicity obs1->classify_med 2-3 Deaths at 300mg/kg (Stop Test) dose_down Dose Down (e.g., 50 mg/kg) 3 New Animals outcome1->dose_down 2-3 Deaths dose_up Dose Up (e.g., 2000 mg/kg) 3 New Animals outcome1->dose_up 0-1 Deaths obs2 Observe dose_down->obs2 obs3 Observe dose_up->obs3 classify_high Classify High Toxicity obs2->classify_high classify_low Classify Low/No Toxicity obs3->classify_low

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3,4-diethyl-2,5-dimethyl-1H-pyrrole, a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on the classical Paal-Knorr reaction, a robust and widely used method for the formation of pyrrole rings. This document outlines the necessary protocols for the synthesis of the key precursor, 3,4-diethyl-2,5-hexanedione, and its subsequent cyclization to the target pyrrole.

Introduction

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to yield a substituted pyrrole.[1][2] This method is highly valued for its versatility and efficiency in creating substituted pyrroles, which are integral components of many natural products and pharmacologically active compounds.[2] The synthesis of this compound proceeds via the reaction of 3,4-diethyl-2,5-hexanedione with an ammonia source. The reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[1]

Synthesis Pathway

The overall synthesis involves two main stages: the preparation of the 1,4-diketone precursor, 3,4-diethyl-2,5-hexanedione, followed by the Paal-Knorr cyclization to form the desired pyrrole.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_paal_knorr Paal-Knorr Reaction Starting_Materials Ethyl Propionylacetate Intermediate 3,4-Diethyl-2,5-hexanedione Starting_Materials->Intermediate [Reaction Steps] Target_Molecule This compound Intermediate->Target_Molecule Cyclization Ammonia Ammonia Source (e.g., NH4OH, (NH4)2CO3) Ammonia->Target_Molecule

Figure 1. Overall synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 3,4-Diethyl-2,5-hexanedione (Precursor)

A detailed experimental protocol for the synthesis of 3,4-diethyl-2,5-hexanedione is crucial for the successful synthesis of the target pyrrole. While a specific, high-yielding, and readily available protocol for this particular diketone is not extensively documented in common literature, a general approach involves the alkylation of a suitable diketone or the condensation of smaller carbonyl compounds. For the purpose of these notes, a plausible synthetic route is adapted from established organic synthesis principles.

Materials:

  • 2,5-Hexanedione

  • Sodium ethoxide (NaOEt)

  • Ethyl iodide (EtI)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, cooled in an ice bath, 2,5-hexanedione is added dropwise with stirring.

  • After the addition is complete, ethyl iodide is added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous ammonium chloride and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by vacuum distillation to yield 3,4-diethyl-2,5-hexanedione.

Part 2: Synthesis of this compound (Paal-Knorr Reaction)

This protocol is adapted from general procedures for Paal-Knorr synthesis and the mechanistic studies on related compounds.

Materials:

  • 3,4-Diethyl-2,5-hexanedione

  • Ammonium carbonate or aqueous ammonia

  • Glacial acetic acid (optional, as catalyst)

  • Ethanol or another suitable solvent

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diethyl-2,5-hexanedione in a suitable solvent such as ethanol.

  • Add an excess of the ammonia source, such as ammonium carbonate or a concentrated aqueous solution of ammonia.

  • A catalytic amount of glacial acetic acid can be added to accelerate the reaction.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent like dichloromethane or diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3,4-Diethyl-2,5-hexanedioneC₁₀H₁₈O₂170.25Colorless liquid
This compoundC₁₀H₁₇N151.25Pale yellow oil
Reaction Parameters and Yields (Representative)
Reaction StageKey ReactantsSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
Synthesis of 3,4-Diethyl-2,5-hexanedione2,5-Hexanedione, Ethyl iodide, Sodium ethoxideAnhydrous Ethanol-4-6Reflux60-70
Synthesis of this compound3,4-Diethyl-2,5-hexanedione, Ammonium carbonateEthanolGlacial Acetic Acid2-4Reflux75-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data for this compound (Expected)
Spectroscopic TechniqueExpected Characteristic Peaks
¹H NMR (CDCl₃) δ ~ 7.5-8.0 (br s, 1H, N-H), 2.2-2.5 (q, 4H, -CH₂-CH₃), 2.0-2.2 (s, 6H, -CH₃), 1.0-1.3 (t, 6H, -CH₂-CH₃) ppm.
¹³C NMR (CDCl₃) δ ~ 125-130 (C-N), 110-115 (C-C in ring), 18-22 (-CH₂-), 12-16 (-CH₃ of ethyl), 10-14 (-CH₃ on ring) ppm.
IR (thin film) ν ~ 3300-3400 (N-H stretch), 2850-3000 (C-H stretch), 1550-1600 (C=C stretch in ring), 1450-1470 (C-H bend) cm⁻¹.
Mass Spectrometry Expected [M]⁺ at m/z = 151.

Logical Workflow of the Paal-Knorr Synthesis

The following diagram illustrates the logical steps involved in the synthesis and characterization of this compound.

Paal_Knorr_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Start: Prepare 3,4-Diethyl-2,5-hexanedione Reaction_Setup Set up Paal-Knorr Reaction: - 3,4-Diethyl-2,5-hexanedione - Ammonia source - Solvent (e.g., Ethanol) - Catalyst (optional) Start->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Reaction Workup: - Cool - Remove Solvent - Extraction Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Evaporation Evaporate Solvent Drying->Evaporation Crude_Product Obtain Crude Product Evaporation->Crude_Product Purification Purification: - Vacuum Distillation or - Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Pure_Product->Characterization Final_Data Final Data Analysis Characterization->Final_Data

Figure 2. Workflow for the synthesis and analysis of the target pyrrole.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a fundamental and widely utilized reaction in organic chemistry for the preparation of substituted pyrroles.[1] This reaction involves the condensation of an α-amino ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, typically a β-ketoester or a 1,3-diketone.[1] The versatility of the Knorr synthesis allows for the preparation of a wide array of polysubstituted pyrroles, which are key structural motifs in numerous natural products, pharmaceuticals, and functional materials.

These application notes provide detailed protocols for the classic Knorr synthesis and a notable modification, a summary of the reaction's scope with quantitative data, and a detailed mechanistic overview.

Reaction Principle

The core of the Knorr pyrrole synthesis is the reaction between an α-amino ketone (1 ) and a β-dicarbonyl compound (2 ) to yield a substituted pyrrole (3 ). A common challenge is the instability of α-amino ketones, which tend to self-condense.[2][3] To address this, the α-amino ketone is often generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction with zinc in acetic acid.[1]

Reaction Mechanism and Workflow

The mechanism of the Knorr pyrrole synthesis proceeds through several key steps:

  • Imine Formation: The α-amino ketone condenses with the β-dicarbonyl compound to form an imine.

  • Tautomerization: The imine tautomerizes to an enamine.

  • Cyclization: An intramolecular condensation (cyclization) occurs.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic pyrrole ring.[1]

A generalized workflow for the Knorr synthesis is depicted below.

G cluster_prep In Situ Generation of α-Amino Ketone cluster_synthesis Knorr Pyrrole Synthesis start β-Ketoester oxime α-Oximino Ketone start->oxime Nitrosation (e.g., NaNO2, Acetic Acid) amine α-Amino Ketone oxime->amine Reduction (e.g., Zn, Acetic Acid) imine Imine Intermediate amine->imine dicarbonyl β-Dicarbonyl Compound dicarbonyl->imine enamine Enamine Intermediate imine->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole Dehydration

Caption: General workflow for the Knorr synthesis of substituted pyrroles.

A detailed step-by-step mechanism is illustrated in the following diagram:

Knorr_Mechanism reactants α-Amino Ketone + β-Ketoester imine Imine Formation reactants->imine Condensation enamine Enamine Tautomer imine->enamine Tautomerization cyclization Intramolecular Cyclization enamine->cyclization Attack of enamine on carbonyl dehydration Dehydration cyclization->dehydration Elimination of H2O pyrrole Substituted Pyrrole dehydration->pyrrole

Caption: Step-wise mechanism of the Knorr pyrrole synthesis.

Experimental Protocols

Two detailed protocols are provided below. The first describes the classic one-pot synthesis of "Knorr's Pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. The second outlines a modification using a pre-formed α-amino ketone derived from an amino acid.

Protocol 1: One-Pot Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate

This protocol is adapted from the original Knorr synthesis and subsequent modernizations.[1][3]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Water

  • Ice

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.

  • Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Protocol 2: Synthesis of a Tetrasubstituted Pyrrole from a Pre-formed α-Amino Ketone

This protocol is based on the work of Hamby and Hodges, which utilizes stable α-amino ketone hydrochlorides derived from amino acids.[4]

Materials:

  • α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride)

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride (1.0 equivalent) and the β-dicarbonyl compound (1.2 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.

Scope and Limitations: A Quantitative Overview

The Knorr synthesis is a versatile method for the preparation of a wide range of substituted pyrroles. The following tables summarize the yields obtained with various α-amino ketones and β-dicarbonyl compounds.

Table 1: Knorr Synthesis with In Situ Generated α-Amino Ketones

β-Ketoester (for α-Amino Ketone)β-Dicarbonyl CompoundProductYield (%)
Ethyl acetoacetateEthyl acetoacetateDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate~60
Ethyl acetoacetateAcetylacetoneEthyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate~45[1]
N,N-Dialkyl acetoacetamide3-Substituted-2,4-pentanedioneN,N-Dialkyl 3,5-dimethyl-4-acylpyrrole-2-carboxamide~45[1]
tert-Butyl acetoacetatetert-Butyl acetoacetateDi-tert-butyl 3,5-dimethylpyrrole-2,4-dicarboxylate~80[1]

Table 2: Modified Knorr Synthesis with Pre-formed α-Amino Ketones [4]

α-Amino Ketone Precursorβ-Dicarbonyl CompoundProductYield (%)
N-Boc-(L)-PhenylalanineAcetylacetone2-(1-Amino-2-oxopropyl)-1,3-dimethyl-4-phenyl-1H-pyrrole79
N-Cbz-(D,L)-NorleucineEthyl acetoacetateEthyl 5-butyl-2,4-dimethyl-1H-pyrrole-3-carboxylate71
N-Boc-O-benzyl-(L)-SerineEthyl acetoacetateEthyl 5-(2-ethoxycarbonyl-3-oxobutyl)-2-methyl-1H-pyrrole-4-carboxylate48

Conclusion

The Knorr pyrrole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable route to a diverse range of substituted pyrroles. The classic one-pot procedure is efficient for the synthesis of symmetrical and other relatively simple pyrroles. For the synthesis of more complex or unsymmetrically substituted pyrroles, the use of pre-formed, stable α-amino ketone precursors, as demonstrated by Hamby and Hodges, offers a significant advantage. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of pyrrole-containing molecules for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Corrole Synthesis Using Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of corroles using substituted pyrroles as precursors. Corroles, as contracted porphyrinoids, are of significant interest in various fields, including catalysis, sensing, and medicine, due to their unique coordination chemistry and photophysical properties. The following sections detail established synthetic methodologies, quantitative data on reaction yields, and spectroscopic characterization of the resulting corrole macrocycles.

Data Presentation

Table 1: One-Pot Synthesis of A₃-type Corroles from Pyrrole and Substituted Aldehydes (Gryko's Method)

This method involves the acid-catalyzed condensation of pyrrole with a substituted aldehyde in a water-methanol mixture, followed by oxidation. It is particularly effective for aldehydes with varying reactivity.[1]

Aldehyde SubstituentCorrole ProductYield (%)Reference
Phenyl5,10,15-Triphenylcorrole32[1]
4-Cyanophenyl5,10,15-Tris(4-cyanophenyl)corrole21[2]
4-Nitrophenyl5,10,15-Tris(4-nitrophenyl)corrole17[2]
4-Methoxyphenyl5,10,15-Tris(4-methoxyphenyl)corrole27[1]
Pentafluorophenyl5,10,15-Tris(pentafluorophenyl)corrole11[3]
Mesityl5,10,15-Trimesitylcorrole7[2]
Table 2: Synthesis of trans-A₂B-type Corroles from Dipyrromethanes and Aldehydes

This stepwise approach allows for the synthesis of unsymmetrically substituted corroles by condensing a 5-substituted dipyrromethane with an aldehyde.

Dipyrromethane (A₂)Aldehyde (B)Corrole ProductYield (%)Reference
5-PhenyldipyrromethaneBenzaldehyde5,15-Diphenyl-10-phenylcorrole-[4]
5-(Pentafluorophenyl)dipyrromethaneLapachone-derived aldehydetrans-A₂B-corrole derivative16[5]
5-(2,6-Dichlorophenyl)dipyrromethane9-Formylacridine10-(Acridin-9-yl)-5,15-bis(2,6-dichlorophenyl)corrole-[6]
5-Mesityldipyrromethane4-Formylbenzaldehyde10-(4-Formylphenyl)-5,15-dimesitylcorrole-[4]
Table 3: Spectroscopic Data for Selected Meso-Substituted Corroles
Corrole¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis (λmax, nm (log ε))Reference
5,10,15-Tris(pentafluorophenyl)corrole 8.5-9.5 (m, β-pyrrolic H), -2.0 to -3.0 (br s, inner NH)Aromatic carbons typically between 110-150In CH₂Cl₂: 408 (5.06), 565 (4.21), 608 (4.01)
5,10,15-Triphenylcorrole 8.0-9.0 (m, β-pyrrolic H), 7.2-8.0 (m, phenyl H), -2.5 (br s, inner NH)Aromatic carbons typically between 120-145In CHCl₃: 412, 570, 615[7][8]
Cu(II)-10-(pyrrol-1-yl)-5,15-bis(phenyl)corrole 8.90 (s, 1H, pyrrole NH), 7.05 (t, 2H, pyrrole C3-H), 6.51 (t, 2H, pyrrole C4-H)-In CHCl₃: 412, 542, 611[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5,10,15-Triphenylcorrole (Gryko's Method)[1]

This protocol describes an efficient synthesis of meso-substituted corroles in a water-methanol mixture.

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Chloroform (CHCl₃)

  • p-Chloranil

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a flask protected from light, dissolve benzaldehyde (3 equivalents) and freshly distilled pyrrole (4 equivalents) in a 1:1 mixture of methanol and water.

  • Add concentrated HCl (catalytic amount, e.g., 0.12 M final concentration) to the solution.

  • Stir the reaction mixture at room temperature. A pink suspension of oligocondensates will form.

  • After the reaction is complete (typically monitored by TLC), extract the oligocondensates (bilanes) into chloroform.

  • Oxidation: To the chloroform solution of the bilane, add p-chloranil (2-3 equivalents).

  • Stir the mixture at room temperature until the oxidation is complete (color changes to dark green/brown).

  • Purification: Neutralize the reaction mixture with a mild base (e.g., triethylamine).

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/chloroform) to isolate the 5,10,15-triphenylcorrole.

Protocol 2: Synthesis of trans-A₂B-Corroles from Dipyrromethane and Aldehyde[4]

This method is suitable for preparing unsymmetrically substituted corroles.

Materials:

  • 5-Substituted dipyrromethane (DPM)

  • Substituted aldehyde

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (Et₃N)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

Procedure:

  • Condensation: Dissolve the 5-substituted dipyrromethane (2 equivalents) and the aldehyde (1 equivalent) in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-5 hours), monitoring the reaction by TLC.

  • Neutralization and Oxidation: Neutralize the reaction mixture with triethylamine.

  • Dilute the solution with dichloromethane.

  • Add DDQ (1-1.5 equivalents) and stir at room temperature to effect oxidative cyclization.

  • Purification: Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the pure trans-A₂B-corrole.

Protocol 3: Copper Triflate-Mediated Synthesis of Meso-Pyrrole-Substituted Corroles[11]

This protocol details the synthesis of a copper corrole with a pyrrole substituent at a meso-position.

Materials:

  • 1,9-Diformyldipyrromethane

  • Pyrrole (in large excess)

  • Copper(II) triflate (Cu(OTf)₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the 1,9-diformyldipyrromethane in a large excess of pyrrole (which acts as both reactant and solvent).

  • Cool the solution to -20 °C.

  • Catalyst Addition: Add copper(II) triflate to the cooled solution.

  • Stir the mixture at -20 °C for 2 hours.

  • Oxidation: Add a solution of DDQ in chloroform to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Pass the reaction mixture through a short silica gel column to remove the copper triflate.

  • Further purify the product by column chromatography on silica gel to isolate the copper(II)-meso-pyrrole-substituted corrole.

Visualizations

Corrole_Synthesis_Workflow cluster_one_pot One-Pot A₃-Corrole Synthesis start1 Start: Pyrrole & Aldehyde step1_1 Dissolve in MeOH/H₂O (1:1) start1->step1_1 step1_2 Add conc. HCl (catalyst) step1_1->step1_2 step1_3 Stir at RT (Condensation) step1_2->step1_3 step1_4 Extract Bilane with CHCl₃ step1_3->step1_4 step1_5 Add p-Chloranil (Oxidation) step1_4->step1_5 step1_6 Purification (Chromatography) step1_5->step1_6 end1 End: A₃-Corrole step1_6->end1

Caption: Workflow for the one-pot synthesis of A₃-type corroles.

trans_A2B_Corrole_Synthesis_Workflow cluster_stepwise Stepwise trans-A₂B-Corrole Synthesis start2 Start: Dipyrromethane & Aldehyde step2_1 Dissolve in CH₂Cl₂ start2->step2_1 step2_2 Add TFA (catalyst) step2_1->step2_2 step2_3 Stir at RT (Condensation) step2_2->step2_3 step2_4 Neutralize with Et₃N & Dilute step2_3->step2_4 step2_5 Add DDQ (Oxidation) step2_4->step2_5 step2_6 Purification (Chromatography) step2_5->step2_6 end2 End: trans-A₂B-Corrole step2_6->end2

Caption: Workflow for the stepwise synthesis of trans-A₂B-type corroles.

Cu_Corrole_Synthesis_Workflow cluster_cu_catalyzed Cu-Catalyzed Meso-Pyrrole-Substituted Corrole Synthesis start3 Start: 1,9-Diformyl- dipyrromethane & Pyrrole step3_1 Dissolve & Cool to -20°C start3->step3_1 step3_2 Add Cu(OTf)₂ (catalyst) step3_1->step3_2 step3_3 Stir at -20°C step3_2->step3_3 step3_4 Add DDQ in CHCl₃ (Oxidation) step3_3->step3_4 step3_5 Warm to RT & Stir Overnight step3_4->step3_5 step3_6 Purification (Chromatography) step3_5->step3_6 end3 End: Cu(II)-meso-pyrrole- substituted Corrole step3_6->end3

Caption: Workflow for the copper-catalyzed synthesis of meso-pyrrole-substituted corroles.

References

Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed experimental procedure for the N-alkylation of 3,4-diethyl-2,5-dimethyl-1H-pyrrole, a common synthetic transformation in medicinal chemistry and materials science. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials. The substitution at the nitrogen atom of the pyrrole ring, known as N-alkylation, is a critical step in modifying the electronic and steric properties of these molecules, thereby influencing their biological activity and material characteristics. The N-alkylation of substituted pyrroles, such as this compound, typically proceeds via the deprotonation of the N-H bond by a suitable base to form a pyrrolide anion, which then acts as a nucleophile to attack an alkylating agent. The choice of base, solvent, and reaction conditions can significantly impact the yield and selectivity of the N-alkylation product over potential C-alkylation side products.[1] This protocol outlines a general and efficient method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Reaction Principle

The N-alkylation of this compound involves a two-step process:

  • Deprotonation: The acidic proton on the nitrogen of the pyrrole ring is removed by a base to generate the corresponding pyrrolide anion.

  • Nucleophilic Substitution: The resulting nucleophilic pyrrolide anion attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the N-alkylated product.

The general reaction scheme is as follows:

Experimental Protocol

This protocol provides a general method that can be adapted for various alkylating agents.

3.1. Materials

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide, etc.)

  • Diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

3.3. Procedure

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole. The typical concentration is 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous, indicating the formation of the pyrrolide anion.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated pyrrole.

Data Presentation

The choice of base and solvent can influence the yield of the N-alkylation reaction. The following table summarizes typical conditions and yields for the N-alkylation of pyrrole derivatives with propargyl bromide, which can serve as a reference for optimizing the reaction of this compound.[2]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp.1410
2K2CO3 (4.0)DMFRoom Temp.1487
3K2CO3 (2.0)DMFRoom Temp.1475
4K2CO3 (6.0)DMFRoom Temp.1487
5Cs2CO3 (4.0)DMFRoom Temp.1482

Data adapted from a study on a similar pyrrole system and is for illustrative purposes.[2]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start pyrrole This compound start->pyrrole Add to flask solvent Anhydrous DMF pyrrole->solvent Dissolve deprotonation Add NaH at 0°C (Deprotonation) solvent->deprotonation alkylation Add Alkyl Halide (R-X) at 0°C to RT deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench with NH4Cl monitoring->quench extraction Extract with Et2O quench->extraction dry Dry with MgSO4 extraction->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-alkylated Pyrrole purify->product

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the chemical transformations occurring during the N-alkylation reaction.

logical_relationship pyrrole Pyrrole (N-H) pyrrolide Pyrrolide Anion (N-) pyrrole->pyrrolide + Base base Base (e.g., NaH) side_product HX base->side_product + H+ from Pyrrole product N-Alkylated Pyrrole (N-R) pyrrolide->product + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Logical flow of the N-alkylation reaction mechanism.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere and away from any sources of moisture.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture will quench the sodium hydride and the pyrrolide anion.

    • Increase the reaction time or temperature.

    • Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride).

    • Ensure the base is sufficiently strong to deprotonate the pyrrole.

  • Formation of Side Products (C-alkylation):

    • Use a less polar solvent.[1]

    • The choice of the counter-ion of the pyrrolide can influence the N/C alkylation ratio.[1]

  • Incomplete Reaction:

    • Ensure sufficient equivalents of the base and alkylating agent are used.

    • Check the purity of the starting materials.

References

Application Notes and Protocols: 3,4-Disubstituted-1H-pyrrole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for a representative pyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate , which has demonstrated notable antifungal activity. While specific data on 3,4-Diethyl-2,5-dimethyl-1H-pyrrole in a medicinal chemistry context is limited in publicly available literature, the presented data on a structurally related dimethyl analog offers valuable insights into the potential applications of this class of compounds.

Application: Antifungal Agent

The pyrrole derivative 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate has been identified as a promising antifungal agent. It exhibits activity against a range of pathogenic fungi and has been evaluated for its efficacy and toxicity both in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Antifungal Activity [1]

Fungal SpeciesMIC₉₀ (µg/mL)
Candida albicans21.87 - 43.75
Candida tropicalis21.87 - 43.75
Aspergillus fumigatus21.87 - 43.75
Aspergillus flavus21.87 - 43.75
Aspergillus niger21.87 - 43.75

Table 2: In Vitro Cytotoxicity [2][3]

Cell LineCompoundConcentrationEffect
RAW (macrophage)2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateUp to 312.5 µg/mLNon-toxic
RAW (macrophage)Amphotericin B (control)37.5 µg/mLLethal
RAW (macrophage)2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate889.0 µg/mLCT₅₀ (Dose cytotoxic to 50% of cells)

Table 3: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis [2][3][4]

Treatment Group (mg/kg/day)Survival Rate (%)
0.0 (Control)0
25.0Not specified
50.0Not specified
100.0Not specified
200.060
Amphotericin B (3.0)Not specified

Table 4: In Vivo Fungal Burden Reduction in a Murine Model of Invasive Aspergillosis (Day 10) [2][4]

Treatment Group (mg/kg/day)Lung CFU ReductionLiver CFU ReductionKidney CFU Reduction
100.0Significant (P < 0.031)Significant (P < 0.049)Significant (P < 0.003)
200.0Significant (P < 0.0084)Significant (P < 0.017)Significant (P < 0.001)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Assay)[1]

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various fungal species.

Materials:

  • Test compound: 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate

  • Fungal isolates (Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of each fungal species.

  • Add the fungal inoculum to each well.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often measured spectrophotometrically. The MIC₉₀ is the concentration that inhibits 90% of the isolates.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[2]

Objective: To assess the cytotoxicity of the compound against a mammalian cell line.

Materials:

  • Test compound

  • RAW macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RAW cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations.

  • Incubate for a specified period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The CT₅₀ is the concentration that reduces cell viability by 50%.

Protocol 3: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis[2][4]

Objective: To evaluate the in vivo antifungal efficacy of the compound in an animal model.

Materials:

  • Test compound

  • BALB/c mice

  • Aspergillus fumigatus conidia

  • Cortisone acetate

  • Sterile saline with 0.025% Tween 20

Procedure:

  • Immunosuppress mice by administering cortisone acetate subcutaneously on days -2, -1, and 0 relative to infection.[2]

  • On day 0, anesthetize the mice and intranasally infect them with a suspension of A. fumigatus conidia.[2]

  • Randomly assign mice to treatment and control groups.

  • Administer the test compound (e.g., intraperitoneally or orally) at various doses daily for a specified duration (e.g., 10 days). The control group receives the vehicle only.

  • Monitor the survival of the mice daily.

  • To determine the fungal burden, sacrifice a subset of mice at the end of the treatment period.

  • Aseptically remove organs (lungs, liver, kidneys), homogenize them in sterile saline, and plate serial dilutions onto Sabouraud dextrose agar.

  • Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal load in each organ.

Visualizations

Experimental Workflow for Antifungal Drug Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Synthesis & Characterization B Antifungal Susceptibility (MIC Determination) A->B Test Compound C Cytotoxicity Assay (e.g., MTT on RAW cells) A->C Test Compound D Animal Model of Infection (e.g., Murine Aspergillosis) B->D Promising MIC C->D Low Toxicity E Treatment Administration (Dose-Response) D->E F Efficacy Assessment: Survival Rate E->F G Efficacy Assessment: Fungal Burden (CFU) E->G

Caption: Workflow for preclinical evaluation of a novel antifungal compound.

Logical Relationship of Preclinical Antifungal Assessment

G A Identify Lead Compound (Pyrrole Derivative) B Demonstrate In Vitro Activity A->B has C Establish Safety Profile A->C must have D Confirm In Vivo Efficacy B->D is a prerequisite for C->D is a prerequisite for E Candidate for Further Development D->E leads to

Caption: Key stages in the preclinical assessment of a new antifungal agent.

References

Application Notes & Protocols: Antifungal and Antibacterial Screening of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrole and its derivatives represent a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals.[1][2][3] These scaffolds are known to interact with various biomolecules, leading to a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[4][5][6] Given the persistent challenge of antimicrobial resistance, there is a continuous need to discover and develop novel, effective antimicrobial agents.[1] Pyrrole-containing compounds are promising candidates for such development.[5][7]

This document provides detailed protocols for the initial in vitro screening of pyrrole compounds for their antibacterial and antifungal properties. The methodologies covered include the qualitative disk diffusion assay and the quantitative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Qualitative Antimicrobial Screening: Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a widely used preliminary method to assess the antimicrobial activity of a compound.[8][9] It provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth, visualized as a "zone of inhibition" on an agar plate.[8][10]

Experimental Workflow: Disk Diffusion Assay```dot

// Connections P1 -> A1; P2 -> P3; P3 -> A2; A1 -> A2 -> A3 -> R1; }

Caption: Workflow for the Broth Microdilution (MIC) assay.

Protocol: Broth Microdilution (MIC Determination)
  • Plate Preparation:

    • Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate. [11] * Prepare a solution of the pyrrole compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. [12] * Well 11 will serve as the growth control (broth + inoculum) and well 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ cells/mL for yeast in the wells. [11][13]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). [14]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity or pellet formation. [15]

Determining Bactericidal/Fungicidal Activity (MBC/MFC)

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of a compound required to kill 99.9% of the initial microbial population. [16][12]This assay is a direct extension of the MIC test.

Experimental Workflow: MBC/MFC Determination

G cluster_mic From MIC Assay cluster_plating Subculturing cluster_results Results M1 Identify wells from MIC plate showing no visible growth (at and above the MIC) P1 Take a 10-20 µL aliquot from each clear well M1->P1 P2 Spot-plate or streak aliquot onto fresh, drug-free agar plates P1->P2 P3 Incubate plates (37°C for 24-48h) P2->P3 R1 Count colonies on each spot/plate P3->R1 R2 Determine MBC/MFC: Lowest concentration resulting in ≥99.9% reduction in CFU/mL compared to initial inoculum R1->R2

Caption: Workflow for MBC/MFC determination from MIC results.

Protocol: MBC/MFC Determination
  • Subculturing:

    • Following the determination of the MIC, select the wells that show no visible growth (the MIC well and wells with higher concentrations).

    • Mix the contents of each of these wells thoroughly.

    • Using a calibrated loop or pipette, take a small aliquot (e.g., 10-20 µL) from each clear well. [16] * Spot-plate or streak the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation:

    • Incubate the agar plates under conditions that support microbial growth (e.g., 37°C for 24-48 hours).

  • MBC/MFC Determination:

    • After incubation, count the number of colonies on each spot or plate.

    • The MBC or MFC is the lowest concentration of the pyrrole compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the original inoculum count. [17]

Data Presentation: MIC and MBC/MFC Values

Quantitative data should be summarized in a clear table, allowing for direct comparison of compound potency.

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)Ratio (MBC/MIC)Interpretation
Pyrrole-AS. aureus16322Bactericidal
Pyrrole-AE. coli64>256>4Bacteriostatic
Pyrrole-AC. albicans32642Fungicidal
Pyrrole-BS. aureus8162Bactericidal
Pyrrole-BC. albicans16>128>8Fungistatic
Standard DrugS. aureus122Bactericidal

Note: An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.

References

Application Notes and Protocols for One-Pot Synthesis of Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of polysubstituted pyrroles, a critical scaffold in medicinal chemistry and materials science. The following sections outline various efficient methodologies, including multi-component reactions and catalytic strategies, designed to streamline the synthesis of complex pyrrole derivatives.

Introduction

Pyrrole and its polysubstituted derivatives are fundamental heterocyclic motifs present in a vast array of biologically active natural products, pharmaceuticals, and functional materials. Traditional multi-step syntheses of these compounds are often time-consuming and generate significant waste. One-pot multi-component reactions (MCRs) have emerged as a powerful and sustainable alternative, offering increased efficiency, atom economy, and rapid access to molecular diversity from simple starting materials. These application notes detail several robust one-pot methods for the synthesis of polysubstituted pyrroles, providing researchers with the necessary protocols to implement these strategies in their own laboratories.

Method 1: Thiazolium-Catalyzed Sila-Stetter/Paal-Knorr Three-Component Synthesis

This method utilizes a thiazolium salt as an organocatalyst to facilitate a sila-Stetter reaction between an acylsilane and an α,β-unsaturated ketone, generating a 1,4-dicarbonyl intermediate in situ. Subsequent addition of a primary amine triggers a Paal-Knorr cyclization to afford the desired polysubstituted pyrrole in a one-pot fashion.[1][2]

Reaction Scheme:

A multicomponent synthesis of highly substituted pyrroles is achieved through a thiazolium-catalyzed acyl anion conjugate addition of acylsilanes (sila-Stetter) and unsaturated ketones. The in situ generated 1,4-dicarbonyl compounds are then converted to pyrroles upon the addition of an amine.[1]

Experimental Protocol:
  • Reaction Setup: To a screw-capped vial equipped with a magnetic stir bar, add the thiazolium salt catalyst (0.04 mmol, 0.2 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.06 mmol, 0.3 equiv).

  • Solvent and Reagents: Add isopropanol (0.25 mL, 4 equiv) and the acylsilane (0.2 mmol, 1.0 equiv).

  • Addition of Ketone: Add the α,β-unsaturated ketone (0.22 mmol, 1.1 equiv) to the reaction mixture.

  • First Step - Stetter Reaction: Cap the vial and heat the mixture at 70 °C for 8 hours. Monitor the consumption of the α,β-unsaturated ketone by TLC or GC-MS.

  • Second Step - Paal-Knorr Cyclization: After completion of the first step, add the primary amine (0.3 mmol, 1.5 equiv), p-toluenesulfonic acid (TsOH) (0.02 mmol, 0.1 equiv), and 4 Å molecular sieves.

  • Heating and Completion: Re-cap the vial and continue heating at 70 °C for an additional 8 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted pyrrole.[1]

Quantitative Data Summary:
EntryAcylsilane (R¹)α,β-Unsaturated Ketone (R², R³)Amine (R⁴)ProductYield (%)
1BenzoyltrimethylsilaneChalconeBenzylamine1-benzyl-2,3,5-triphenyl-1H-pyrrole85
2BenzoyltrimethylsilaneChalconeAniline1,2,3,5-tetraphenyl-1H-pyrrole82
3BenzoyltrimethylsilaneChalconeCyclohexylamine1-cyclohexyl-2,3,5-triphenyl-1H-pyrrole78
4FuroylsilaneChalconeBenzylamine1-benzyl-2-(furan-2-yl)-3,5-diphenyl-1H-pyrrole75
5Benzoyltrimethylsilane(E)-4-phenylbut-3-en-2-oneBenzylamine1-benzyl-2,5-diphenyl-1H-pyrrole88

Table 1: Substrate scope and yields for the thiazolium-catalyzed three-component synthesis of polysubstituted pyrroles.[1][2]

Workflow Diagram:

G Workflow for Sila-Stetter/Paal-Knorr Pyrrole Synthesis cluster_stetter Step 1: Sila-Stetter Reaction cluster_paalknorr Step 2: Paal-Knorr Cyclization cluster_workup Work-up and Purification A Mix Thiazolium Salt, DBU, i-PrOH, and Acylsilane B Add α,β-Unsaturated Ketone A->B C Heat at 70 °C for 8h B->C D Add Amine, TsOH, and 4Å Sieves C->D In-situ generation of 1,4-dicarbonyl E Heat at 70 °C for 8h D->E F Cool, Dilute, Filter E->F G Concentrate F->G H Flash Column Chromatography G->H I Isolated Polysubstituted Pyrrole H->I

Caption: Sila-Stetter/Paal-Knorr Synthesis Workflow.

Method 2: Generalized Hantzsch Pyrrole Synthesis under Mechanochemical Conditions

A solvent-free, one-pot generalization of the Hantzsch pyrrole synthesis has been developed using high-speed vibration milling (HSVM). This mechanochemical method involves the in situ formation of an α-iodoketone, followed by the addition of a primary amine, a β-dicarbonyl compound, and catalysts to yield highly substituted pyrroles.[3]

Reaction Scheme:

This sequential multicomponent process begins with the high-speed vibration milling of a ketone with N-iodosuccinimide and p-toluenesulfonic acid. The subsequent addition of a primary amine, a β-dicarbonyl compound, cerium(IV) ammonium nitrate (CAN), and silver nitrate affords the polysubstituted pyrrole.[3]

Experimental Protocol:
  • α-Iodoketone Formation (in situ): In a stainless-steel milling vessel containing stainless-steel balls, add the ketone (1 mmol), N-iodosuccinimide (NIS, 1.1 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Milling: Mill the mixture using a high-speed vibration mill for the required time (typically 15-30 minutes) to form the α-iodoketone.

  • Hantzsch Condensation: Open the vessel and add the primary amine (1 mmol), the β-dicarbonyl compound (1 mmol), cerium(IV) ammonium nitrate (CAN, 0.1 mmol), and silver nitrate (0.1 mmol).

  • Second Milling: Continue milling the mixture for an additional 30-60 minutes. Monitor the reaction progress by TLC (by taking a small aliquot, dissolving it in a suitable solvent, and spotting on a TLC plate).

  • Work-up and Purification: After the reaction is complete, transfer the solid mixture from the milling vessel using dichloromethane. Filter the solution and wash the solid residue with dichloromethane. Combine the organic phases, wash with saturated aqueous Na₂S₂O₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Quantitative Data Summary:
EntryKetoneβ-Dicarbonyl CompoundAmineProductYield (%)
1AcetophenoneEthyl acetoacetateAnilineEthyl 4-acetyl-1,5-diphenyl-1H-pyrrole-3-carboxylate85
2CyclohexanoneAcetylacetoneBenzylamine1-(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one derivative78
3AcetophenoneDimedone4-Methoxyaniline2-(4-methoxyphenyl)-6,6-dimethyl-2,5,6,7-tetrahydro-1H-indole-4(3H)-one82
4PropiophenoneEthyl acetoacetateAnilineEthyl 4-benzoyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate90

Table 2: Substrate scope and yields for the mechanochemical Hantzsch pyrrole synthesis.[3]

Workflow Diagram:

G Workflow for Mechanochemical Hantzsch Synthesis cluster_iodination Step 1: α-Iodination cluster_hantzsch Step 2: Hantzsch Condensation cluster_workup Work-up and Purification A Combine Ketone, NIS, and p-TsOH in Milling Vessel B High-Speed Vibration Milling (15-30 min) A->B C Add Amine, β-Dicarbonyl, CAN, and AgNO₃ B->C In-situ formation of α-iodoketone D High-Speed Vibration Milling (30-60 min) C->D E Extract with CH₂Cl₂ D->E F Aqueous Wash and Dry E->F G Concentrate F->G H Flash Column Chromatography G->H I Isolated Polysubstituted Pyrrole H->I

Caption: Mechanochemical Hantzsch Synthesis Workflow.

Method 3: Van Leusen Three-Component Synthesis of 3,4-Disubstituted Pyrroles

The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole ring using tosylmethyl isocyanide (TosMIC) as a key reagent. This can be performed as a three-component reaction between an electron-deficient alkene, TosMIC, and a base.[4][5]

Reaction Scheme:

This protocol describes the synthesis of 3-aroyl-4-heteroaryl pyrrole derivatives. An enone, serving as the electron-deficient olefin, undergoes a formal [3+2] cycloaddition with p-tosylmethyl isocyanide (TosMIC) in the presence of a base.[4]

Experimental Protocol:
  • Base Suspension: In a flask under an argon atmosphere, prepare a suspension of sodium hydride (50 mg, ~2 mmol) in diethyl ether (20 mL).

  • Reactant Solution: In a separate vial, dissolve the enone (1 mmol) and p-tosylmethyl isocyanide (TosMIC) (1 mmol) in DMSO (1.5 mL).

  • Addition: Add the reactant solution dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction: Stir the final reaction mixture under an argon atmosphere at room temperature. Monitor the progress of the reaction by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the 3,4-disubstituted pyrrole.[4]

Quantitative Data Summary:
EntryEnone (Substituents on aryl and heteroaryl rings)ProductYield (%)
16-phenyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-phenylprop-2-en-1-one3-benzoyl-4-(6-phenyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrole75
23-(4-chlorophenyl)-1-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one3-(4-chlorobenzoyl)-4-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrole78
33-(4-methoxyphenyl)-1-(6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one3-(4-methoxybenzoyl)-4-(6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrole82

Table 3: Yields for the Van Leusen synthesis of 3-aroyl-4-heteroarylpyrroles.[4]

Logical Relationship Diagram:

G Logical Steps in Van Leusen Pyrrole Synthesis A Deprotonation of TosMIC (using NaH) B Michael Addition of TosMIC anion to Enone A->B C Intramolecular Cyclization (5-endo-trig) B->C D Elimination of Tosyl Group C->D E Tautomerization to Aromatic Pyrrole D->E F 3,4-Disubstituted Pyrrole E->F

Caption: Van Leusen Reaction Mechanism Overview.

These protocols provide a starting point for the synthesis of diverse polysubstituted pyrroles. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research goals. The one-pot nature of these reactions offers significant advantages in terms of efficiency and sustainability, making them valuable tools in modern organic synthesis and drug discovery.

References

Application Notes and Protocols for Green Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] The pyrrole nucleus is a key structural component in vital biological molecules like heme, chlorophyll, and vitamin B12.[2][3] Consequently, pyrrole derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, making them highly valuable in drug discovery and development.[4][5][6] Traditional methods for pyrrole synthesis often involve harsh reaction conditions, toxic solvents, and hazardous reagents, leading to significant environmental concerns.[7] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances.[6][8] This document provides detailed application notes and protocols for various green chemistry approaches to the synthesis of pyrrole derivatives, tailored for researchers, scientists, and professionals in drug development.[1][2]

Key Green Chemistry Approaches

Several green methodologies have been successfully applied to the synthesis of pyrrole derivatives, focusing on the use of alternative energy sources, green solvents, and catalysts, as well as reaction simplification through multicomponent reactions.[2][9] These approaches not only minimize the environmental impact but also often lead to improved reaction efficiency, higher yields, and simpler purification procedures.[10][11][12]

Below is a diagram illustrating the core principles of green chemistry as they apply to pyrrole synthesis.

Green_Chemistry_Principles cluster_Principles Green Chemistry Principles for Pyrrole Synthesis cluster_Outcomes Desired Outcomes P1 Alternative Energy Sources (Microwave, Ultrasound) O1 Reduced Waste P1->O1 O3 Shorter Reaction Times P1->O3 O4 Energy Efficiency P1->O4 P2 Green Solvents (Water, Ethanol, Ionic Liquids) P2->O1 O5 Safer Processes P2->O5 P3 Solvent-Free Conditions (Mechanochemistry) P3->O1 P3->O5 P4 Green Catalysts (Biocatalysts, Nanocatalysts, Solid Acids) P4->O1 O2 Higher Yields P4->O2 P4->O5 P5 Multicomponent Reactions (Atom Economy, Step Reduction) P5->O1 P5->O2 P5->O3 P6 Renewable Feedstocks P6->O1

Core principles of green chemistry in pyrrole synthesis.

I. Multicomponent Reactions (MCRs)

MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials.[4][13] This approach is highly atom-economical and reduces the number of synthetic steps, solvent usage, and waste generation.[13]

Application Note: MCRs are particularly useful for generating libraries of structurally diverse pyrrole derivatives for high-throughput screening in drug discovery. The convergence and operational simplicity of MCRs make them highly efficient.[4]

Protocol: One-Pot, Four-Component Synthesis of Polyfunctionalized Pyrroles

This protocol is based on a method for synthesizing polyfunctionalized pyrroles using an ionic liquid as a recoverable catalyst under solvent-free conditions.[4]

  • Reactants: Aromatic aldehydes, ethyl acetoacetate, a thiadiazole derivative, and nitromethane.

  • Catalyst: 3-sulfonic acid 1-imidazolopyridinium hydrogen sulfate ([Simp]HSO4) ionic liquid.

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), the thiadiazole derivative (1 mmol), nitromethane (1 mmol), and [Simp]HSO4 (as catalyst).

    • Stir the mixture at a specified temperature (e.g., 80 °C) under solvent-free conditions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add ethanol and stir for a few minutes.

    • The solid product precipitates and is isolated by simple filtration.

    • The ionic liquid can be recovered from the filtrate and reused.

Quantitative Data Summary: Multicomponent Reactions

EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
1Benzaldehyde[Simp]HSO4Solvent-free2595[4]
24-Chlorobenzaldehyde[Simp]HSO4Solvent-free3092[4]
34-Nitrobenzaldehyde[Simp]HSO4Solvent-free2096[4]
44-Methylbenzaldehyde[Simp]HSO4Solvent-free3590[4]

II. Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[9][11][12][14]

Application Note: This technique is ideal for accelerating slow reactions and for high-throughput synthesis. The efficiency of microwave heating can be particularly advantageous for reactions that require high temperatures.[11][15]

Protocol: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol describes a solvent-free, microwave-assisted Paal-Knorr condensation.[14]

  • Reactants: 2,5-Hexanedione and a primary amine.

  • Catalyst: N-bromosuccinimide (NBS).

  • Procedure:

    • In a microwave-safe vessel, mix 2,5-hexanedione (1 mmol), the primary amine (1 mmol), and a catalytic amount of NBS.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified power and temperature (e.g., 160 °C) for a short duration (e.g., 15 minutes).

    • After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chromatography if necessary.

Quantitative Data Summary: Microwave-Assisted Synthesis

EntryAmineCatalystTime (min)Power (W)Yield (%)Reference
1AnilineNBS (solvent-free)1530092[14]
2BenzylamineNBS (solvent-free)1530088[14]
34-MethoxyanilineUO₂(NO₃)₂·6H₂O (in EtOH)5-820094[14]
42,5-dimethoxytetrahydrofuran + Aniline[hmim][HSO4]10-95[14]

III. Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, accelerating reaction rates.[2][10]

Application Note: Ultrasound-assisted synthesis is a green and efficient method that can often be carried out at room temperature, reducing energy consumption. It is particularly effective for heterogeneous reactions.[10][16]

Protocol: Ultrasound-Assisted, One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives

This protocol outlines a one-pot, multicomponent synthesis of pyrazolyl pyrrole derivatives under solvent-free, ultrasound irradiation.[10]

  • Reactants: Aldehyde, nitroalkane, amine, and an enolizable reactant with an active C-H group.

  • Catalyst: Phosphosulfonic acid (PSA) as a reusable solid acid catalyst.

  • Procedure:

    • In a flask, combine the aldehyde (1 mmol), nitroalkane (1 mmol), amine (1 mmol), the enolizable reactant (1 mmol), and a catalytic amount of PSA.

    • Place the flask in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, add ethanol and filter to separate the catalyst.

    • Evaporate the solvent and purify the product by recrystallization.

Quantitative Data Summary: Ultrasound-Assisted Synthesis

EntryAldehydeTime (min)Frequency (kHz)Yield (%)Reference
14-Chlorobenzaldehyde20-304092[10]
24-Hydroxybenzaldehyde20-304090[10]
3Indole-3-carbaldehyde20-304088[10]
42-Nitrobenzaldehyde20-304085[10]

IV. Green Catalysis

The use of green catalysts, such as biocatalysts, nanocatalysts, and solid acids, is a cornerstone of green chemistry. These catalysts are often more selective, reusable, and less toxic than their traditional counterparts.[1][8]

Application Note: Green catalysts are crucial for developing sustainable industrial processes. For instance, nanocatalysts offer high surface area and reactivity, while biocatalysts can perform highly selective transformations under mild conditions.[1] The reusability of heterogeneous catalysts simplifies product purification and reduces waste.[1]

Protocol: Nanocatalyst-Mediated Synthesis of Polysubstituted Pyrroles

This protocol describes a solvent-free synthesis of polysubstituted pyrroles using a recyclable magnetic nanoparticle catalyst.[1]

  • Reactants: 1,3-Dicarbonyl compound, α-haloketone, and a primary amine.

  • Catalyst: Copper-immobilized on imine-functionalized magnetite nanoparticles (Cu@imine/Fe₃O₄ MNPs).

  • Procedure:

    • In a flask, mix the 1,3-dicarbonyl compound (1 mmol), α-haloketone (1 mmol), primary amine (1 mmol), and a catalytic amount of Cu@imine/Fe₃O₄ MNPs.

    • Heat the mixture under solvent-free conditions with stirring.

    • Monitor the reaction by TLC.

    • After completion, add ethanol and separate the magnetic catalyst using an external magnet.

    • The product is obtained from the solution after evaporation of the solvent.

    • The catalyst can be washed and reused for subsequent reactions.

Quantitative Data Summary: Green Catalysis

EntryCatalystReactionSolventTimeYield (%)Reusability (cycles)Reference
1Cu@imine/Fe₃O₄ MNPsHantzsch SynthesisSolvent-freeShortHigh6[1]
2Citric AcidPaal-KnorrBall-milling15 min74-[1]
3Grape JuicePaal-Knorr--Good-[8]
4Transaminase (ATA)Knorr SynthesisAqueous---[17]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow for the green synthesis of pyrrole derivatives and a conceptual diagram of a catalyzed reaction pathway.

Experimental_Workflow start Start: Reactant & Catalyst Preparation reactants Reactants: - Aldehyde/Diketone - Amine - Active Methylene Compound start->reactants catalyst Green Catalyst: - Nanocatalyst - Biocatalyst - Solid Acid start->catalyst reaction One-Pot Reaction reactants->reaction catalyst->reaction energy Energy Input: - Microwave - Ultrasound - Thermal (Solvent-free) energy->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Filtration - Extraction monitoring->workup Complete catalyst_recovery Catalyst Recovery & Reuse workup->catalyst_recovery purification Purification: - Recrystallization - Chromatography workup->purification catalyst_recovery->catalyst characterization Characterization: - NMR - IR - Mass Spec purification->characterization product Final Product: Pyrrole Derivative characterization->product Catalytic_Cycle reactants Reactant A Reactant B intermediate Activated Intermediate reactants->intermediate Catalyst Activation catalyst Green Catalyst catalyst->intermediate product Pyrrole Product intermediate->product Cyclization/ Aromatization product->catalyst Catalyst Regeneration byproduct Byproduct (e.g., H₂O)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,4-diethyl-2,5-dimethyl-1H-pyrrole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Paal-Knorr condensation of 3,4-diethyl-2,5-hexanedione with ammonia.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction is sensitive to pH. Conditions that are too acidic (pH < 3) can favor the formation of furan byproducts.[1] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Poor quality of starting material: The 3,4-diethyl-2,5-hexanedione precursor may be impure. 4. Ineffective ammonia source: The concentration of ammonia may be too low, or the chosen ammonia source (e.g., ammonium acetate, ammonium hydroxide) may not be optimal for the specific conditions.1. pH Adjustment: Maintain a neutral to weakly acidic medium. The addition of a weak acid like acetic acid can catalyze the reaction.[1] Avoid strong acids. 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS. 3. Purify Precursor: Purify the 3,4-diethyl-2,5-hexanedione by distillation before use. 4. Amine Source: Use an excess of the amine or ammonia to drive the reaction to completion.[1] Consider screening different ammonia sources.
Presence of Furan Byproduct Acidic Conditions: The primary cause is a reaction pH that is too low (pH < 3), which promotes the competing Paal-Knorr furan synthesis.[1]Control pH: Carefully monitor and control the pH of the reaction mixture to keep it in the neutral to weakly acidic range. Using ammonium acetate can help buffer the reaction.
Formation of Polymeric Materials Oxidation/Polymerization of Pyrrole: The pyrrole product, especially when unsubstituted at the nitrogen, can be susceptible to oxidation and polymerization, particularly in the presence of air and light, or under strongly acidic conditions.Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Purification: Purify the product quickly after the reaction is complete. Storage: Store the purified pyrrole under an inert atmosphere, protected from light, and at a low temperature.
Difficult Purification 1. Similar Boiling Points: Side products may have boiling points close to the desired pyrrole, making distillation challenging. 2. Product Instability: The product may degrade during purification, especially if high temperatures are used for distillation.1. Chromatography: If distillation is ineffective, consider column chromatography on silica gel. 2. Vacuum Distillation: Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound, specifically 3,4-diethyl-2,5-hexanedione, with an ammonia source.[1][2]

Q2: How does the stereochemistry of the starting diketone (meso vs. dl) affect the reaction?

A2: Studies by Venkataraman Amarnath have shown that the dl-diastereomer of 3,4-diethyl-2,5-hexanedione reacts significantly faster than the meso form.[1][3] This difference in reaction rates suggests that the cyclization step is stereospecific. For practical purposes, a mixture of diastereomers can be used, but the reaction may proceed at a rate determined by the slower-reacting meso isomer if it is the major component.

Q3: What are the optimal pH conditions for the Paal-Knorr synthesis of this pyrrole?

A3: The reaction should be carried out under neutral or weakly acidic conditions.[1] Strongly acidic conditions (pH < 3) should be avoided as they favor the formation of the corresponding furan derivative as a major byproduct.[1] The use of ammonium acetate can be beneficial as it provides the ammonia source and helps to buffer the reaction medium.

Q4: Are there any catalysts that can improve the yield of the Paal-Knorr synthesis?

A4: While the classical Paal-Knorr synthesis can proceed without a catalyst, particularly with heating, various catalysts can improve the reaction rate and yield under milder conditions. These include weak acids like acetic acid,[1] Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), and solid-supported catalysts. For the synthesis of N-substituted pyrroles, iron(III) chloride has been used effectively in aqueous media.[4]

Q5: How should the final product, this compound, be stored?

A5: Alkyl-substituted pyrroles can be sensitive to air and light, leading to discoloration and polymerization over time. The purified product should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and preferably at a low temperature (-20°C is recommended for long-term storage).

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Paal-Knorr reaction is provided below. This is based on the principles outlined in the literature for similar pyrrole syntheses.

Synthesis of 3,4-diethyl-2,5-hexanedione (Precursor)

Paal-Knorr Synthesis of this compound

This protocol is adapted from general Paal-Knorr procedures and the mechanistic studies on 3,4-diethyl-2,5-hexanedione.

Materials:

  • 3,4-Diethyl-2,5-hexanedione

  • Ammonium acetate or Ammonium hydroxide (25% in water)

  • Glacial acetic acid (optional, as catalyst)

  • Ethanol or other suitable solvent

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diethyl-2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Ammonia Source: Add an excess of the ammonia source. For example, use ammonium acetate (3-5 equivalents). If using ammonium hydroxide, add it dropwise. A weak acid like glacial acetic acid (0.1-0.5 equivalents) can be added to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract the product with diethyl ether or another suitable organic solvent (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.

Visualizations

Experimental Workflow: Paal-Knorr Synthesis

Paal_Knorr_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve 3,4-diethyl-2,5-hexanedione in solvent B 2. Add excess ammonia source (e.g., NH4OAc) A->B C 3. Heat to reflux and monitor reaction B->C D 4. Cool and remove solvent C->D E 5. Aqueous workup and extraction D->E F 6. Wash and dry organic layer E->F G 7. Concentrate organic layer F->G H 8. Vacuum distillation G->H I Pure this compound H->I

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Troubleshooting Logic: Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_pH Check Reaction pH Start->Check_pH Check_Conditions Review Reaction Time/Temp Check_pH->Check_Conditions pH is optimal Adjust_pH Adjust to neutral/weakly acidic Check_pH->Adjust_pH pH is too acidic (<3) Check_Precursor Analyze Purity of Diketone Check_Conditions->Check_Precursor Conditions are sufficient Optimize_Conditions Increase time/temp and monitor Check_Conditions->Optimize_Conditions Conditions too mild Check_Ammonia Verify Ammonia Source/Excess Check_Precursor->Check_Ammonia Precursor is pure Purify_Precursor Purify diketone before use Check_Precursor->Purify_Precursor Precursor is impure Adjust_Ammonia Use larger excess or different source Check_Ammonia->Adjust_Ammonia Insufficient ammonia Success Improved Yield Adjust_pH->Success Optimize_Conditions->Success Purify_Precursor->Success Adjust_Ammonia->Success

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Troubleshooting common issues in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my Paal-Knorr pyrrole synthesis resulting in a low yield or failing altogether?

Low yields in the Paal-Knorr synthesis can stem from several factors, often related to the reaction conditions being too harsh for the starting materials. Traditionally, this synthesis required prolonged heating in strong acid, which can degrade sensitive functionalities on the 1,4-dicarbonyl compound or the amine.[1][2][3]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Modern modifications to the Paal-Knorr synthesis often employ milder conditions. Consider replacing strong mineral acids with weaker acids like acetic acid, or employing Lewis acid catalysts.[1][4]

  • Catalyst Choice: A variety of catalysts have been developed to improve yields and shorten reaction times. These include Brønsted acids, Lewis acids (e.g., iron(III) chloride, bismuth nitrate), and heterogeneous catalysts like silica sulfuric acid.[1][5] Some reactions can even proceed without a catalyst under the right conditions.[6]

  • Solvent Selection: While traditional methods may use organic solvents, newer, "greener" protocols have demonstrated high efficiency in water or even under solvent-free conditions.[1][6] Ionic liquids have also been used successfully.[4][5]

  • Temperature and Reaction Time: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4] Many modern protocols with efficient catalysts can be run at room temperature.[1]

2. My reaction is producing a significant amount of furan byproduct. How can I prevent this?

The formation of furans is a common side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions (pH < 3).[7] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan instead of reacting with the amine to form the desired pyrrole.

Troubleshooting Steps:

  • Control pH: Avoid highly acidic conditions. The reaction is best conducted under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired pyrrole formation without promoting the furan side reaction.[7]

  • Amine Concentration: Use an excess of the primary amine or ammonia to favor the formation of the pyrrole over the furan.[7]

  • Catalyst Selection: Employing specific catalysts can enhance the selectivity for pyrrole synthesis. For example, iron(III) chloride in water has been shown to be effective for the synthesis of N-substituted pyrroles under mild conditions.[5]

3. Are there any "greener" or more environmentally friendly protocols for the Paal-Knorr synthesis?

Yes, significant progress has been made in developing more sustainable methods for the Paal-Knorr synthesis to address the drawbacks of harsh, traditional conditions.[1][2]

"Green" Methodologies:

  • Catalyst and Solvent-Free Synthesis: Some protocols have demonstrated the successful synthesis of pyrroles by simply stirring the 1,4-diketone and amine together at room temperature without any added catalyst or solvent.[6]

  • Aqueous Conditions: Water can be an effective solvent for this reaction, particularly when using certain catalysts like iron(III) chloride.[5]

  • Heterogeneous Catalysts: The use of recyclable, solid-supported catalysts like silica sulfuric acid simplifies product purification and reduces waste.[1] These reactions can often be run under solvent-free conditions.[1]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, leading to energy savings and often cleaner reactions with higher yields.[4]

4. How can I purify the resulting pyrrole?

Purification methods will depend on the physical properties of the synthesized pyrrole and the impurities present.

General Purification Strategies:

  • Extraction: If the reaction is performed in an aqueous medium, the pyrrole can often be extracted into an organic solvent.

  • Chromatography: Column chromatography is a common and effective method for separating the desired pyrrole from unreacted starting materials and byproducts.

  • Distillation: For volatile pyrroles, distillation can be an effective purification technique.

  • Recrystallization: If the pyrrole is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

  • Catalyst Removal: If a heterogeneous catalyst is used, it can often be simply filtered off from the reaction mixture.[1] Magnetically separable catalysts offer an even more convenient separation method.[1]

Data Presentation

Table 1: Comparison of Various Catalysts in Paal-Knorr Pyrrole Synthesis

CatalystSolventTemperatureReaction TimeYield (%)Reference
NoneNoneRoom Temp.VariesExcellent[6]
SaccharinMethanolRoom Temp.30 minGood to Moderate[1]
Silica Sulfuric AcidNoneRoom Temp.3 min98[1]
Iron(III) ChlorideWaterMildVariesGood to Excellent[5]
Bismuth NitrateVariesVariesVariesHigh[3]
p-Toluenesulfonic acidBenzeneRefluxVariesGood[8]

Experimental Protocols

General Experimental Protocol for Paal-Knorr Pyrrole Synthesis:

  • Reactant Setup: In a suitable reaction vessel, dissolve or suspend the 1,4-dicarbonyl compound in the chosen solvent (if any).

  • Amine Addition: Add the primary amine or ammonia source (e.g., ammonium acetate, aqueous ammonium hydroxide) to the reaction mixture. An excess of the amine is often used.[7]

  • Catalyst Addition: Introduce the selected catalyst (e.g., acetic acid, a Lewis acid, or a heterogeneous catalyst).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature or heated) for the required time. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, neutralize the catalyst if necessary. Isolate the crude product by extraction or filtration.

  • Purification: Purify the crude product using standard laboratory techniques such as column chromatography, distillation, or recrystallization.

Example Protocol: Iron-Catalyzed Synthesis of N-Substituted Pyrroles in Water (Based on literature[5])

  • To a solution of the 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran) in water, add the desired primary amine or sulfonamine.

  • Add a catalytic amount of iron(III) chloride.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the pure N-substituted pyrrole.

Visualizations

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product diketone 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R-NH2 (Nucleophilic Attack) amine Primary Amine (R-NH2) amine->hemiaminal dihydroxypyrrolidine 2,5-Dihydroxy- tetrahydropyrrole Derivative hemiaminal->dihydroxypyrrolidine Intramolecular Cyclization pyrrole Substituted Pyrrole dihydroxypyrrolidine->pyrrole - 2 H2O (Dehydration)

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_conditions Are reaction conditions too harsh? (e.g., strong acid, high heat) start->check_conditions yes_harsh Yes check_conditions->yes_harsh no_harsh No check_conditions->no_harsh solution_mild Switch to milder conditions: - Weaker acid (e.g., AcOH) - Lewis acid catalyst - Room temperature or  microwave heating yes_harsh->solution_mild furan_check Is furan a major byproduct? no_harsh->furan_check yes_furan Yes furan_check->yes_furan no_furan No furan_check->no_furan solution_ph Increase pH (>3) or use neutral/weakly acidic conditions. Increase amine concentration. yes_furan->solution_ph solution_catalyst Screen alternative catalysts: - Heterogeneous (e.g., SiO2-H2SO4) - 'Green' catalysts (e.g., Saccharin) - Consider catalyst-free options no_furan->solution_catalyst

Caption: Troubleshooting workflow for common Paal-Knorr synthesis issues.

References

Preventing side reactions in the Knorr synthesis of pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Knorr synthesis of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Knorr pyrrole synthesis?

A1: The three most prevalent side reactions in the Knorr pyrrole synthesis are:

  • Self-condensation of the α-aminoketone: α-Aminoketones are highly reactive and can self-condense to form dihydropyrazines, which can then be oxidized to pyrazines. This is often the primary cause of low yields.[1]

  • Fischer-Fink pathway: This is a competing reaction pathway that leads to the formation of an isomeric pyrrole product. The regiochemical outcome of the reaction is determined by which carbonyl of the β-dicarbonyl compound is attacked by the enamine intermediate.

  • Hydrolysis of ester groups: If the starting materials contain ester functionalities, they can be hydrolyzed to carboxylic acids under the acidic reaction conditions, especially during prolonged heating or workup.[1]

Q2: How can I prevent the self-condensation of the α-aminoketone?

A2: The most effective method to prevent self-condensation is the in situ generation of the α-aminoketone.[1] This is typically achieved by reducing an α-oximino-β-ketoester (or a similar precursor) with a reducing agent, most commonly zinc dust in acetic acid, in the presence of the second carbonyl component. This ensures that the concentration of the highly reactive α-aminoketone remains low throughout the reaction, minimizing self-condensation.

Q3: I obtained an isomeric pyrrole as a byproduct. What is it and how can I avoid it?

A3: The isomeric pyrrole is likely a result of the competing Fischer-Fink synthesis pathway. The formation of the Knorr versus the Fischer-Fink product is influenced by the reaction conditions, particularly the pH.

  • Knorr Pathway: Generally favored under neutral to slightly acidic conditions.

  • Fischer-Fink Pathway: Can be more prevalent under more strongly acidic conditions.

To minimize the formation of the Fischer-Fink byproduct, it is crucial to maintain careful control over the reaction's acidity.

Q4: My final product is more polar than expected and shows a broad peak in the NMR. What could be the issue?

A4: This is a common indication of ester hydrolysis, which can occur if the reaction is heated for too long or if the workup involves harsh acidic or basic conditions. The resulting carboxylic acid will be more polar and will show a broad -OH peak in the 1H NMR spectrum. To avoid this, minimize reaction times and use mild workup procedures. If using ester protecting groups that need to be removed, consider using groups that can be cleaved under orthogonal conditions, such as benzyl esters (removed by hydrogenolysis) or tert-butyl esters (removed with mild acid).[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of the desired pyrrole 1. Self-condensation of the α-aminoketone: The intermediate is not being consumed quickly enough by the second carbonyl component.- Ensure slow and controlled addition of the zinc dust to maintain a low concentration of the α-aminoketone. - Maintain proper cooling during the initial stages of the zinc addition to manage the exothermic reaction.[1]
2. Inefficient reduction of the oxime: The zinc may be of poor quality or the reaction temperature too low.- Use freshly activated zinc dust. - After the initial controlled addition, ensure the reaction mixture is heated to reflux to drive the reduction to completion.
3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- Carefully check the molar ratios of the β-ketoester, sodium nitrite, and the second carbonyl component.
Formation of a significant amount of an isomeric byproduct 1. Fischer-Fink pathway is competing: The reaction conditions are favoring the alternative cyclization pathway.- Adjust the pH of the reaction mixture. Neutral to slightly acidic conditions generally favor the Knorr product. Avoid strongly acidic conditions.
2. Nature of the reactants: Certain substrates are more prone to the Fischer-Fink pathway.- If possible, modify the substrates. For example, using diethyl oximinomalonate can force the Fischer-Fink connectivity.[1]
Product is a dark, tarry material 1. Reaction temperature was too high: Uncontrolled exotherm during the zinc addition can lead to decomposition.- Add the zinc dust portion-wise at a rate that maintains a controllable internal temperature. Use an ice bath for cooling, especially at the beginning of the addition.
2. Air oxidation: The pyrrole product or intermediates may be sensitive to air, especially at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ester group(s) are hydrolyzed 1. Prolonged reaction time at high temperature in acetic acid. - Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.
2. Harsh workup conditions. - Neutralize the reaction mixture carefully during workup. Avoid strong acids or bases if your product is sensitive. Use a buffered wash if necessary.

Quantitative Data on Reaction Conditions

The ratio of Knorr to Fischer-Fink products is sensitive to pH. The following table summarizes the yields for the reaction between 1-amino-2-butanone and 3-methyl-2,4-pentanedione under different pH conditions.

Reaction Conditions Knorr Product Yield Fischer-Fink Product Yield
Aqueous solution, pH 7, 60°C, 24h48%7%
Aqueous acid, pH 4.6, reflux, 30 min22%11%
(Data obtained from a study on competing Knorr and Fischer-Fink pathways)[2]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole)

This protocol is a classic example of the Knorr synthesis and is widely used.

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO2)

  • Zinc dust

  • Ethanol (for recrystallization)

Procedure:

  • Nitrosation:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

    • Cool the solution to 5-10°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature, then allow it to warm to room temperature over 2 hours.

  • Reduction and Cyclization:

    • To the solution of the α-oximino-β-ketoester, add the second equivalent of ethyl acetoacetate.

    • Begin adding zinc dust (approximately 2.5-3 equivalents) in small portions. The reaction is exothermic and will begin to reflux. Control the rate of addition to maintain a steady reflux.[1]

    • After all the zinc has been added, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • While still hot, pour the reaction mixture into a large volume of cold water with vigorous stirring.

    • Allow the precipitate to stand, preferably overnight, to complete crystallization.

    • Collect the crude product by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Visualizing Reaction Pathways and Troubleshooting

Knorr Synthesis Main and Side Reaction Pathways

Knorr_Pathways cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products A α-Ketoester B NaNO2, Acetic Acid E α-Oximinoketone A->E Nitrosation C β-Dicarbonyl Compound G Knorr Pyrrole (Desired Product) C->G Condensation & Cyclization I Fischer-Fink Pyrrole (Isomeric Side Product) C->I Fischer-Fink Pathway D Zinc, Acetic Acid F α-Aminoketone (in situ) E->F Reduction F->G Condensation & Cyclization H Pyrazine (Side Product) F->H Self-condensation F->I Fischer-Fink Pathway J Hydrolyzed Pyrrole (Side Product) G->J Ester Hydrolysis

Caption: Main and side reaction pathways in the Knorr synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions Start Low Yield in Knorr Synthesis CheckTLC Analyze crude reaction mixture by TLC/NMR Start->CheckTLC MultipleSpots Multiple spots observed? CheckTLC->MultipleSpots Yes NoYield No Product Formation: - Check quality of zinc - Verify stoichiometry - Ensure complete reduction of oxime CheckTLC->NoYield No product spots MainSpotPolar Is the main spot significantly more polar than expected? MultipleSpots->MainSpotPolar IsomericProduct Presence of an isomeric product? MainSpotPolar->IsomericProduct No Hydrolysis Potential Ester Hydrolysis: - Reduce reaction time - Use milder workup conditions MainSpotPolar->Hydrolysis Yes FischerFink Fischer-Fink Side Product: - Adjust pH to be more neutral - Modify substrates if possible IsomericProduct->FischerFink Yes SelfCondensation α-Aminoketone Self-Condensation: - Ensure slow, controlled addition of zinc - Maintain adequate cooling IsomericProduct->SelfCondensation No

Caption: Troubleshooting workflow for low yield in Knorr synthesis.

References

Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. Is this normal?

A1: Yes, it is common for crude pyrroles, including substituted ones, to be dark in color. Pyrroles are susceptible to oxidation and polymerization upon exposure to air, light, and acidic conditions, which can lead to the formation of colored impurities.[1][2] The goal of the purification process is to remove these impurities and obtain a lighter-colored, pure product. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to protect it from light.

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurities will largely depend on the synthetic route used. However, common impurities can include:

  • Unreacted starting materials: Such as the 1,4-dicarbonyl compound and the amine source in a Paal-Knorr synthesis.

  • Polymeric materials: Pyrroles can polymerize, especially under acidic conditions or in the presence of oxygen.[1]

  • Oxidation byproducts: Exposure to air can lead to various oxidized species.

  • Solvent residues: From the reaction and initial work-up.

  • Side-reaction products: Depending on the specific synthesis, these could include regioisomers or products of incomplete cyclization.

Q3: How should I store purified this compound?

A3: Due to its sensitivity to air and light, the purified pyrrole should be stored under an inert atmosphere (argon or nitrogen) at a low temperature, preferably at -20°C, in a tightly sealed container wrapped in aluminum foil to protect it from light.[3]

Q4: Which purification technique is best for my scale?

A4:

  • Small scale (< 1 g): Flash column chromatography is often the most effective method for achieving high purity.

  • Medium to large scale (1 g - 50 g): A combination of vacuum distillation followed by recrystallization is typically the most practical and scalable approach.

  • Very large scale (> 50 g): Fractional vacuum distillation is likely the most efficient primary purification method.

Troubleshooting Guides

Problem 1: The product is still colored after a single purification step.
Possible Cause Suggested Solution
Persistent Polymeric Impurities Polymeric impurities are often highly colored and may not be completely removed by a single technique. Consider a multi-step purification approach. For example, perform a vacuum distillation first to separate the monomeric pyrrole from non-volatile polymers, followed by recrystallization or a short plug of silica gel filtration to remove residual colored impurities.
Oxidation During Purification Pyrroles can oxidize during the purification process itself. Ensure all solvents are degassed, and perform chromatography and solvent removal under an inert atmosphere. For distillation, ensure the system is leak-free.
Co-eluting Impurities In column chromatography, a colored impurity may have a similar polarity to your product. Try adjusting the solvent system. A less polar solvent system may allow for better separation. Adding a small percentage of triethylamine to the eluent can sometimes help by deactivating acidic sites on the silica gel that can promote degradation.
Problem 2: Low recovery after purification.
Possible Cause Suggested Solution
Product Loss During Extraction Ensure the pH of the aqueous layer during work-up is neutral or slightly basic before extracting with an organic solvent. Acidic conditions can lead to the pyrrole remaining in the aqueous phase or promoting decomposition.
Decomposition on Silica Gel Tetra-substituted pyrroles are generally more stable than unsubstituted pyrroles, but they can still degrade on acidic silica gel. Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.
Product is Volatile This compound may be somewhat volatile. When removing solvent under reduced pressure, use a moderate temperature and do not leave it on the rotary evaporator for an extended period after the solvent has been removed.
Inefficient Recrystallization The chosen solvent system may not be optimal, leading to significant product loss in the mother liquor. Experiment with different solvent pairs to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Problem 3: Oiling out during recrystallization.
Possible Cause Suggested Solution
Solution is Supersaturated The solution may be cooling too quickly, or the initial concentration is too high. Try slower cooling by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature gradually, followed by further cooling in a refrigerator.
Inappropriate Solvent System The solvent system may not be ideal for inducing crystallization. Experiment with different solvent pairs. Good starting points for alkyl-substituted pyrroles include ethanol/water, hexane/ethyl acetate, or toluene/hexane.[4]
Presence of Impurities Impurities can sometimes inhibit crystal formation. Try purifying the material by another method, such as column chromatography, before attempting recrystallization.

Quantitative Data Summary

The following table summarizes expected outcomes for different purification techniques. Note that actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical PurityExpected YieldThroughputNotes
Vacuum Distillation 90-98%70-90%HighEffective for removing non-volatile impurities like polymers and salts.
Recrystallization >99%50-85%MediumExcellent for achieving high purity, but requires finding a suitable solvent system.
Flash Column Chromatography >98%60-95%Low to MediumVery effective for separating closely related impurities, but can be time-consuming and may lead to some product degradation on silica gel.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for purifying multi-gram quantities of the crude product and is particularly effective at removing non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Heating mantle and stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the crude pyrrole into a round-bottom flask, no more than half-full.

  • Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Flush the system with an inert gas.

  • Slowly apply vacuum, being mindful of any bumping from residual solvent.

  • Once a stable vacuum is achieved, begin heating and stirring the distillation flask.

  • Collect any low-boiling fractions (likely residual solvent) in the first receiving flask.

  • As the temperature rises, the product will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The product should be a colorless to pale-yellow liquid or solid.

  • Stop the distillation when the temperature drops or when only a dark, tarry residue remains in the distillation flask.

  • Release the vacuum with an inert gas and collect the purified product.

Protocol 2: Recrystallization

This protocol is ideal for obtaining highly pure, crystalline material, often performed after an initial distillation.

Materials:

  • Partially purified this compound

  • Erlenmeyer flask

  • Condenser

  • Heating plate

  • Recrystallization solvents (e.g., ethanol, water, hexanes, ethyl acetate)

  • Buchner funnel and filter paper

Procedure:

  • Place the pyrrole in an Erlenmeyer flask.

  • Add a minimal amount of a suitable "good" solvent (e.g., ethanol, ethyl acetate) in which the compound is soluble when hot.

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • To the hot solution, slowly add a "poor" solvent (e.g., water, hexanes) in which the compound is insoluble, until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography

This method is best for small-scale purification and for separating impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Pre-elute the column with the eluent.

  • Dissolve the crude pyrrole in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the solvent mixture, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified pyrrole.

Visualizations

experimental_workflow crude Crude Product distillation Vacuum Distillation crude->distillation Large Scale chromatography Column Chromatography crude->chromatography Small Scale recrystallization Recrystallization distillation->recrystallization Optional Polishing pure_product Pure Product distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflows for this compound.

troubleshooting_logic start Purification Attempt check_purity Purity Acceptable? start->check_purity check_yield Yield Acceptable? check_purity->check_yield Yes impure Impure Product check_purity->impure No colored_product Product Still Colored? check_yield->colored_product Yes low_yield Low Yield check_yield->low_yield No colored Colored Product colored_product->colored Yes end Successful Purification colored_product->end No solution_impure Change Technique (e.g., Distill then Recrystallize) impure->solution_impure solution_yield Check for Degradation (e.g., use deactivated silica) low_yield->solution_yield solution_color Use Inert Atmosphere Protect from Light colored->solution_color

References

Technical Support Center: Optimizing Tetra-substituted Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetra-substituted pyrroles. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for synthesizing pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. However, challenges can arise.

Question: My Paal-Knorr reaction is resulting in a low yield of the desired pyrrole. What are the potential causes and how can I improve it?

Answer: Low yields in Paal-Knorr synthesis can stem from several factors. Here are the common causes and their respective solutions:

  • Harsh Reaction Conditions: Prolonged heating or strongly acidic conditions can lead to the degradation of sensitive starting materials or the desired product.[1]

    • Solution: Employ milder reaction conditions. Consider using a weak acid catalyst like acetic acid, which can accelerate the reaction without causing significant degradation.[2] Reactions at a pH below 3 may favor the formation of furan byproducts.[2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a prolonged period, consider a moderate increase in temperature or the addition of a catalyst. Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields.[3]

  • Substrate Reactivity: Sterically hindered 1,4-dicarbonyl compounds or weakly nucleophilic amines can lead to slow and inefficient reactions.

    • Solution: For less reactive substrates, the use of a Lewis acid catalyst can enhance the reaction rate. A variety of metal triflates and other Lewis acids have been shown to be effective.[4]

  • Furan Formation: Under acidic conditions, the 1,4-dicarbonyl compound can cyclize to form a furan derivative as a major byproduct.[2]

    • Solution: Maintain a neutral or weakly acidic pH. Using amine/ammonium hydrochloride salts can favor furan formation, so their use should be avoided if pyrrole is the desired product.[2]

Question: I am observing significant furan byproduct formation in my Paal-Knorr reaction. How can I suppress this side reaction?

Answer: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under acidic conditions. Here's how you can minimize it:

  • pH Control: The most critical factor is the reaction pH. Avoid strongly acidic conditions (pH < 3) as they strongly favor furan synthesis.[2] Aim for neutral or weakly acidic conditions. Using a buffer system can help maintain the optimal pH range.

  • Catalyst Choice: While acid catalysts can accelerate the pyrrole formation, an excess or a very strong acid will promote the competing furan synthesis. Use weak acids like acetic acid in catalytic amounts.[2] Alternatively, explore catalyst systems that are selective for pyrrole formation, such as certain Lewis acids or metal catalysts under neutral conditions.[4][5]

  • Amine Concentration: Use a sufficient excess of the primary amine or ammonia. This helps to favor the nucleophilic attack of the amine on the dicarbonyl compound over the intramolecular cyclization that leads to the furan.[2]

Logical Workflow for Troubleshooting Paal-Knorr Synthesis

paal_knorr_troubleshooting cluster_conditions Condition Optimization cluster_reagents Reagent Purity cluster_byproducts Byproduct Analysis start Low Yield or Side Products in Paal-Knorr Synthesis check_reaction_conditions Check Reaction Conditions: - Temperature - Reaction Time - pH start->check_reaction_conditions check_reagents Check Reagents: - Purity of 1,4-dicarbonyl - Purity and nucleophilicity of amine start->check_reagents check_byproducts Identify Byproducts (e.g., via NMR, MS) start->check_byproducts harsh_conditions Harsh Conditions (High T, Strong Acid)? check_reaction_conditions->harsh_conditions impure_reagents Impure Reagents? check_reagents->impure_reagents furan_detected Furan Detected? check_byproducts->furan_detected incomplete_reaction Incomplete Reaction? harsh_conditions->incomplete_reaction No optimize_temp_time Action: - Lower temperature - Use weak acid (e.g., AcOH) - Reduce reaction time harsh_conditions->optimize_temp_time Yes increase_temp_time_catalyst Action: - Increase temperature moderately - Increase reaction time - Add a catalyst (e.g., Lewis acid) incomplete_reaction->increase_temp_time_catalyst Yes end Improved Pyrrole Yield optimize_temp_time->end increase_temp_time_catalyst->end purify_reagents Action: - Purify starting materials (distillation, recrystallization) impure_reagents->purify_reagents Yes purify_reagents->end adjust_ph Action: - Ensure neutral or weakly acidic pH - Avoid amine salts furan_detected->adjust_ph Yes adjust_ph->end

Caption: Troubleshooting workflow for Paal-Knorr pyrrole synthesis.

Hantzsch Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. While versatile, it can be prone to side reactions.

Question: My Hantzsch pyrrole synthesis is giving a low yield and multiple side products. What could be the issue?

Answer: Low yields and the formation of side products are common challenges in the Hantzsch synthesis. Key issues include:

  • Self-condensation of α-aminoketone: The α-aminoketone intermediate can self-condense, reducing the yield of the desired pyrrole.[6]

    • Solution: One strategy to circumvent this is the in situ generation of the α-aminoketone. This can be achieved by the reduction of an α-oximino-ketone in the presence of the other reactants.

  • Feist-Benary Furan Synthesis: A significant competing reaction is the Feist-Benary furan synthesis, which can occur under the same reaction conditions.

    • Solution: Careful control of the reaction conditions, such as temperature and the choice of base, can help to favor the Hantzsch pathway. The use of a solid support for the synthesis has also been shown to improve purity and yield.[7]

  • Reaction with the β-ketoester: The amine can react with the β-ketoester to form an enamine, which is a key intermediate. However, if this reaction is slow or incomplete, it can affect the overall efficiency.

    • Solution: Ensure the complete formation of the enamine intermediate before the addition of the α-haloketone. This can sometimes be achieved by pre-mixing the amine and the β-ketoester for a period before adding the final component.

Van Leusen Reaction

The van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with a Michael acceptor.

Question: I am having trouble with my van Leusen pyrrole synthesis. The reaction is not proceeding or is giving a low yield. What should I check?

Answer: Issues with the van Leusen reaction often relate to the reagents and reaction conditions:

  • Base Selection: The choice and handling of the base are critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are commonly used to deprotonate TosMIC.[8][9]

    • Solution: Ensure the base is fresh and active. If using NaH, make sure it is properly washed to remove any mineral oil, which can interfere with the reaction. The choice of solvent is also important; for example, NaH is often used in aprotic solvents like THF or DMSO.[8][9]

  • Michael Acceptor Reactivity: The reaction relies on the Michael addition of the deprotonated TosMIC to an electron-deficient alkene.

    • Solution: If the Michael acceptor is not sufficiently activated (i.e., the electron-withdrawing group is not strong enough), the initial addition step may be slow or not occur at all. In such cases, a more reactive Michael acceptor might be necessary.

  • Moisture and Air Sensitivity: The anionic intermediates in the van Leusen reaction can be sensitive to moisture and air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetra-substituted pyrroles?

A1: The most widely used methods for synthesizing tetra-substituted pyrroles include the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the van Leusen reaction.[5][10][11] Each method has its own advantages and is suited for different substitution patterns.

Q2: How can I purify my synthesized tetra-substituted pyrrole?

A2: Purification of tetra-substituted pyrroles can sometimes be challenging due to the presence of closely related byproducts. Common purification techniques include:

  • Column Chromatography: This is the most common method for purifying pyrroles. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: If the pyrrole has basic or acidic functional groups, an acid-base extraction can be used to separate it from neutral impurities.

Q3: Can microwave irradiation be used to improve the synthesis of tetra-substituted pyrroles?

A3: Yes, microwave-assisted synthesis has been successfully applied to several pyrrole synthesis methods, most notably the Paal-Knorr reaction.[3] The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on tetra-substituted pyrrole synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Paal-Knorr Synthesis of N-Substituted Pyrroles

1,4-Dicarbonyl CompoundAmineCatalystSolventTemp (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineNoneAcetic AcidReflux2 h85[5]
2,5-HexanedioneBenzylamineBi(NO₃)₃None8015 min95[12]
2,5-DimethoxytetrahydrofuranAnilineFeCl₃WaterRT30 min92[13]
2,5-Hexanedionep-ToluidineMgI₂None10010 min98[4]

Table 2: Hantzsch Synthesis of Substituted Pyrroles

β-Ketoesterα-HaloketoneAmineBase/CatalystSolventTemp (°C)TimeYield (%)Reference
Ethyl acetoacetatePhenacyl bromideAnilineDABCOWater802 h90[14]
Ethyl acetoacetateChloroacetoneAmmoniaNaOAcEthanolReflux4 h75[10]
Methyl acetoacetate3-Bromo-2-butanoneBenzylamineNoneNone (MW)1205 min88[15]

Table 3: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles

Michael AcceptorTosMICBaseSolventTemp (°C)TimeYield (%)Reference
Chalcone1 equiv.NaHDMSO/Et₂ORT-60[8]
Ethyl cinnamate1 equiv.NaHTHFRT2 h78[9]
Acrylonitrile1 equiv.K₂CO₃MethanolReflux3 h85[9]

Experimental Protocols

General Procedure for Paal-Knorr Synthesis of N-Arylpyrroles
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq.).

  • Add the primary aromatic amine (1.0-1.2 eq.) and the chosen solvent (e.g., acetic acid, ethanol, or toluene).

  • If a catalyst is used, add it at this stage (e.g., a catalytic amount of a Lewis acid or a Brønsted acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow for Paal-Knorr Synthesis

paal_knorr_workflow start Start: Paal-Knorr Synthesis reagents 1. Combine 1,4-dicarbonyl, a primary amine, and solvent in a reaction flask. start->reagents catalyst 2. Add catalyst (optional, e.g., acetic acid). reagents->catalyst heating 3. Heat the reaction mixture (e.g., reflux). catalyst->heating monitoring 4. Monitor reaction by TLC. heating->monitoring workup 5. Cool to room temperature and perform work-up (e.g., solvent removal, extraction). monitoring->workup Reaction Complete purification 6. Purify the crude product (column chromatography or recrystallization). workup->purification characterization 7. Characterize the final product (NMR, MS, etc.). purification->characterization end End: Pure Tetra-substituted Pyrrole characterization->end

Caption: Step-by-step experimental workflow for Paal-Knorr synthesis.

General Procedure for Hantzsch Pyrrole Synthesis
  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) and the primary amine or ammonia source (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol).

  • Stir the mixture at room temperature for a designated period to allow for the formation of the enamine intermediate.

  • Add the α-haloketone (1.0 eq.) to the reaction mixture.

  • Add a base (e.g., sodium acetate) if required by the specific protocol.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • The crude residue is then subjected to a work-up procedure, typically involving extraction with an organic solvent and washing with water and brine.

  • The final product is purified by column chromatography or recrystallization.

General Procedure for Van Leusen Pyrrole Synthesis
  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of a strong base (e.g., NaH, 1.1 eq.) in an anhydrous aprotic solvent (e.g., THF or DMSO).

  • Cool the suspension in an ice bath.

  • Add a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq.) in the same anhydrous solvent dropwise to the cooled suspension.

  • Stir the mixture at 0 °C for a short period to allow for the complete deprotonation of TosMIC.

  • Add a solution of the Michael acceptor (1.0 eq.) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Crude Pyrrole Synthesis Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude pyrrole synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude pyrrole synthesis products?

A1: Crude pyrrole is often contaminated with a variety of impurities depending on the synthetic route. Common impurities include:

  • Water: Often present from reaction conditions or work-up procedures.[1][2]

  • Pyrrolidine: A common precursor or side-product, particularly in syntheses involving the reaction of pyrrolidines.[1][2]

  • Low-boiling components: These can include alkyl-substituted pyrroles and pyrrolidines.[1][2]

  • Acidic and Basic Impurities: Especially prevalent when pyrrole is isolated from natural sources like bone oil or coal tar.[3][4]

  • Unreacted Starting Materials and Reagents: Such as furan, ammonia, or succinimide, depending on the synthesis method.[3]

Q2: My purified pyrrole darkens upon exposure to air and light. How can I prevent this?

A2: Pyrrole is known to be unstable and darkens readily due to oxidation and polymerization, forming "pyrrole black".[4][5] To minimize this:

  • Distill immediately before use: This is the most effective way to obtain pure, colorless pyrrole.[4]

  • Store under an inert atmosphere: Keep purified pyrrole under nitrogen or argon.

  • Store in a sealed vessel in the dark: Protecting from light and air significantly slows down degradation.[6]

  • Distillation under reduced pressure: This can yield a product with a reduced tendency to darken.[6]

Q3: I am having trouble removing water from my crude pyrrole. What methods are effective?

A3: Water can be a persistent impurity. Effective methods for its removal include:

  • Azeotropic distillation: Water can be removed as an azeotrope with pyrrolidine during distillation.[7] For pyridine, a related heterocyclic compound, water is removed as a pyridine-water azeotrope during the initial phase of distillation.[7]

  • Treatment with activated carboxylic acid derivatives: Heating the crude pyrrole with a carboxylic anhydride, carbonyl chloride, or carboxylic ester, followed by distillation, can reduce the water content to less than 0.1%.[1][2]

  • Drying with solid potassium hydroxide (KOH): This is a common method, but contact time should be minimized as prolonged exposure can lead to the formation of the potassium salt of pyrrole, reducing the yield of free pyrrole.[6]

Q4: How can I remove pyrrolidine impurities from my crude pyrrole?

A4: Pyrrolidine is a common and often difficult-to-remove impurity. A highly effective method involves:

  • Acid Treatment Followed by Distillation: Treating the crude pyrrole mixture with a mineral acid (like sulfuric acid) or a carboxylic acid (like formic acid) converts the more basic pyrrolidine into a non-volatile salt. The pyrrole can then be separated by distillation at reduced pressure.[1][2] This method can reduce pyrrolidine content to less than 0.1%.[1]

Q5: What is the most effective general-purpose purification method for achieving high-purity pyrrole?

A5: For achieving very high purity, fractional distillation is a superior method. Using a column with a high number of theoretical plates can yield pyrrole with a purity of 99.9% or higher.[7][8] For specific impurities, a combination of chemical treatment followed by distillation is often optimal. For instance, acid treatment to remove basic impurities followed by fractional distillation is a powerful approach.[1][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield after purification - Formation of potassium pyrrole due to prolonged contact with KOH.[6]- Polymerization of pyrrole during heating.- Inefficient separation during distillation.- Minimize contact time with solid KOH during drying.[6]- Use reduced pressure distillation to lower the boiling point and minimize thermal degradation.- Use a more efficient distillation column (e.g., a fractionating column).[7]
Persistent water contamination - Incomplete drying before distillation.- Formation of a pyrrole-water azeotrope.- Treat with an activated carboxylic acid derivative before distillation.[1]- Perform azeotropic distillation with a suitable solvent if applicable.
Product is colored after distillation - Oxidation during the purification process.- Co-distillation of colored impurities.- Ensure the distillation apparatus is free of air leaks.- Distill under an inert atmosphere (nitrogen or argon).- Consider a pre-treatment step, such as washing with dilute acid and/or base to remove colored impurities.[3][4]
Incomplete removal of pyrrolidine - Insufficient acid treatment.- Inefficient distillation separation.- Ensure the amount of acid used is sufficient to react with all the pyrrolidine.- Use a distillation column with a higher number of theoretical plates.[7]

Quantitative Data on Purification Methods

Purification Method Initial Purity/Impurity Level Final Purity/Impurity Level Yield Reference
Fractional Distillation Commercial grade99.994 mole %1.1 liters from 6 liters[7]
Acid Treatment (Formic Acid) and Distillation Crude pyrrole with >0.1% pyrrolidine and waterPyrrole content >99%, Pyrrolidine <0.1%, Water <0.1%200 g main fraction from 500 g predistillate[1]
Acid Treatment (Sulfuric Acid) and Distillation Crude pyrrolePyrrolidine-free (<0.1%)200 g main fraction from 500 g predistillate[1]
Activated Carboxylic Acid Derivative (Methyl Formate) and Distillation Crude pyrrolePyrrolidine-free (<0.1%), Water <0.1%97% of pyrrole employed[1]
Purification via Potassium Salt Crude pyrrole99% to 99.5% purityNot specified[9]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from a procedure used to obtain high-purity pyrrole.[7]

  • Apparatus Setup: Assemble a fractional distillation apparatus using an all-glass Oldershaw column (e.g., 1-inch diameter with 50 perforated plates) or a Helipac column (e.g., 1-inch by 11-foot) for higher efficiency.[7] Protect the system from atmospheric moisture and oxygen.

  • Charge the Flask: Charge the distillation flask with crude pyrrole.

  • Distillation:

    • Heat the flask gently.

    • Collect an initial fraction containing low-boiling impurities and any water azeotrope.

    • Collect the main fraction of pure pyrrole at its boiling point (approx. 129-131 °C at atmospheric pressure).

    • For very high purity, a second distillation of the main fraction can be performed.[7]

  • Storage: Store the purified pyrrole in a sealed container under an inert atmosphere, protected from light.[6]

Protocol 2: Purification by Acid Treatment and Distillation

This protocol is based on a patented method for removing pyrrolidine and water.[1]

  • Acid Treatment:

    • To the crude pyrrole in a reaction flask, add an appropriate amount of an aqueous mineral acid (e.g., 10-30% sulfuric acid) or carboxylic acid (e.g., 60-95% formic acid).[1] The amount of acid should be sufficient to neutralize the basic impurities like pyrrolidine.

    • Stir the mixture. If an aqueous phase forms, it can be separated before distillation.[1]

  • Distillation Setup: Assemble a vacuum distillation apparatus.

  • Distillation:

    • Distill the pyrrole from the mixture at reduced pressure (e.g., 20-300 mbar) while maintaining a bottom temperature between 60 °C and 90 °C.[1][2] It is crucial to control the bottom temperature to avoid the formation of other impurities.[1][2]

    • Collect the purified pyrrole distillate.

  • Storage: Store the purified pyrrole under an inert atmosphere and protected from light.

Protocol 3: Purification via the Potassium Salt

This method is suitable for removing non-acidic impurities.[3][4][9]

  • Formation of Potassium Pyrrole:

    • In a suitable flask, treat the crude pyrrole with potassium hydroxide (KOH), either solid or as a concentrated aqueous solution.[9]

    • The reaction can be performed in the presence of a hydrocarbon oil (e.g., benzene or toluene) to facilitate water removal by azeotropic reflux.[9]

    • Heat the mixture and remove the water formed during the reaction.

    • Upon cooling, potassium pyrrole will precipitate as crystals.[9]

  • Isolation of Potassium Pyrrole:

    • Isolate the potassium pyrrole crystals by filtration.

    • Wash the crystals with a hydrocarbon solvent to remove adhering oils.[9]

  • Liberation of Pure Pyrrole:

    • Add water to the potassium pyrrole crystals. This will hydrolyze the salt to liberate free pyrrole and form an aqueous solution of KOH.[9]

    • The mixture will separate into two layers: an upper layer of pyrrole and a lower layer of aqueous KOH.[9]

  • Final Purification:

    • Separate the pyrrole layer.

    • Dry the pyrrole briefly over solid KOH.[6]

    • Distill the dried pyrrole to obtain the final pure product.[9]

Visualizations

experimental_workflow_acid_treatment crude_pyrrole Crude Pyrrole (with Pyrrolidine & Water) acid_treatment Acid Treatment (e.g., H2SO4 or HCOOH) crude_pyrrole->acid_treatment separation Phase Separation (optional) acid_treatment->separation distillation Vacuum Distillation (60-90°C bottom temp) separation->distillation Organic Phase pure_pyrrole Pure Pyrrole (<0.1% Pyrrolidine, <0.1% Water) distillation->pure_pyrrole Distillate impurities Non-volatile Pyrrolidine Salts distillation->impurities Residue

Caption: Workflow for pyrrole purification by acid treatment and distillation.

experimental_workflow_potassium_salt cluster_formation Potassium Salt Formation cluster_liberation Pyrrole Liberation & Purification crude_pyrrole Crude Pyrrole koh_treatment Treatment with KOH (optional hydrocarbon solvent) crude_pyrrole->koh_treatment k_pyrrole_crystals Potassium Pyrrole Crystals koh_treatment->k_pyrrole_crystals hydrolysis Hydrolysis with Water k_pyrrole_crystals->hydrolysis separation Separation of Layers hydrolysis->separation drying Drying (briefly with KOH) separation->drying Pyrrole Layer final_distillation Final Distillation drying->final_distillation pure_pyrrole Pure Pyrrole final_distillation->pure_pyrrole

References

Technical Support Center: Alternative Catalysts for Efficient Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on pyrrole synthesis using alternative catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrroles using various modern catalytic systems.

Ionic Liquid Catalysts

Q1: My Paal-Knorr reaction using an ionic liquid (IL) catalyst is giving a low yield. What are the possible causes?

A1: Low yields in IL-catalyzed Paal-Knorr reactions can stem from several factors:

  • Moisture Content: Ionic liquids can absorb moisture, which may deactivate the catalyst or interfere with the reaction.[1] Ensure the IL is thoroughly dried before use.

  • Viscosity: High viscosity of some ionic liquids can hinder mass transfer, leading to slower reaction rates.[2] Consider gentle heating or dilution with a minimal amount of a compatible co-solvent to reduce viscosity.

  • IL/Reactant Miscibility: Poor miscibility between the reactants and the ionic liquid can lead to a heterogeneous reaction mixture and consequently, lower yields. Ensure your chosen IL is a good solvent for both the dicarbonyl compound and the amine.

  • Purity of Reactants: Impurities in the amine or dicarbonyl starting materials can interfere with the catalytic cycle. Use purified reactants for best results.

Q2: I'm having trouble separating my pyrrole product from the ionic liquid. What is the best work-up procedure?

A2: Product isolation from ionic liquids is a common challenge. Here are a few approaches:

  • Solvent Extraction: If your product is non-polar, you can often extract it from the polar ionic liquid using a non-polar organic solvent like diethyl ether or hexane. The IL and catalyst will remain in the IL phase.[3]

  • Distillation: For volatile pyrrole products, vacuum distillation can be an effective method to separate the product directly from the non-volatile ionic liquid.[3]

  • Water Washing (for water-immiscible ILs): If you are using a water-immiscible IL, you can wash the reaction mixture with water to remove any water-soluble byproducts or unreacted starting materials.[3]

Q3: Can I recycle my ionic liquid catalyst? I'm seeing a decrease in activity after a few runs.

A3: Yes, one of the key advantages of ionic liquids is their recyclability.[4] However, a decrease in activity can occur due to:

  • Accumulation of Byproducts: Minor side products can build up in the IL phase over successive runs, potentially poisoning the catalyst.

  • Leaching of the Catalytic Species: If the catalytic component is an additive to the IL, it may slowly leach out during product extraction.[1]

  • Contamination: Absorption of moisture or other atmospheric contaminants can deactivate the catalyst.[1]

To regenerate the IL, consider washing it with an appropriate solvent to remove accumulated impurities, followed by drying under vacuum.

Solid-Supported & Heterogeneous Catalysts (Zeolites, Clays, MOFs)

Q1: My solid-supported acid catalyst (e.g., silica sulfuric acid, Montmorillonite KSF) is showing low activity in my Clauson-Kaas synthesis. What should I check?

A1: Low activity with solid-supported catalysts can be due to:

  • Catalyst Deactivation: The catalyst's active sites may be blocked. For zeolites, this can be due to a loss of acid sites or structural changes.[5]

  • Insufficient Catalyst Loading: Ensure you are using the recommended catalytic amount.

  • Poor Mixing: In a heterogeneous reaction, efficient stirring is crucial to ensure reactants have access to the catalyst surface.

  • Water Content: While some water can be tolerated or is even part of the reaction (e.g., hydrolysis of 2,5-dimethoxytetrahydrofuran), excess water can negatively impact the performance of some solid acids.

Q2: My Metal-Organic Framework (MOF) catalyst seems to have lost its catalytic activity after the first use. Why is this happening and can it be regenerated?

A2: MOF catalysts can be susceptible to deactivation through several mechanisms:

  • Leaching of Metal Ions: The active metal centers can leach from the framework, especially under harsh reaction conditions, leading to a loss of activity and potential contamination of the product.[6]

  • Pore Blockage: The porous structure of the MOF can be blocked by reactants, products, or polymeric byproducts, preventing access to the active sites.

  • Structural Degradation: The MOF structure itself may not be stable under the reaction conditions (e.g., high temperature, presence of strong acids/bases).

Regeneration is sometimes possible by washing the MOF with a suitable solvent to clear the pores or by a thermal treatment to remove adsorbed species. However, if the framework has degraded, the catalyst may not be recoverable.

Q3: How can I prevent my heterogeneous catalyst from being poisoned?

A3: Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites.[7] To prevent this:

  • Purify Reactants: Use high-purity starting materials and solvents. Techniques like distillation or filtration can remove potential poisons.[7]

  • Use Guard Beds: In flow chemistry setups, a "guard bed" of a sacrificial adsorbent can be placed before the catalyst bed to trap poisons.

  • Understand Your Substrates: Be aware of functional groups in your starting materials that might act as catalyst poisons (e.g., sulfur-containing compounds for some metal catalysts).

Microwave-Assisted Synthesis

Q1: My microwave-assisted pyrrole synthesis is giving inconsistent results. What factors should I control more carefully?

A1: Reproducibility in microwave synthesis depends on precise control of reaction parameters:

  • Temperature Monitoring: Ensure accurate temperature measurement. Using an internal fiber-optic probe is more reliable than an external infrared sensor.

  • Hotspots: Uneven heating can lead to localized overheating and byproduct formation. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

  • Reaction Time and Power: Optimize the reaction time and microwave power. Over-irradiation can lead to decomposition of the product.[8]

  • Solvent Choice: The choice of solvent is critical as it affects the efficiency of microwave absorption. Solvents with high dielectric constants (e.g., ethanol, water) are generally more efficient at absorbing microwave energy.[9][10]

Q2: I am not seeing a significant rate enhancement in my microwave-assisted reaction compared to conventional heating.

A2: While microwave irradiation often accelerates reactions, this is not always the case.[9][10]

  • Reaction Mechanism: Some reactions do not have a mechanism that is significantly influenced by microwave effects.

  • Solvent Polarity: If you are using a non-polar solvent, it will not heat efficiently in a microwave field, and you may not observe a significant rate increase.

  • Temperature Equivalence: Ensure that the bulk temperature in your microwave reaction is indeed higher than what you can safely achieve with conventional heating in the same timeframe.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various alternative catalysts for the Paal-Knorr and Clauson-Kaas pyrrole synthesis reactions.

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis of N-Arylpyrroles

CatalystAmine SubstrateDicarbonyl SubstrateSolventTemperature (°C)TimeYield (%)Reference
Trifluoroacetic Acid (TFA)p-BromoanilineAcetonylacetone-Reflux15 min92[6]
p-Toluenesulfonic Acidp-BromoanilineAcetonylacetone-Reflux30 min80[6]
Formic AcidAnilineAcetonylacetoneSolvent-freeRoom Temp5 min95[7]
FeCl₃·7H₂O (2 mol%)Aniline2,5-DimethoxytetrahydrofuranH₂O601 h98[11]
CATAPAL 200 (Alumina)AnilineAcetonylacetone-6045 min96[12]
[bmim]HSO₄ (Ionic Liquid)AnilineAcetonylacetone[bmim]HSO₄1502 h>95[13]

Table 2: Comparison of Catalysts for Clauson-Kaas Synthesis

CatalystAmine SubstrateFuran SourceSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid (AcOH)Aniline2,5-DimethoxytetrahydrofuranAcetic Acid170 (MW)10 min74[14]
Water (no catalyst)Aniline2,5-DimethoxytetrahydrofuranWater170 (MW)10 min63[14]
Silica Sulfuric Acid (SSA)Aniline2,5-DimethoxytetrahydrofuranSolvent-free-3 min98[9]
[hmim][HSO₄] (Ionic Liquid)Aniline2,5-Dimethoxytetrahydrofuran[hmim][HSO₄]130 (MW)4 min85[4]
Mn(NO₃)₂·4H₂OAniline2,5-DimethoxytetrahydrofuranSolvent-free120 (MW)20 minHigh[9]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis using Formic Acid (Solvent-Free)

This protocol is adapted from the work of A. K. Chakraborti et al.[7]

  • Reactant Preparation: In a round-bottom flask, add the primary amine (1.0 mmol) and 2,5-hexanedione (1.2 mmol).

  • Catalyst Addition: Add formic acid (2.0 mmol) to the mixture at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for the time specified for the particular substrate (typically 5-15 minutes). The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Clauson-Kaas Synthesis using an Acidic Ionic Liquid under Microwave Irradiation

This protocol is based on the work of Aydogan et al.[4]

  • Reactant and Catalyst Mixing: In a microwave reaction vial, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.1 mmol), and the acidic ionic liquid [hmim][HSO₄] (as both catalyst and solvent).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 4 minutes.

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Extraction: Add water and diethyl ether to the reaction mixture. Shake the mixture and separate the layers.

  • Isolation: Collect the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by chromatography if required.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up cluster_purification Purification & Characterization Reactants Select & Purify Reactants (Amine, Dicarbonyl/Furan) Mixing Combine Reactants & Catalyst Reactants->Mixing Catalyst Select & Prepare Alternative Catalyst Catalyst->Mixing Heating Apply Energy (Conventional or MW) Mixing->Heating Monitoring Monitor Reaction (TLC/GC) Heating->Monitoring Workup Quench & Extract Product Monitoring->Workup Reaction Complete Purify Column Chromatography or Distillation Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for catalytic pyrrole synthesis.

Troubleshooting_Workflow Start Low Pyrrole Yield CatalystType What type of catalyst? Start->CatalystType IL Ionic Liquid CatalystType->IL Ionic Liquid Solid Solid (Zeolite, MOF, etc.) CatalystType->Solid Solid Support IL_CheckMoisture Is the IL dry? IL->IL_CheckMoisture IL_Dry Dry IL under vacuum IL_CheckMoisture->IL_Dry No IL_CheckViscosity Is viscosity high? IL_CheckMoisture->IL_CheckViscosity Yes IL_Dry->IL_CheckViscosity IL_Heat Gently heat or add co-solvent IL_CheckViscosity->IL_Heat Yes IL_CheckPurity Check reactant purity IL_CheckViscosity->IL_CheckPurity No IL_Heat->IL_CheckPurity Solid_CheckActivity Has catalyst been used before? Solid->Solid_CheckActivity Solid_Regenerate Regenerate catalyst (wash/calcine) Solid_CheckActivity->Solid_Regenerate Yes Solid_CheckMixing Is stirring efficient? Solid_CheckActivity->Solid_CheckMixing No Solid_Regenerate->Solid_CheckMixing Solid_IncreaseStirring Increase stirring rate Solid_CheckMixing->Solid_IncreaseStirring No Solid_CheckPurity Check for catalyst poisons in reactants Solid_CheckMixing->Solid_CheckPurity Yes Solid_IncreaseStirring->Solid_CheckPurity

Caption: Troubleshooting guide for low yield in pyrrole synthesis.

References

Technical Support Center: Stability and Degradation of Alkylated Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alkylated pyrroles.

Frequently Asked Questions (FAQs)

Q1: My alkylated pyrrole compound is changing color (e.g., from colorless to yellow or brown) upon storage. What is happening?

A1: Color change is a common indicator of degradation, often due to oxidation and subsequent polymerization.[1] Pyrroles are susceptible to autoxidation in the presence of air (oxygen).[2][3] This process can lead to the formation of colored byproducts and polymeric materials, often appearing as a black solid.[4] The rate of this degradation can be influenced by exposure to light, temperature, and the presence of acidic or metallic impurities.[2][4]

Q2: I am observing the formation of insoluble particulates in my liquid formulation containing an alkylated pyrrole. What could be the cause?

A2: The formation of insoluble matter is likely due to the polymerization of the alkylated pyrrole.[2] This process, known as autoxidation, involves the reaction of pyrrole molecules with oxygen from the air, leading to the formation of polypyrrole, which is often insoluble.[2] This can be exacerbated by certain material surfaces that may catalyze the reaction.[2]

Q3: My reaction involving an N-protected alkylated pyrrole is failing or giving low yields. Could the protecting group be the issue?

A3: Yes, the stability of N-protected pyrroles can be influenced by the nature of the protecting group. Electron-withdrawing groups (EWGs) on the nitrogen atom can enhance the stability of the pyrrole ring towards oxidation.[4][5] Conversely, some protecting groups may not be stable under certain reaction conditions, leading to decomposition. For example, some N-protected pyrroles have been observed to decompose during purification.[5] It is crucial to select a protecting group that is stable under your specific reaction and purification conditions.

Q4: I am developing a drug candidate with an alkylated pyrrole moiety. What are the key stability concerns I should anticipate?

A4: Alkylated pyrroles in drug candidates can be susceptible to several degradation pathways, including:

  • Oxidation: This is a primary concern, leading to various degradation products and polymerization.[4][6]

  • Hydrolysis: If the molecule contains susceptible functional groups like esters or amides, it can undergo acid or base-catalyzed hydrolysis.[7][8][9][10]

  • Photodegradation: Exposure to light can induce degradation, especially in the presence of photosensitizers.[8][11][12]

Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[13][14][15]

Q5: What are the typical degradation products of alkylated pyrroles?

A5: Depending on the degradation pathway, a variety of products can be formed.

  • Oxidation/Autoxidation: Can lead to the formation of 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, maleimides, dimers, and ultimately, polypyrroles.[4] In some cases, succinimide has been identified as a minor product of air oxidation.[3]

  • Hydrolysis: For pyrrole derivatives with ester groups, hydrolysis typically yields the corresponding carboxylic acid.[7]

  • Photodegradation: Can result in radical cation species that react with oxygen, or undergo reactions with singlet oxygen.[12][16] The specific products will depend on the substituents on the pyrrole ring.[11]

Troubleshooting Guides

Issue 1: Rapid Degradation of Alkylated Pyrrole in Solution

Potential Cause Troubleshooting Step
Presence of Oxygen Degas solvents before use and maintain an inert atmosphere (e.g., nitrogen or argon) over the solution.
Exposure to Light Store solutions in amber vials or protect them from light using aluminum foil.
Acidic or Basic Impurities Use high-purity, neutral solvents. If necessary, pass the solvent through a plug of neutral alumina.
Presence of Metal Ions Use metal-free spatulas and glassware, or glassware that has been acid-washed and thoroughly rinsed with deionized water.
Elevated Temperature Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) if the compound's solubility allows.

Issue 2: Inconsistent Results in Stability Studies

Potential Cause Troubleshooting Step
Variable Storage Conditions Ensure all samples are stored under identical and well-controlled conditions (temperature, humidity, light exposure).
Non-validated Analytical Method Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from all potential degradation products.[7][8]
Sample Preparation Artifacts Investigate if the sample preparation process itself is causing degradation. For example, urinary pyrroles are known to be extremely labile and require strict collection and transport protocols.[17][18]
Inconsistent Headspace Volume For solutions, ensure the headspace in vials is consistent, as the amount of oxygen can affect oxidative degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies on a Pyrrole-Containing Ester Derivative

Stress ConditionReagent/ConditionTemperature (°C)ObservationDegradation Product
AcidicpH 1.237Susceptible to hydrolysisCorresponding di-carboxylic acid
AcidicpH 4.537Stable-
NeutralpH 6.837Stable-
AlkalinepH 1337Susceptible to hydrolysisCorresponding di-carboxylic acid

Data summarized from a study on a model pyrrole-based compound with an ester group.[7]

Table 2: Stability of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives under Various Conditions

ConditionStability
Alkaline MediumExtremely unstable
Acidic MediumLabile
Neutral MediumStable
Light ExposurePhotolabile
Oxidizing Agent (H₂O₂)Sensitivity depends on chemical structure

Summary based on forced degradation studies of selected pyrrolo[3,a-c]pyridine-1,3-dione derivatives.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of an Alkylated Pyrrole Derivative

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

1. Materials:

  • Alkylated pyrrole compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a UV/Vis or DAD detector and a mass spectrometer (LC-MS)

  • C18 HPLC column suitable for the analyte

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the alkylated pyrrole in a suitable solvent (e.g., ACN or MeOH).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the alkylated pyrrole in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the alkylated pyrrole in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Incubate the mixture at room temperature, protected from light, for a specified period.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid alkylated pyrrole compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Place a solution of the compound in the oven as well.

    • After a specified period, dissolve the solid sample and dilute the solution sample with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the alkylated pyrrole to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15]

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute both the exposed and control samples with mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all samples by a validated stability-indicating LC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Use the mass spectrometry data to elucidate the structures of the degradation products.[19]

Visualizations

degradation_pathways cluster_main Alkylated Pyrrole Degradation cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_hydrolysis Hydrolysis (if applicable) Pyrrole Alkylated Pyrrole Oxidized_Intermediates Oxidized Intermediates (e.g., Radical Cation) Pyrrole->Oxidized_Intermediates O₂, Light, H₂O₂ Dimers Dimers Pyrrole->Dimers Autoxidation Hydrolyzed_Product Hydrolyzed Product (e.g., Carboxylic Acid) Pyrrole->Hydrolyzed_Product Acid/Base Pyrrolinones Pyrrolinones Oxidized_Intermediates->Pyrrolinones Maleimides Maleimides Oxidized_Intermediates->Maleimides Polypyrrole Polypyrrole (Insoluble) Dimers->Polypyrrole

Caption: Major degradation pathways of alkylated pyrroles.

experimental_workflow cluster_workflow Forced Degradation Study Workflow Start Start: Alkylated Pyrrole Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Analysis LC-MS Analysis Stress->Analysis Data Data Interpretation: - Identify Degradants - Elucidate Structures Analysis->Data Report Report: Stability Profile & Pathways Data->Report

Caption: Workflow for a forced degradation study.

References

Challenges in scaling up the synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, primarily via the Paal-Knorr condensation of 3,4-diethyl-2,5-hexanedione with an amine source.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product under harsh acidic conditions.[1] 3. Sub-optimal reaction temperature. 4. Inefficient removal of water.1. Extend reaction time and monitor progress using TLC or GC. 2. Use a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid) or buffer the reaction mixture.[2][3] Consider using Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ for milder conditions.[3] 3. Optimize the reaction temperature. While reflux is common, some substrates may benefit from lower temperatures over a longer period. For the Paal-Knorr reaction involving 2,5-hexanedione, temperatures between 50-100°C have been reported.[4] 4. If applicable, use a Dean-Stark trap to azeotropically remove water and drive the equilibrium towards the product.
Formation of Furan Byproduct Reaction conditions are too acidic (pH < 3), favoring the Paal-Knorr furan synthesis.[2]Maintain weakly acidic to neutral conditions. The use of amine/ammonium hydrochloride salts should be carefully controlled.[2] Acetic acid is often a suitable catalyst to avoid furan formation.[2]
Product is Dark/Polymerized Pyrroles, especially N-unsubstituted ones, can be unstable and prone to oxidation or polymerization, particularly under acidic conditions or exposure to air and light.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize exposure of the purified product to air and light. Store under an inert atmosphere in a dark container. 3. If the N-unsubstituted pyrrole is particularly unstable, consider in-situ protection with a suitable protecting group like SEM-Cl.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Tar/polymeric material formation.1. Ensure the reaction goes to completion. Use a slight excess of the amine source to consume the diketone. 2. Optimize reaction conditions to minimize side reactions. Column chromatography on silica gel is a common purification method. 3. A pre-purification step, such as filtration through a plug of silica gel to remove baseline impurities, may be beneficial before column chromatography.
Scale-Up: Poor Heat Transfer The exothermic nature of the Paal-Knorr reaction can lead to localized overheating and side product formation in larger reactors.[5]1. Ensure efficient stirring to maintain a homogeneous temperature throughout the reactor. 2. Control the rate of addition of reactants to manage the exotherm. 3. Use a reactor with a high surface-area-to-volume ratio or a jacketed reactor with a reliable cooling system.
Scale-Up: Inconsistent Results Differences in mixing efficiency and heat distribution between lab-scale and larger-scale reactors.1. Characterize the mixing and heat transfer properties of the larger reactor. 2. Consider using a continuous flow reactor for better control over reaction parameters and more consistent results upon scale-up.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound, in this case, 3,4-diethyl-2,5-hexanedione, with a primary amine or ammonia.[2][3][6] For the synthesis of the N-unsubstituted title compound, ammonium acetate or ammonium hydroxide is typically used.[6]

Q2: How can I synthesize the starting material, 3,4-diethyl-2,5-hexanedione?

A2: While not always commercially available, 3,4-diethyl-2,5-hexanedione can be synthesized through various organic chemistry methods, often involving the coupling of appropriate alkyl chains to a diketone backbone.

Q3: What are typical reaction conditions for the Paal-Knorr synthesis of this pyrrole?

A3: Generally, the reaction is conducted under neutral to weakly acidic conditions.[2] A common procedure involves refluxing the 1,4-diketone with an excess of an amine source (like ammonium acetate) in a solvent such as ethanol or acetic acid. The addition of a weak acid like acetic acid can accelerate the reaction.[2]

Q4: My final product is a dark oil or solid. How can I improve its color and purity?

A4: The dark color is often due to minor impurities formed through oxidation or polymerization. To obtain a purer, lighter-colored product, you can try recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) or column chromatography on silica gel. It is also crucial to handle and store the purified pyrrole under an inert atmosphere and protected from light.

Q5: I am seeing a significant amount of a furan byproduct. What is causing this and how can I prevent it?

A5: Furan formation is a known side reaction in Paal-Knorr syntheses when the reaction conditions are too acidic (pH < 3).[2] The acid catalyzes the cyclization and dehydration of the 1,4-diketone to form a furan before it can react with the amine. To prevent this, ensure your reaction medium is only weakly acidic or neutral. Using ammonium acetate often provides the right level of acidity.

Q6: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?

A6: The main challenges in scaling up the Paal-Knorr synthesis are managing the reaction's exothermicity, ensuring adequate mixing, and dealing with the potential for byproduct formation due to non-uniform conditions.[5] In a large reactor, inefficient heat removal can lead to "hot spots" where the temperature is significantly higher than the set point, which can increase the rate of side reactions and decomposition. It is critical to have a robust cooling system and to control the rate of addition of reagents.

Quantitative Data Summary

The following table presents representative data for the Paal-Knorr synthesis of substituted pyrroles, which can be used as a starting point for the optimization of the this compound synthesis. The data is adapted from the synthesis of 1-substituted-2,5-dimethyl-1H-pyrroles from 2,5-hexanedione.[4]

Amine SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
Ammonium AcetateAcetic AcidEthanolReflux4~75-85
Methylamine (40% in H₂O)NoneNone (Neat)60285
EthanolamineNoneNone (Neat)50292
HexylamineNoneNone (Neat)60285
BenzylamineNoneNone (Neat)100280

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol is a representative method based on the Paal-Knorr condensation.

Materials:

  • 3,4-diethyl-2,5-hexanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diethyl-2,5-hexanedione (1 equivalent), ammonium acetate (3-5 equivalents), and glacial acetic acid (as solvent or co-solvent with ethanol).

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Paal-Knorr Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 3,4-diethyl-2,5-hexanedione, ammonium acetate, and acetic acid B Heat to reflux for 2-6 hours A->B C Monitor reaction by TLC/GC B->C D Cool to room temperature C->D Reaction complete E Neutralize with NaHCO₃ solution D->E F Extract with organic solvent E->F G Wash with brine F->G H Dry over MgSO₄ and concentrate G->H I Column chromatography on silica gel H->I J Isolate pure product I->J

Caption: Workflow for the Paal-Knorr synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Byproducts Byproduct Formation Check_Byproducts->Byproducts Solution_Time Increase reaction time Incomplete->Solution_Time Solution_Temp Optimize temperature Incomplete->Solution_Temp Furan_Check Is furan the main byproduct? Byproducts->Furan_Check Polymer_Check Is polymerization observed? Byproducts->Polymer_Check Solution_Acid Use milder acid catalyst Furan_Check->Solution_Acid No Solution_pH Adjust to weakly acidic/neutral pH Furan_Check->Solution_pH Yes Solution_Inert Use inert atmosphere Polymer_Check->Solution_Inert Yes

Caption: Decision tree for troubleshooting low yield in the pyrrole synthesis.

References

Validation & Comparative

Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confident structural elucidation of pyrrole-containing compounds is paramount. This guide provides a comparative overview of key mass spectrometry (MS) techniques for the analysis of pyrrole structures, supported by experimental data and detailed protocols.

The inherent aromaticity and nitrogen content of the pyrrole ring influence its behavior in the mass spectrometer, leading to characteristic fragmentation patterns that are diagnostic of the core structure and its substituents. The choice of ionization technique is critical, dictating the extent of fragmentation and the type of information that can be gleaned from the analysis. This guide focuses on the comparison of three widely used ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Performance Comparison of Ionization Techniques

The selection of an appropriate ionization source is a crucial first step in the mass spectrometric analysis of pyrroles. While "hard" ionization techniques like Electron Ionization (EI) provide extensive fragmentation useful for structural fingerprinting, "soft" ionization methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are adept at preserving the molecular ion, which is essential for molecular weight determination.

Electron Ionization (EI-MS)

EI-MS is a classic technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (molecular ion, M•+) and subsequent extensive fragmentation. This results in a complex but highly reproducible fragmentation pattern that serves as a structural fingerprint.

Key Characteristics of EI-MS for Pyrrole Analysis:

  • Extensive Fragmentation: Provides detailed structural information.

  • Reproducible Spectra: Allows for library matching and confident identification.

  • Suitable for Volatile Compounds: Best paired with Gas Chromatography (GC-MS).

  • Molecular Ion Intensity: Can be weak or absent for some derivatives.

Table 1: Comparison of Key Performance Metrics for Different Ionization Techniques

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle High-energy electron bombardmentHigh voltage applied to a liquid to create an aerosolLaser energy absorbed by a matrix to desorb and ionize analyte
Fragmentation Extensive ("Hard" ionization)Minimal to controllable ("Soft" ionization)Minimal ("Soft" ionization)
Typical Analytes Volatile, thermally stable small moleculesPolar, thermally labile, and high molecular weight compoundsHigh molecular weight compounds (e.g., polymers, biomolecules), some small molecules with a suitable matrix
Sample Introduction Gas Chromatography (GC), Direct Insertion ProbeLiquid Chromatography (LC), Direct InfusionSolid-state sample deposited with a matrix
Molecular Ion Often present, but can be weak or absentProminent protonated ([M+H]+) or deprotonated ([M-H]-) ionsPredominantly singly charged ions (e.g., ([M+H]+), ([M+Na]+))
Structural Information Rich fragmentation pattern provides detailed structural elucidation.Tandem MS (MS/MS) is required for structural information.Primarily provides molecular weight information; limited fragmentation.
Sensitivity Picogram to nanogram rangeFemtomole to picomole rangeFemtomole to attomole range
Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that generates ions from a liquid solution. It is particularly well-suited for polar and thermally labile molecules, making it compatible with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation. Structural information is obtained through tandem mass spectrometry (MS/MS) experiments.

Key Characteristics of ESI-MS for Pyrrole Analysis:

  • Soft Ionization: Preserves the molecular ion, ideal for molecular weight determination.

  • LC-MS Compatibility: Enables the analysis of complex mixtures.

  • Versatility: Applicable to a wide range of pyrrole derivatives, including polar and non-volatile compounds.

  • Tandem MS Required for Fragmentation: Structural information is obtained via collision-induced dissociation (CID) in MS/MS.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is another soft ionization technique primarily used for large, non-volatile molecules like polymers and biomolecules. However, it can also be applied to small molecules with the appropriate matrix. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte, typically as a singly charged ion.

Key Characteristics of MALDI-MS for Pyrrole Analysis:

  • High Sensitivity: Can detect analytes at very low concentrations.[1]

  • Analysis of Non-volatile and Large Molecules: Suitable for pyrrole-containing polymers or conjugates.

  • Matrix Interference: The matrix can introduce interfering signals in the low mass range, which can be a challenge for small molecules like simple pyrroles.[1]

  • Limited Fragmentation: Provides molecular weight information with minimal structural detail from a single-stage MS experiment.

Quantitative Fragmentation Data

The following tables summarize the characteristic fragment ions observed for simple pyrrole compounds under EI-MS and a substituted pyrrole under ESI-MS/MS. This data is crucial for the identification and structural confirmation of these compounds.

Table 2: Electron Ionization (EI) Fragmentation Data for Simple Pyrroles

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
Pyrrole 67 (100%)6766 (6%), 41 (40%), 40 (35%), 39 (38%)
N-Methylpyrrole 81 (100%)8180 (55%), 54 (20%), 53 (15%), 41 (10%)
2-Acetylpyrrole 109 (55%)9494 (100%), 66 (30%), 43 (80%)

Data sourced from the NIST Mass Spectrometry Data Center.

Table 3: Electrospray Ionization (ESI-MS/MS) Fragmentation Data for 2-Substituted Pyrrole Derivative

Precursor Ion ([M+H]+) (m/z)Collision Energy (eV)Key Fragment Ions (m/z)Proposed Neutral Loss
230 (for 5-(1-phenyl-1H-pyrrol-2-yl)-1H-tetrazole)25187, 160HN3, C2H3N

Data adapted from a study on 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives.[2] The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of pyrrole derivatives using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Pyrroles

This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds like pyrrole, N-methylpyrrole, and simple alkyl-substituted pyrroles.

  • Sample Preparation:

    • Dissolve the pyrrole derivative in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 10-100 µg/mL.

    • If necessary, perform derivatization to increase volatility (e.g., silylation of N-H protons).

  • GC-MS Instrument Settings:

    • Gas Chromatograph:

      • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: 10°C/min to 250°C.

        • Final hold: 5 minutes at 250°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-300.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify compounds based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST).

    • Confirm the structure by analyzing the fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Pyrrole Derivatives

This protocol is suitable for a broader range of pyrrole derivatives, including those that are less volatile, more polar, or present in complex matrices.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrument Settings:

    • Liquid Chromatograph:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution:

        • Start with 5% B, hold for 1 minute.

        • Linearly increase to 95% B over 8 minutes.

        • Hold at 95% B for 2 minutes.

        • Return to 5% B and equilibrate for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

      • Mass Analyzer: Triple Quadrupole, Q-TOF, or Orbitrap.

      • MS1 Scan Range: m/z 100-500.

      • MS/MS: For targeted analysis, use Multiple Reaction Monitoring (MRM). For structural elucidation, perform product ion scans on the protonated or deprotonated molecular ion.

      • ESI Source Parameters:

        • Capillary Voltage: 3.5 - 4.5 kV.

        • Drying Gas Temperature: 300 - 350°C.

        • Drying Gas Flow: 8 - 12 L/min.

        • Nebulizer Pressure: 30 - 40 psi.

  • Data Analysis:

    • Identify the precursor ion in the MS1 spectrum.

    • Analyze the product ion spectrum (MS/MS) to elucidate the fragmentation pathway and confirm the structure.

Visualization of Experimental Workflows and Fragmentation Pathways

Visualizing the experimental workflow and fragmentation pathways can aid in understanding the analytical process and interpreting the resulting data.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Pyrrole Compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (optional, for GC-MS) Dissolution->Derivatization if needed Filtration Filtration Dissolution->Filtration GC Gas Chromatography (GC) Derivatization->GC LC Liquid Chromatography (LC) Filtration->LC Ionization Ionization (EI, ESI, MALDI) GC->Ionization LC->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Analysis Spectral Interpretation & Library Matching DataAcquisition->Analysis

Caption: General workflow for the mass spectrometry analysis of pyrrole compounds.

Pyrrole_EI_Fragmentation M Pyrrole [C4H5N]+• m/z 67 F1 [C3H3N]+• m/z 53 M->F1 - CH2 F2 [C3H4]+• m/z 40 M->F2 - HCN F3 [C2H3N]+• m/z 41 M->F3 - C2H2 F4 [C3H3]+ m/z 39 F2->F4 - H

Caption: Proposed EI fragmentation pathway of the pyrrole molecular ion.

Substituted_Pyrrole_ESI_Fragmentation MH Protonated 2-Substituted Pyrrole [M+H]+ LossH2O [M+H - H2O]+ MH->LossH2O - H2O (if -OH present) LossAldehyde [M+H - RCHO]+ MH->LossAldehyde - Aldehyde (from side chain) LossPyrrole [M+H - Pyrrole]+ MH->LossPyrrole - Pyrrole moiety

Caption: Common ESI-MS/MS fragmentation pathways for 2-substituted pyrroles.[3]

References

A Comparative Guide to the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs. Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of organic synthesis and drug development, the selection of an appropriate synthetic route is paramount to achieving desired outcomes in terms of yield, purity, and scalability. This guide provides a detailed comparison of two classical methods for the synthesis of substituted pyrroles—the Knorr pyrrole synthesis and the Paal-Knorr pyrrole synthesis—with a specific focus on the preparation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole, a tetra-alkylated pyrrole derivative.

At a Glance: Knorr vs. Paal-Knorr for this compound

ParameterKnorr Pyrrole SynthesisPaal-Knorr Pyrrole Synthesis
Starting Materials α-Amino-ketone (e.g., 3-amino-4-ethylhexan-2-one) and a β-dicarbonyl compound (e.g., 3-ethylpentane-2,4-dione)1,4-Dicarbonyl compound (3,4-Diethylhexane-2,5-dione) and ammonia or a primary amine
Reaction Conditions Typically requires a catalyst such as zinc dust in acetic acid. The α-amino-ketone is often generated in situ from an oxime, involving a reduction step. The reaction can be exothermic and may require temperature control.[1]Generally proceeds under neutral or acidic conditions.[2] Can be performed neat (solvent-free) with heating, or in a solvent with an acid catalyst (e.g., acetic acid).[2][3]
Estimated Yield Moderate to good. Yields can be variable depending on the stability and reactivity of the α-amino-ketone intermediate.Good to excellent. Yields for the synthesis of tetra-alkylated pyrroles via this method are often high, potentially in the range of 80-95%.
Key Advantages Versatility in the substitution pattern of the final pyrrole product.High yields, atom economy, and often simpler reaction conditions and work-up procedures. The starting 1,4-dicarbonyl compounds can sometimes be more readily available than the α-amino-ketones required for the Knorr synthesis.[3]
Key Disadvantages The required α-amino-ketones can be unstable and prone to self-condensation, often necessitating their in situ generation.[1] The synthesis of the starting materials can be complex.The primary limitation is the availability of the corresponding 1,4-dicarbonyl compound.

Experimental Workflow

The following diagrams illustrate the conceptual workflows for the synthesis of this compound using both the Knorr and Paal-Knorr methods.

Knorr_Synthesis_Workflow cluster_0 Knorr Pyrrole Synthesis Start_Knorr Starting Materials: - 3-Ethylpentane-2,4-dione - Oxime of 3-aminopentan-2-one Reaction_Knorr Reaction: - In situ reduction of oxime with Zn/AcOH - Condensation and cyclization Start_Knorr->Reaction_Knorr 1 Workup_Knorr Work-up: - Quenching - Extraction - Washing Reaction_Knorr->Workup_Knorr 2 Purification_Knorr Purification: - Distillation or - Column Chromatography Workup_Knorr->Purification_Knorr 3 Product_Knorr Product: This compound Purification_Knorr->Product_Knorr 4

Knorr Synthesis Workflow

Paal_Knorr_Synthesis_Workflow cluster_1 Paal-Knorr Pyrrole Synthesis Start_PK Starting Materials: - 3,4-Diethylhexane-2,5-dione - Ammonia source (e.g., NH4OH) Reaction_PK Reaction: - Heating under neutral or  acidic conditions Start_PK->Reaction_PK 1 Workup_PK Work-up: - Extraction - Washing Reaction_PK->Workup_PK 2 Purification_PK Purification: - Distillation or - Recrystallization Workup_PK->Purification_PK 3 Product_PK Product: This compound Purification_PK->Product_PK 4

Paal-Knorr Synthesis Workflow

Experimental Protocols

Knorr Pyrrole Synthesis of this compound (Hypothetical Protocol)

  • In situ Generation of the α-Amino-ketone:

    • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 3-ethylpentane-2,4-dione (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Prepare a solution of sodium nitrite (1 equivalent) in a minimal amount of water and add it dropwise to the cooled solution, maintaining the temperature below 10 °C to form the oximino derivative.

    • After the addition is complete, slowly add zinc dust (2 equivalents) portion-wise to the reaction mixture. This reduction is exothermic, and the temperature should be controlled with an ice bath.[1]

    • Stir the mixture at room temperature for 1-2 hours after the zinc addition is complete.

  • Condensation and Cyclization:

    • To the flask containing the in situ generated 3-amino-4-ethylhexan-2-one, add 3-ethylpentane-2,4-dione (1 equivalent).

    • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Paal-Knorr Pyrrole Synthesis of this compound

This protocol is adapted from general procedures for the Paal-Knorr synthesis of tetra-substituted pyrroles.[2][3]

  • Reaction Setup:

    • In a round-bottom flask, place 3,4-diethylhexane-2,5-dione (1 equivalent).

    • Add an excess of an ammonia source, such as ammonium acetate (2-3 equivalents) or a concentrated aqueous solution of ammonium hydroxide.

    • Add a catalytic amount of a weak acid, such as acetic acid (optional, but can accelerate the reaction).[2]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 100-120 °C) for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If an aqueous ammonia solution was used, extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). If ammonium acetate was used, the product may precipitate upon cooling and can be collected by filtration.

    • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Conclusion

Both the Knorr and Paal-Knorr syntheses represent viable pathways for the preparation of substituted pyrroles. For the specific synthesis of this compound, the Paal-Knorr synthesis appears to be the more advantageous route . Its primary benefits lie in the typically higher yields, simpler reaction conditions, and the potential for a more straightforward work-up. The main challenge for the Paal-Knorr route is the accessibility of the starting 3,4-diethylhexane-2,5-dione.

The Knorr synthesis, while more versatile in its ability to generate a wider range of substitution patterns, is hampered in this specific case by the probable instability of the α-amino-ketone intermediate, which necessitates its in situ generation and may lead to lower overall yields. The multi-step nature of the Knorr synthesis also makes it a less atom-economical process compared to the direct condensation of the Paal-Knorr reaction.

Therefore, for researchers aiming for an efficient and high-yielding synthesis of this compound, the Paal-Knorr method is the recommended approach, provided the 1,4-dicarbonyl precursor is readily available.

References

Comparative study of the biological activity of different substituted pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a versatile heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance. Its unique structure allows for extensive substitution, leading to a diverse range of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted pyrrole derivatives, supported by quantitative experimental data.

Comparative Biological Activity Data

The efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative biological activities of several pyrrole derivatives against various targets.

Table 1: Anticancer Activity of Substituted Pyrroles

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity MetricReported ValueCitation
Alkynylated Pyrrole (12l) 3-alkynylpyrrole-2,4-dicarboxylate structureA549 (Lung Carcinoma)IC503.49 µM[1]
Pyrrole-Indole Hybrid (3h) Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[2]
Fused Pyrrole (Ia-e, IIe) Tetrahydroindoles, PyrrolopyrimidinesHepG-2, MCF-7, Panc-1-Promising Activity[3]
3-Aroyl-1-Arylpyrrole (ARAP 22) 1-phenyl & 3-(3,4,5-trimethoxyphenyl)carbonylNCI-ADR-RES (Drug-Resistant)-Strong Inhibition
Pyrrole-fused Pyrimidine (4g) Pyrrole fused with a pyrimidine ringM. tuberculosis H37RvMIC0.78 µg/mL
Pyrrolopyrimidine (3t) Ethyl-substitutedMDA-MB-468 (Breast)LC50Potent Lethal Effects[2]

IC50: Half-maximal inhibitory concentration. LC50: Half-maximal lethal concentration. MIC: Minimum inhibitory concentration.

Table 2: Antimicrobial Activity of Substituted Pyrroles

Compound/Derivative ClassSubstitution DetailsTarget MicroorganismActivity MetricReported Value (µg/mL)Citation
Fused Pyrrole (3c) Fused pyrimidine structureStaphylococcus aureusMIC30[4]
Fused Pyrrole (5c) Fused pyrimidine structureEscherichia coliMIC20[4]
Pyrrolopyrimidine (5, 6) Bromo and Iodo substitutionsStaphylococcus aureusMIC8[5]
Pyrrolamide Derivative Dichloro, methoxypiperidine substitutionsStaphylococcus aureusMIC0.008[6]
Pyrrolamide Derivative Dichloro, methoxypiperidine substitutionsEscherichia coliMIC1[6]
Pyrrole Benzamide Derivative -Staphylococcus aureusMIC3.12 - 12.5[6]
Chloro-substituted Pyrrole (5c) Chloro-substitutedStaphylococcus aureus-Pronounced Activity[7]

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of Substituted Pyrroles

Compound/Derivative ClassSubstitution DetailsTarget EnzymeActivity MetricReported Value/SelectivityCitation
Pyrrole Carboxylic Acid (4h) Acetic acid group at position 1COX-1-Higher inhibition than ibuprofen[8][9]
Pyrrole Carboxylic Acid (4k) Acetic acid group at position 1COX-2-Greater activity than celecoxib[8][9]
Pyrrolo[3,4-c]pyrrole Deriv. Mannich base derivativesCOX-2-Preferential COX-2 inhibitors[10]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Various N-substitutionsCOX-2-Most compounds more selective than meloxicam[11]
Phenylsulfonyl Hydrazide (7d) Phenylsulfonyl hydrazide moietyPGE2IC500.06 µM[8][9]

COX: Cyclooxygenase. IC50: Half-maximal inhibitory concentration.

Visualized Workflows and Pathways

Understanding the process of drug discovery and the mechanism of action is crucial for development. The following diagrams illustrate a generalized experimental workflow and a key signaling pathway targeted by substituted pyrroles.

G cluster_0 Synthesis & Design cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Studies cluster_3 Mechanism of Action start Design of Substituted Pyrroles synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification activity Biological Activity Assays (Anticancer, Antimicrobial, etc.) purification->activity toxicity Cytotoxicity Assays (e.g., on normal cells) activity->toxicity sar Structure-Activity Relationship (SAR) toxicity->sar lead Identification of Lead Compounds sar->lead invivo In Vivo Animal Models lead->invivo moa Mechanism of Action Studies (e.g., Enzyme Inhibition) lead->moa

Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Produces Inflammation Inflammation Pain, Fever PGs->Inflammation Pyrrole Substituted Pyrrole (COX-2 Inhibitor) Pyrrole->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.

Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the compounds cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the substituted pyrrole compounds for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation: After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow formazan crystal formation.[14]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[14][16]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (bacterial growth) is observed.[19]

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the substituted pyrrole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[20][21]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[19]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (broth + bacteria) and negative (broth only) controls.[20]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 16-20 hours.[18]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth occurs.[17][19]

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Fluorometric or ELISA-based kits are commonly used for high-throughput screening.[8][22]

Principle: The assay measures the generation of Prostaglandin G2 (PGG2) or Prostaglandin E2 (PGE2), products of the COX-catalyzed conversion of arachidonic acid.[22][23] The inhibition of this reaction in the presence of a test compound is quantified.

Procedure:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, a heme cofactor, assay buffer, and the test inhibitors (substituted pyrroles) at desired concentrations.[24]

  • Reaction Incubation: In a 96-well plate, combine the COX enzyme, heme, and the test inhibitor (or a solvent control). Allow a brief pre-incubation period.[24]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[23][25]

  • Detection:

    • Fluorometric Method: Add a probe that fluoresces upon reacting with the prostaglandin product. Measure the fluorescence kinetically at Ex/Em = 535/587 nm.[23]

    • ELISA Method: Stop the reaction and quantify the amount of PGE2 produced using a standard ELISA protocol.[22]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the uninhibited enzyme control. Determine the IC50 value from the resulting dose-response curve.[23]

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structure analysis of various pyrrole derivatives, supported by experimental data and detailed protocols. Pyrrole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products, pharmaceuticals, and advanced materials.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in drug discovery.[1][3][4] Understanding the precise three-dimensional atomic arrangement of these molecules through X-ray crystallography is crucial for elucidating structure-activity relationships (SAR), optimizing drug design, and understanding biological mechanisms.[5]

Comparative Crystallographic Data of Pyrrole Derivatives

X-ray crystallography provides definitive proof of a molecule's structure, offering precise quantitative data on bond lengths, angles, and crystal packing. The following table summarizes crystallographic data for several recently synthesized pyrrole derivatives, showcasing the structural diversity within this class of compounds.

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
1. 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrroleC₁₆H₁₁BrN₂OTriclinicP-1Z = 6[6][7]
2. 2-(2,4-dimethyl pyrrolyl) benzothiazoleNot specifiedMonoclinicP2₁/na = 10.842(9) Å, b = 5.750(7) Å, c = 12.964(6) Å, β = 110.13(6)°[8]
3. Spirocyclic Pyrrole Derivative 8 C₃₁H₂₈F₅N₅O₂MonoclinicP2₁/na = 9.750(1) Å, b = 10.3730(1) Å, c = 26.349(2) Å, α = 103.156(3)°, β = 96.11(1)°, γ = 102.875°[9]
4. 1,2-dimorpholinoethaneC₁₀H₂₀N₂O₂MonoclinicP2₁/na = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)°[10]
5. Trisubstituted Pyrrole 4d Not specifiedNot specifiedNot specifiedData provided in the source publication.[3][3][11]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of pyrrole derivatives relies on a combination of analytical techniques. Other spectroscopic methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions, and crystal packing.[12]Provides the most definitive and detailed structural information.Requires a single crystal of suitable size and quality, which can be challenging to grow.[13] Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, and relative stereochemistry in solution.Non-destructive, provides information about the structure in solution, and is crucial for confirming the synthesized product.[3]Does not provide precise bond lengths or angles. Complex spectra can be difficult to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS). Fragmentation patterns can give clues about the structure.High sensitivity, requires very small sample amounts, and provides exact molecular formula.[9]Does not provide information on atom connectivity or stereochemistry. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).[14][15]Fast, simple, and non-destructive. Excellent for identifying key functional groups in the molecule.Provides limited information about the overall molecular skeleton. The spectrum can be complex and overlapping.

Experimental Workflow and Protocols

The process of determining a crystal structure via X-ray diffraction is a multi-step procedure that requires careful execution.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition synthesis Synthesis of Pyrrole Derivative crystallization Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Phasing) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation deposition Deposition in Database (e.g., CCDC) validation->deposition final_structure Final Structural Model validation->final_structure analytical_comparison cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy center Pyrrole Derivative Characterization xrd_info1 3D Atomic Coordinates center->xrd_info1 Definitive 3D Structure nmr_info1 Atom Connectivity center->nmr_info1 Connectivity in Solution ms_info1 Molecular Weight center->ms_info1 Molecular Formula ir_info1 Functional Groups center->ir_info1 Functional Group ID xrd_info2 Bond Lengths & Angles xrd_info3 Intermolecular Interactions xrd_info4 Absolute Stereochemistry nmr_info2 Chemical Environment nmr_info3 Solution Conformation ms_info2 Elemental Composition

References

Comparative Efficacy of Pyrrole-Based Compounds and Conventional Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antifungal potential of pyrrole derivatives in comparison to established antifungal drugs, addressing the current landscape of available research. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

The exploration of novel antifungal agents is a critical endeavor in response to the growing challenge of drug-resistant fungal infections. While the specific compound 3,4-Diethyl-2,5-dimethyl-1H-pyrrole has not been the subject of published antifungal efficacy studies, the broader class of pyrrole derivatives has demonstrated significant promise as a source of new antifungal candidates. This guide provides a comparative overview of the documented efficacy of select pyrrole-based compounds and leading conventional antifungal agents. The data presented is based on available in vitro and in vivo studies, highlighting key performance metrics and experimental methodologies.

Introduction to Pyrrole Derivatives as Antifungal Agents

The pyrrole ring is a fundamental structural motif found in many naturally occurring and synthetic compounds with a wide range of biological activities, including antibacterial, antiviral, and antifungal properties.[1][2][3] Naturally occurring pyrroles like pyrrolnitrin and fludioxonil have established antifungal activity.[2] This has spurred research into synthetic pyrrole derivatives as potential therapeutic agents. While data on this compound is not available, studies on other derivatives, such as 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, offer insights into the potential of this chemical class.

Comparative In Vitro Efficacy

The following table summarizes the in vitro antifungal activity of a dihydropyrrole derivative against various fungal pathogens, compared with the activity of common antifungal agents. Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of a Dihydropyrrole Derivative and Common Antifungal Agents

Antifungal AgentFungal SpeciesMIC₉₀ (µg/mL)Reference
Dihydropyrrole Derivative *Candida albicans21.87[4]
Candida tropicalis43.75[4]
Aspergillus fumigatus21.87[4]
Aspergillus flavus43.75[4]
Aspergillus niger21.87[4]
Amphotericin B Aspergillus fumigatus-[5][6]
Itraconazole Aspergillus fumigatus-[7]

*Data for 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate

Comparative In Vivo Efficacy

In vivo studies provide crucial information on the therapeutic potential of a compound in a living organism. The following table presents data from a murine model of invasive aspergillosis for a dihydropyrrole derivative and Amphotericin B.

Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

Antifungal AgentDosageSurvival RateReference
Dihydropyrrole Derivative *200.0 mg/kg60%[7][8]
Amphotericin B --[7][8]

*Data for 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate

Mechanisms of Action

The precise mechanism of action for the dihydropyrrole derivative 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate has not been fully elucidated.[5][9] However, research indicates that it may exert its antifungal effect by inhibiting the expression of key secretory proteins in Aspergillus fumigatus, including a metalloprotease that is a known virulence factor.[5][10] This is distinct from the mechanisms of major classes of conventional antifungal agents.

The following diagram illustrates the established mechanisms of action for several classes of common antifungal drugs.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Drug Classes CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Echinocandins Echinocandins Echinocandins->CellWall Inhibit β-(1,3)-D-glucan synthase Polyenes Polyenes Polyenes->CellMembrane Bind to ergosterol, forming pores Azoles Azoles Azoles->CellMembrane Inhibit ergosterol synthesis Flucytosine Flucytosine Flucytosine->Nucleus Inhibits DNA and RNA synthesis

Caption: Mechanisms of Action of Major Antifungal Drug Classes.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Assay)

The in vitro activity of the dihydropyrrole derivative was assessed using the standard microbroth dilution method as approved by the National Committee for Clinical Laboratory Standards (NCCLS).[4]

  • Fungal Strains: Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger were used.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.

  • Drug Dilution: The test compound was serially diluted in RPMI 1640 medium.

  • Incubation: Microtiter plates containing the fungal inoculum and drug dilutions were incubated at 35°C for 48 hours for Candida species and 72 hours for Aspergillus species.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of growth compared to the drug-free control.

In Vivo Murine Model of Invasive Aspergillosis

The in vivo efficacy was evaluated in a murine model of invasive aspergillosis.[7][8]

  • Animal Model: Immunosuppressed male BALB/c mice were used.

  • Infection: Mice were infected intravenously with a suspension of Aspergillus fumigatus conidia.

  • Treatment: The test compound was administered intraperitoneally once daily for a specified duration, starting 24 hours after infection.

  • Outcome Measures: The primary outcome was the survival rate of the mice over a defined period. Secondary outcomes included the fungal burden in various organs (kidneys, liver, spleen), determined by colony-forming unit (CFU) counts.

The following workflow diagram illustrates the key steps in the in vivo experimental protocol.

in_vivo_workflow A Immunosuppression of BALB/c mice B Intravenous infection with Aspergillus fumigatus conidia A->B C Initiate treatment with test compound or control B->C D Monitor survival daily C->D E Determine fungal burden (CFU) in organs at endpoint C->E

Caption: Experimental Workflow for In Vivo Antifungal Efficacy Testing.

Conclusion

While direct efficacy data for this compound is currently unavailable in published literature, the broader family of pyrrole derivatives continues to be a promising area for the discovery of new antifungal agents. The dihydropyrrole derivative 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate has demonstrated in vitro activity against a range of clinically relevant fungi and in vivo efficacy in a model of invasive aspergillosis. Its potential novel mechanism of action further highlights the value of exploring this chemical space. Further research is warranted to synthesize and evaluate a wider range of pyrrole derivatives, including this compound, to fully understand their therapeutic potential and structure-activity relationships. Such studies will be instrumental in developing new strategies to combat the growing threat of fungal infections.

References

A Spectroscopic Showdown: 3,4-Diethylpyrrole vs. 3,4-Dimethylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 3,4-diethylpyrrole and 3,4-dimethylpyrrole derivatives reveals subtle yet significant differences in their molecular fingerprints. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, offering valuable insights for researchers in drug development and materials science.

The substitution of ethyl for methyl groups at the 3 and 4 positions of the pyrrole ring, a common scaffold in pharmaceuticals and functional materials, induces distinct shifts in spectroscopic signals. These variations, arising from differences in electron density, steric hindrance, and vibrational modes, are critical for the structural elucidation and characterization of novel pyrrole-based compounds.

Structural and Spectroscopic Overview

The structural distinction between the two classes of derivatives lies in the alkyl substituents on the pyrrole core. This seemingly minor alteration has a discernible impact on the local electronic environment and, consequently, on their interaction with electromagnetic radiation.

G Structural Comparison cluster_diethyl 3,4-Diethyl-1H-pyrrole cluster_dimethyl 3,4-Dimethyl-1H-pyrrole diethyl C₈H₁₃N MW: 123.20 g/mol diethyl_struct dimethyl_struct dimethyl C₆H₉N MW: 95.14 g/mol

Figure 1. Molecular structures of 3,4-diethyl-1H-pyrrole and 3,4-dimethyl-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectra: In the proton NMR spectra, the pyrrole ring protons (at positions 2 and 5) of the 3,4-diethyl derivative are expected to show a slight upfield shift compared to the 3,4-dimethyl analog. This is attributed to the greater electron-donating inductive effect of the ethyl groups. The ethyl substituents will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, while the methyl substituents of the dimethyl derivative will appear as a singlet.

¹³C NMR Spectra: The carbon NMR spectra reflect similar electronic effects. The signals for the pyrrole ring carbons (C2/C5 and C3/C4) in the 3,4-diethyl derivative are anticipated to be shifted slightly upfield relative to the 3,4-dimethyl compound.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
3,4-Diethyl-1H-pyrrole Data not availableC2/C5: ~115, C3/C4: ~125, -CH₂: ~20, -CH₃: ~15[1]
3,4-Dimethyl-1H-pyrrole Ring H (2,5): ~6.4, -CH₃: ~2.0, NH: ~7.5Data not available

Table 1. Comparative NMR Data for 3,4-Diethyl- and 3,4-Dimethyl-1H-pyrrole. (Note: Specific literature values for a direct comparison are limited. The provided data is based on available information and chemical shift predictions.)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. Key differences between the two derivatives are expected in the C-H stretching and bending regions.

The 3,4-diethyl derivative will exhibit more complex C-H stretching vibrations (~2850-3000 cm⁻¹) and bending vibrations (~1375-1465 cm⁻¹) due to the presence of both methylene and methyl groups. The 3,4-dimethyl derivative will show characteristic C-H vibrations for methyl groups. Both compounds will display a prominent N-H stretching band around 3300-3500 cm⁻¹, characteristic of the pyrrole ring.

Functional Group3,4-Diethylpyrrole Derivative (Expected, cm⁻¹)3,4-Dimethylpyrrole Derivative (Expected, cm⁻¹)
N-H Stretch~3400~3400
C-H Stretch (Aromatic)~3100~3100
C-H Stretch (Aliphatic)~2850-2970~2870-2960
C=C Stretch (Ring)~1500-1600~1500-1600
C-N Stretch~1100-1200~1100-1200

Table 2. Predicted Comparative IR Absorption Bands. (Note: Specific experimental IR spectra for both compounds were not found in the literature search. The table is based on characteristic group frequencies for pyrrole derivatives.)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its simple alkyl derivatives typically exhibit absorption bands in the ultraviolet region. The π → π* transitions of the pyrrole ring are responsible for this absorption. The substitution of alkyl groups generally causes a small bathochromic (red) shift in the absorption maximum (λmax). It is anticipated that the 3,4-diethylpyrrole derivative will have a slightly longer λmax compared to the 3,4-dimethyl derivative due to the greater hyperconjugative effect of the ethyl groups. For pyrrole itself, absorption bands are observed around 250 nm and 287 nm.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The molecular ion peak ([M]⁺) will be different for the two compounds, reflecting their different molecular weights (123.20 g/mol for 3,4-diethylpyrrole and 95.14 g/mol for 3,4-dimethylpyrrole).[1] The fragmentation patterns are also expected to differ. The 3,4-diethylpyrrole derivative will likely show a prominent fragment corresponding to the loss of an ethyl group ([M-29]⁺), while the 3,4-dimethylpyrrole will show a fragment from the loss of a methyl group ([M-15]⁺).

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
3,4-Diethyl-1H-pyrrole 123[M-15]⁺ (loss of CH₃ from ethyl), [M-29]⁺ (loss of C₂H₅)
3,4-Dimethyl-1H-pyrrole 95[M-15]⁺ (loss of CH₃)

Table 3. Comparative Mass Spectrometry Data.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the pyrrole derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample Preparation (Dissolution/Thin Film) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir uvvis UV-Vis Spectroscopy start->uvvis ms Mass Spectrometry start->ms data Data Acquisition nmr->data ir->data uvvis->data ms->data analysis Spectral Analysis & Interpretation data->analysis comparison Comparative Analysis of 3,4-diethyl vs 3,4-dimethyl Derivatives analysis->comparison

Figure 2. A generalized workflow for the spectroscopic analysis and comparison of pyrrole derivatives.

References

Comparative Guide to Validating the Purity of Synthesized 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. It includes detailed experimental protocols, data presentation in tabular format for easy comparison with commercially available alternatives, and visualizations to clarify workflows and relationships.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound, in this case, 3,4-diethyl-2,5-hexanedione, with an amine or ammonia.[1][2][3][4]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product 3,4-diethyl-2,5-hexanedione 3,4-diethyl-2,5-hexanedione This compound This compound 3,4-diethyl-2,5-hexanedione->this compound Paal-Knorr Synthesis Ammonia Ammonia Ammonia->this compound

Figure 1: Paal-Knorr synthesis of this compound.

Purity Validation: A Comparative Analysis

The purity of the synthesized this compound should be rigorously assessed and compared against commercially available, structurally similar alternatives. The primary methods for purity determination include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Purity (%) Validation Method(s) Supplier
Synthesized this compound To be determinedGC-MS, HPLC, ¹H NMR, ¹³C NMR-
2,5-Dimethyl-1H-pyrrole 98 - 99%GCVarious[5][6][7]
3,4-Diethyl-1H-pyrrole 95 - 98%Not specifiedVarious[8][9][10]
2,3,4-Trimethyl-1H-pyrrole 95%Not specifiedCP Lab Safety[11]

Table 1: Comparison of Purity Specifications for Synthesized and Alternative Pyrroles.

Experimental Protocols for Purity Validation

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the retention time of the compound and its mass spectrum, which is a molecular fingerprint.

Protocol:

  • Instrument: Agilent 7890A Gas Chromatograph with a 5975C VL Mass Selective Detector or equivalent.[12]

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the synthesized pyrrole in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum if available or analyzed for characteristic fragmentation patterns to confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is assessed by the relative area of the main peak.

Protocol:

  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at a wavelength of 220 nm.

  • Sample Preparation: Dissolve the synthesized pyrrole in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can also be used for quantitative analysis to determine purity.

Protocol:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts for this compound would include signals for the NH proton, the methyl protons, and the ethyl group protons (quartet for -CH₂- and triplet for -CH₃).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts would correspond to the different carbon environments in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.

Data Analysis: The presence of impurity peaks in the spectra indicates a lower purity. The integral ratios of the signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent purity validation of this compound.

cluster_synthesis Synthesis cluster_validation Purity Validation cluster_data Data Analysis Paal-Knorr Reaction Paal-Knorr Reaction Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Paal-Knorr Reaction->Purification (e.g., Column Chromatography) GC-MS Analysis GC-MS Analysis Purification (e.g., Column Chromatography)->GC-MS Analysis HPLC Analysis HPLC Analysis Purification (e.g., Column Chromatography)->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Purification (e.g., Column Chromatography)->NMR Spectroscopy Purity Determination (%) Purity Determination (%) GC-MS Analysis->Purity Determination (%) HPLC Analysis->Purity Determination (%) NMR Spectroscopy->Purity Determination (%) Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Final Purity Assessment Final Purity Assessment Purity Determination (%)->Final Purity Assessment Structural Confirmation->Final Purity Assessment

Figure 2: Workflow for Synthesis and Purity Validation.

References

A Head-to-Head Comparison of Pyrrole Synthesis Methodologies for the Modern Chemist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrrole scaffold, a cornerstone of numerous pharmaceuticals and natural products, is of paramount importance. This guide provides a detailed, data-driven comparison of five seminal pyrrole synthesis methodologies: the Paal-Knorr, Hantzsch, Knorr, Van Leusen, and Barton-Zard syntheses. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip chemists with the knowledge to select the optimal synthetic route for their specific target molecules.

The synthesis of pyrroles has been a subject of intense study for over a century, leading to a diverse array of synthetic strategies.[1] Among the most established and widely utilized are the Paal-Knorr, Hantzsch, and Knorr syntheses, which are often considered classical approaches.[2][3] More contemporary methods like the Van Leusen and Barton-Zard syntheses have expanded the synthetic chemist's toolkit, offering unique advantages in terms of substrate scope and functional group tolerance.[4][5]

Comparative Analysis of Pyrrole Synthesis Methodologies

The choice of a particular synthetic method is often dictated by factors such as the availability of starting materials, desired substitution pattern, reaction conditions, and overall efficiency. The following table summarizes the key characteristics of the five major pyrrole synthesis methodologies to facilitate a direct comparison.

MethodologyStarting MaterialsKey Reagents/ConditionsTypical YieldsAdvantagesDisadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines or ammoniaWeakly acidic conditions (e.g., acetic acid) or neutral (boiling water)[6][7]Good to excellent (often >60-95%)[8]High yields, simple procedure, readily available starting materials.Limited to symmetrically substituted or readily available 1,4-dicarbonyls.
Hantzsch Synthesis α-Haloketones, β-ketoesters, ammonia or primary aminesBase (e.g., ammonia, primary amine)[3][9]Moderate to goodVersatile for producing polysubstituted pyrroles.Potential for side reactions like self-condensation of α-aminoketones.[10]
Knorr Synthesis α-Aminoketones, β-ketoesters or β-diketonesAcetic acid, zinc dust for in situ generation of α-aminoketones[11]Good (around 60% for some variations)[11]Widely used for preparing a variety of substituted pyrroles.[3][11]α-Aminoketones can be unstable and prone to self-condensation.[11]
Van Leusen Synthesis α,β-Unsaturated carbonyl compounds (Michael acceptors), Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH, t-BuOK)[4][12]Good to excellent (70-97% in some cases)[12]Excellent for 3,4-disubstituted pyrroles, good functional group tolerance.[12]TosMIC is a specialized reagent.
Barton-Zard Synthesis Nitroalkenes, isocyanoacetatesBase[13][14]Good to excellent (up to 94% for certain substrates)[15]Direct route to 2-carboxy-3,4-disubstituted pyrroles, applicable to a wide range of nitroalkenes.[5]Requires the synthesis of potentially unstable nitroalkene precursors.

Mechanistic Insights and Visualized Workflows

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the step-by-step transformations for each synthesis.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[7] The reaction typically proceeds under neutral or mildly acidic conditions.[7]

Paal_Knorr cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 Primary_Amine Primary Amine or Ammonia Primary_Amine->Hemiaminal Dihydroxytetrahydropyrrole 2,5-Dihydroxy- tetrahydropyrrole Hemiaminal->Dihydroxytetrahydropyrrole Intramolecular attack Pyrrole Pyrrole Dihydroxytetrahydropyrrole->Pyrrole - 2H2O

Caption: Paal-Knorr Synthesis Workflow.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to yield a substituted pyrrole.[9]

Hantzsch cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_Ketoester β-Ketoester Enamine Enamine beta_Ketoester->Enamine Amine Ammonia or Primary Amine Amine->Enamine alpha_Haloketone α-Haloketone Imine Imine alpha_Haloketone->Imine Enamine->Imine Ring_Intermediate Cyclized Intermediate Imine->Ring_Intermediate Intramolecular cyclization Pyrrole Pyrrole Ring_Intermediate->Pyrrole Elimination

Caption: Hantzsch Synthesis Workflow.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a widely used method that involves the condensation of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[11]

Knorr cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_Aminoketone α-Aminoketone Enamine_Intermediate Enamine alpha_Aminoketone->Enamine_Intermediate beta_Ketoester β-Ketoester or β-Diketone beta_Ketoester->Enamine_Intermediate Cyclized_Intermediate Cyclized Adduct Enamine_Intermediate->Cyclized_Intermediate Intramolecular condensation Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole - H2O

Caption: Knorr Synthesis Workflow.

Van Leusen Pyrrole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon which undergoes a [3+2] cycloaddition with an electron-deficient alkene.[12]

Van_Leusen cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Michael_Acceptor Michael Acceptor (α,β-unsaturated) Michael_Adduct Michael Adduct Michael_Acceptor->Michael_Adduct TosMIC TosMIC TosMIC->Michael_Adduct + Base Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular [3+2] Cycloaddition Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole - Tosyl group

Caption: Van Leusen Synthesis Workflow.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis provides a direct route to pyrrole-2-carboxylates from the reaction of a nitroalkene with an isocyanoacetate.[5]

Barton_Zard cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitroalkene Nitroalkene Michael_Adduct Michael Adduct Nitroalkene->Michael_Adduct Isocyanoacetate Isocyanoacetate Isocyanoacetate->Michael_Adduct + Base Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular cyclization Pyrrole Pyrrole-2-carboxylate Cyclized_Intermediate->Pyrrole - NO2 group

Caption: Barton-Zard Synthesis Workflow.

Detailed Experimental Protocols

To provide actionable insights, this section details representative experimental protocols for each of the discussed pyrrole synthesis methodologies.

Paal-Knorr Synthesis of N-substituted 2,5-dimethylpyrroles[9]
  • Reactants: A primary amine (10 mmol) and hexane-2,5-dione (10 mmol).

  • Solvent: Distilled water (5 mL).

  • Procedure: A mixture of the primary amine and hexane-2,5-dione in water is refluxed at 100°C for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Notes: This method highlights a green chemistry approach by using water as the solvent and avoiding a catalyst.[8] Yields are reported to be good to excellent.[8]

Hantzsch Synthesis of Pyrrole-3-carboxamides on Solid Support[17]
  • Reactants: Polymer-bound enaminone, α-bromoketone.

  • Support: Polystyrene Rink amide resin.

  • Procedure: The polystyrene Rink amide resin is first acetoacetylated and then converted to a polymer-bound enaminone by treatment with a primary amine. This is followed by a Hantzsch reaction with an α-bromoketone. The final pyrrole-3-carboxamide is cleaved from the resin using 20% trifluoroacetic acid in dichloromethane.

  • Notes: This solid-phase synthesis allows for the efficient production of a library of pyrrole analogs with high purity.[9][16]

Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[12]
  • Reactants: Two equivalents of ethyl acetoacetate, sodium nitrite, zinc dust.

  • Solvent: Glacial acetic acid.

  • Procedure: One equivalent of ethyl acetoacetate is dissolved in glacial acetic acid and cooled. A saturated aqueous solution of sodium nitrite is added slowly to form ethyl 2-oximinoacetoacetate. Zinc dust is then added portion-wise to a solution of the oximino derivative and the second equivalent of ethyl acetoacetate in glacial acetic acid. The reaction is exothermic and may require cooling.

  • Notes: The α-aminoketone is generated in situ from the reduction of the oxime, thus avoiding its isolation due to instability.[11]

Van Leusen Synthesis of 3,4-disubstituted Pyrroles[4][13]
  • Reactants: An α,β-unsaturated ketone (Michael acceptor, 1 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC, 1 mmol).

  • Base and Solvent: Sodium hydride (50 mg) in diethyl ether (20 mL) and dimethyl sulfoxide (1.5 mL) as the reaction medium.

  • Procedure: A mixture of the α,β-unsaturated ketone and TosMIC in DMSO is added dropwise to a suspension of sodium hydride in diethyl ether at room temperature under an inert atmosphere (e.g., Argon). The reaction progress is monitored by TLC.

  • Notes: This method is highly effective for the synthesis of 3,4-disubstituted pyrroles.[12]

Barton-Zard Synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles[16]
  • Reactants: 3-Nitro-2H-chromenes, ethyl isocyanoacetate.

  • Base and Solvent: Potassium carbonate (K₂CO₃) in ethanol.

  • Procedure: A mixture of the 3-nitro-2H-chromene and ethyl isocyanoacetate is refluxed in ethanol with K₂CO₃ as the base for approximately 30 minutes.

  • Notes: This protocol demonstrates a green and efficient one-pot synthesis of fused pyrrole systems with high yields (63-94%).[15]

Conclusion

The synthesis of pyrroles is a mature field of organic chemistry, yet the development of novel and more efficient methodologies continues. The classical Paal-Knorr, Hantzsch, and Knorr reactions remain highly relevant and are often the methods of choice for specific substitution patterns. The more modern Van Leusen and Barton-Zard syntheses have significantly broadened the scope of accessible pyrrole derivatives, particularly for polysubstituted systems.

By understanding the nuances of each method, including their mechanisms, substrate scope, and experimental requirements, researchers can make informed decisions to best suit their synthetic goals. The data and protocols presented in this guide serve as a valuable resource for navigating the rich landscape of pyrrole synthesis and accelerating the discovery and development of new chemical entities.

References

In Vitro Cytotoxicity of Novel Pyrrole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. In the realm of oncology, novel pyrrole derivatives are continuously being explored for their potential as potent and selective anticancer agents. This guide provides a comparative overview of the in vitro cytotoxicity of several recently developed pyrrole compounds against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel pyrrole compounds against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. The data is compiled from multiple studies to provide a broad comparative landscape.

Compound ClassCompound IDCell LineCancer TypeIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine10a PC3Prostate0.19[1]
10b MCF-7Breast1.66[1]
9e A549Lung4.55[1]
14a MCF-7Breast1.7 (µg/ml)[2]
16b MCF-7Breast5.7 (µg/ml)[2]
18b MCF-7Breast3.4 (µg/ml)[2]
17 HepG2Liver8.7 (µg/ml)[2]
17 PACA2Pancreatic6.4 (µg/ml)[2]
Compound 3 MCF-7Breast23.42[3]
Spiro-pyrrolopyridazineSPP10 MCF-7Breast2.31[4]
SPP10 H69ARLung3.16[4]
SPP10 PC-3Prostate4.2[4]
SPP15 PC-3Prostate2.8[4]
SPP12 H69ARLung19.18[4]
Pyrrole-Tethered BisbenzoxazoleB8 MCF-7Breast~8-fold lower than Tamoxifen[5]
B14 MCF-7Breast~8-fold lower than Tamoxifen[5]
B18 MCF-7Breast~8-fold lower than Tamoxifen[5]
4-Propargyl-substituted 1H-pyrrolesCompounds 1-7 Breast Cancer CellsBreast36.7 to 459.7[6]
Pyrrole-imidazole polyamide-triphenylphosphoniumCCC-021-TPP A549Lung7.97[7]
Pyrrole Hydrazones1C Human Melanoma CellsMelanoma44.63[8]
Fused 1H-Pyrroles8b HCT116, MCF-7, Hep3BColon, Breast, Liver< 0.05[9]
9a HCT-116Colon0.011[9]
9c HCT-116Colon0.009[9]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate the efficacy of the novel pyrrole compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Resazurin (AlamarBlue) Assay

The resazurin assay is a fluorometric method that measures cell viability. In living cells, resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for the desired exposure time.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Determine cell viability by comparing the fluorescence of treated cells to that of untreated control cells and calculate the IC50 values.

Visualizations

The following diagrams illustrate a typical experimental workflow and key signaling pathways implicated in the cytotoxic effects of some novel pyrrole compounds.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Novel Pyrroles) seeding->treatment incubation Incubation (24/48/72h) treatment->incubation reagent Add Assay Reagent (e.g., MTT, Resazurin) incubation->reagent measurement Measure Signal (Absorbance/Fluorescence) reagent->measurement viability Calculate % Viability measurement->viability ic50 Determine IC50 Value viability->ic50

Experimental workflow for in vitro cytotoxicity testing.

Many pyrrole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

G pyrrole Novel Pyrrole Compounds bcl2 Bcl-2 (Anti-apoptotic) pyrrole->bcl2 Inhibition bax Bax (Pro-apoptotic) pyrrole->bax Activation bcl2->bax mito Mitochondrion bax->mito Pore Formation cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway activated by pyrrole compounds.

Some pyrrole derivatives have also been shown to interfere with cell survival signaling pathways, such as the ERK pathway.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation pyrrole Novel Pyrrole Compounds pyrrole->erk Inhibition

Inhibition of the ERK signaling pathway by pyrrole compounds.

Discussion of Signaling Pathways

The cytotoxic activity of many novel pyrrole compounds is linked to their ability to induce apoptosis, a form of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. Several studies indicate that these compounds can trigger the intrinsic apoptotic pathway.[1][4][5] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). Some pyrrole derivatives have been shown to down-regulate the expression of Bcl-2 and up-regulate the expression of Bax.[1] This shift in the Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

In addition to inducing apoptosis, some pyrrole compounds have been found to inhibit signaling pathways that promote cell survival and proliferation, such as the extracellular signal-regulated kinase (ERK) pathway.[6] The ERK pathway is often hyperactivated in cancer and plays a crucial role in cell growth, differentiation, and survival. By inhibiting this pathway, these pyrrole derivatives can halt the uncontrolled proliferation of cancer cells.

Conclusion

The in vitro studies summarized in this guide demonstrate the significant cytotoxic potential of a diverse range of novel pyrrole compounds against various human cancer cell lines. Pyrrolo[2,3-d]pyrimidines and certain fused 1H-pyrroles have shown particularly high potency, with some compounds exhibiting IC50 values in the nanomolar range.[1][9] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through the intrinsic pathway, often involving the modulation of the Bcl-2 family of proteins. Furthermore, the inhibition of pro-survival signaling pathways like ERK contributes to their anticancer activity. These findings underscore the promise of the pyrrole scaffold in the development of new and effective cancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Safety Operating Guide

3,4-Diethyl-2,5-dimethyl-1H-pyrrole proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

This document provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are based on safety data for the compound and its close chemical relatives.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for structurally similar pyrrole derivatives, this compound should be treated as hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3][4]

  • Ventilation: Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2][3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Hazard Profile Summary

The hazard profile is compiled from data on closely related pyrrole compounds. Treat this compound with the same precautions.

Hazard ClassificationGHS Pictogram(s)Hazard StatementsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[1] H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]P261: Avoid breathing vapors.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P280: Wear protective gloves/eye protection/face protection.[1][2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Corrosion/Irritation Exclamation MarkH315: Causes skin irritation.[1][2][6]P264: Wash skin thoroughly after handling.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Serious Eye Damage/Irritation Corrosion, Exclamation MarkH319: Causes serious eye irritation.[1][2] H318: Causes serious eye damage.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Specific Target Organ Toxicity (Single Exposure) Exclamation MarkH335: May cause respiratory irritation.[1][2][6]P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]
Flammable Liquid FlameH226: Flammable liquid and vapor.[1]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P233: Keep container tightly closed.[1] P243: Take precautionary measures against static discharge.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[5]

Step 1: Waste Identification and Segregation

  • Identify Waste: Any unused or contaminated this compound is considered hazardous waste. This includes reaction residues, spills, and contaminated materials (e.g., pipette tips, paper towels, glassware).

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from halogenated solvents, as non-halogenated organic waste can sometimes be used as a fuel source, which is a more cost-effective disposal route.[7] Store waste containers away from incompatible materials like strong acids and oxidizing agents.[5]

Step 2: Containerization and Labeling

  • Select Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from cracks or rust.[8]

  • Label Container: Affix a "Hazardous Waste" label to the container immediately.[8]

  • Complete Label: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8] List all constituents if it is a mixed waste. Keep the container closed except when adding waste.[8]

Step 3: On-Site Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak.[8]

Step 4: Disposal of Empty Containers

  • Decontamination: To be considered non-hazardous, an empty container must be triple-rinsed.[8]

  • Rinsate Collection: The first rinse should be with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the chemical residue. This rinsate is considered hazardous waste and must be collected in your designated "this compound" waste container.[8]

  • Subsequent Rinses: The following two rinses can be with water. This rinsate may also need to be collected as hazardous waste depending on local regulations.

  • Final Disposal: After triple-rinsing and air-drying, the container may be disposed of in the normal trash or recycled, provided the label has been defaced.[8]

Step 5: Final Disposal

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[1][3]

  • Documentation: Maintain all records and documentation related to the disposal as required by your institution and regulatory agencies.

  • Prohibited Disposal: Under no circumstances should this chemical or its rinsate be poured down the sanitary sewer. [1][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.